(R)-8-Azido-2-(Fmoc-amino)octanoic acid
Beschreibung
The exact mass of the compound 2-(4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)(2,4-dimethoxyphenyl)methyl)phenoxy)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-[4-[(2,4-dimethoxyphenyl)-(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29NO7/c1-37-22-15-16-27(29(17-22)38-2)31(20-11-13-21(14-12-20)39-19-30(34)35)33-32(36)40-18-28-25-9-5-3-7-23(25)24-8-4-6-10-26(24)28/h3-17,28,31H,18-19H2,1-2H3,(H,33,36)(H,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMGJEMWPQOACJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C2=CC=C(C=C2)OCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701118433 | |
| Record name | 2-[4-[(2,4-Dimethoxyphenyl)[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]phenoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701118433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126828-35-1, 145069-56-3 | |
| Record name | 2-[4-[(2,4-Dimethoxyphenyl)[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]phenoxy]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126828-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-[(2,4-Dimethoxyphenyl)[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]phenoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701118433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetic acid, 2-[4-[(2,4-dimethoxyphenyl)[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]phenoxy] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.205 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-[1-[1-(9H-Fluoren-9-yl)-methoxycarbonylamino]-(2',4'-dimethoxybenzyl)]-phenoxyessigsäure | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(R)-8-Azido-2-(Fmoc-amino)octanoic Acid: A Technical Guide for Researchers
An in-depth examination of the chemical properties, experimental applications, and strategic implementation of (R)-8-Azido-2-(Fmoc-amino)octanoic acid in advanced bioconjugation and drug development.
This compound is a bifunctional chemical linker of significant interest in the fields of chemical biology, peptide synthesis, and antibody-drug conjugate (ADC) development. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and a workflow for its application in the synthesis of ADCs.
Core Chemical Properties
This compound, with the CAS Number 1191429-18-1, possesses a unique molecular architecture that combines a protected amino acid with a terminal azide group. This structure allows for its sequential or orthogonal functionalization, making it a versatile tool for the construction of complex biomolecules.[1][2]
| Property | Value | Reference |
| CAS Number | 1191429-18-1 | [3][4] |
| Molecular Formula | C23H26N4O4 | [4] |
| Molecular Weight | 422.48 g/mol | [3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and CH2Cl2 | |
| Storage | Store at -20°C for long-term stability | [5] |
Note: Specific quantitative data such as melting point and optical rotation for this compound are not consistently reported in publicly available sources. Researchers should refer to the supplier's certificate of analysis for lot-specific data.
Spectroscopic Characterization
While a specific, publicly available, complete set of spectroscopic data for this compound is limited, the expected spectral features can be inferred from its structural components.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Fmoc protecting group (aromatic protons typically in the range of 7.2-7.8 ppm), the octanoic acid backbone (aliphatic protons), and the methine proton at the chiral center.
-
¹³C NMR: The carbon NMR spectrum will display resonances corresponding to the carbonyl carbons of the carboxylic acid and the Fmoc group, the aromatic carbons of the fluorenyl moiety, and the aliphatic carbons of the octanoic acid chain.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H and C=O stretching of the carbamate, the C=O stretching of the carboxylic acid, and the characteristic strong stretching vibration of the azide group (N₃) typically found around 2100 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight, which can be used to confirm its identity and purity.
Experimental Protocols
The utility of this compound lies in the selective reactivity of its two functional groups: the Fmoc-protected amine and the terminal azide.
Fmoc Deprotection
The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for amines, commonly used in solid-phase peptide synthesis (SPPS).
Materials:
-
This compound-functionalized resin or substrate
-
20% Piperidine in N,N-Dimethylformamide (DMF)
-
DMF
-
Dichloromethane (DCM)
Procedure:
-
Swell the resin in DMF for 30-60 minutes.
-
Drain the DMF and add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5 minutes, then drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes to ensure complete removal of the Fmoc group.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) and then with DCM (3-5 times) to remove residual piperidine and dibenzofulvene-piperidine adduct.[6]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide group of this compound can be selectively reacted with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole linkage. This "click chemistry" reaction is highly efficient and bioorthogonal.
Materials:
-
Azide-functionalized molecule (e.g., antibody modified with this compound)
-
Alkyne-functionalized payload (e.g., cytotoxic drug)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand
-
Phosphate-buffered saline (PBS) or other suitable buffer
Procedure:
-
Prepare stock solutions of CuSO₄ (e.g., 100 mM in water), THPTA (e.g., 200 mM in water), and sodium ascorbate (e.g., 100 mM in water, freshly prepared).
-
In a reaction vessel, combine the azide-functionalized antibody with the alkyne-functionalized drug in a suitable buffer. Molar ratios may need to be optimized but a common starting point is a 4 to 10-fold molar excess of the drug-alkyne.
-
Prepare the copper(I) catalyst by pre-mixing CuSO₄ and THPTA in a 1:2 molar ratio.
-
Add the Cu(I)/THPTA complex to the antibody-drug mixture.
-
Initiate the reaction by adding sodium ascorbate.
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
Purify the resulting antibody-drug conjugate using size-exclusion chromatography or other appropriate methods to remove unreacted reagents.[7]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For biological systems where the cytotoxicity of copper is a concern, a copper-free click chemistry approach, SPAAC, can be employed. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with the azide.
Materials:
-
Azide-functionalized molecule (e.g., antibody modified with this compound)
-
DBCO-functionalized payload (e.g., cytotoxic drug)
-
Phosphate-buffered saline (PBS) or other suitable buffer
Procedure:
-
Dissolve the azide-conjugated antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of the DBCO-functionalized drug linker in an organic solvent such as DMSO.
-
Add the DBCO-drug linker solution to the antibody solution. A molar excess of the DBCO-linker is typically used.
-
Incubate the reaction mixture for 2-12 hours at room temperature or 4°C.
-
Purify the ADC using appropriate chromatography techniques to remove excess DBCO-drug linker.[8]
Application in Antibody-Drug Conjugate (ADC) Synthesis
This compound serves as a non-cleavable linker in the synthesis of ADCs.[9][10] The octanoic acid chain provides a spacer between the antibody and the cytotoxic payload, which can be crucial for optimal efficacy. The overall workflow for generating a site-specific ADC using this linker involves several key stages.
This workflow highlights the modular nature of ADC synthesis, where the antibody and drug are functionalized separately before being conjugated via a highly specific click reaction. The use of this compound in this process allows for precise control over the conjugation site and stoichiometry, leading to the production of homogeneous ADCs with well-defined properties.
Conclusion
This compound is a valuable and versatile tool for researchers in drug development and chemical biology. Its unique bifunctional nature enables the straightforward synthesis of complex bioconjugates, particularly antibody-drug conjugates. The experimental protocols provided in this guide offer a starting point for the successful implementation of this linker in various research applications. As the demand for more sophisticated and precisely engineered biotherapeutics continues to grow, the importance of well-characterized and versatile linkers like this compound will undoubtedly increase.
References
- 1. This compound | CAS:1191429-18-1 | AxisPharm [axispharm.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. This compound|1191429-18-1|MSDS [dcchemicals.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. amsbio.com [amsbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. LIPID MAPS [lipidmaps.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - Nordic Biosite [nordicbiosite.com]
- 10. This compound | 126828-35-1 | Benchchem [benchchem.com]
Technical Guide: Synthesis and Characterization of (R)-8-Azido-2-(Fmoc-amino)octanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of (R)-8-Azido-2-(Fmoc-amino)octanoic acid, a bifunctional amino acid derivative of significant interest in peptide synthesis, chemical biology, and drug development. The presence of a terminal azide group allows for bioorthogonal conjugation via "click chemistry" or Staudinger ligation, while the Fmoc-protected amine at the alpha-position enables its use as a building block in solid-phase peptide synthesis (SPPS). This document outlines a detailed, multi-step synthetic protocol, presents expected characterization data in a structured format, and illustrates the reaction workflow and potential applications.
Introduction
This compound is a non-canonical amino acid that serves as a valuable tool for the introduction of an azide moiety into peptides and other biomolecules. The azide group is chemically stable under a wide range of conditions, yet it can be selectively reacted with alkynes or phosphines to form stable covalent linkages. This bioorthogonal reactivity is particularly useful for applications such as peptide cyclization, labeling with fluorescent probes or radiotracers, and the construction of antibody-drug conjugates (ADCs). The Fmoc protecting group makes this building block directly compatible with standard Fmoc-based solid-phase peptide synthesis protocols.
Proposed Synthetic Pathway
A plausible and efficient multi-step synthesis of this compound is proposed, starting from the commercially available (R)-2-Amino-8-hydroxyoctanoic acid. The synthesis involves three key steps: mesylation of the terminal hydroxyl group, subsequent nucleophilic substitution with azide, and finally, Fmoc protection of the alpha-amino group.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of (R)-2-Amino-8-(methylsulfonyloxy)octanoic acid (Intermediate 1)
-
Protection of the Amino Group (Optional but Recommended): To a solution of (R)-2-Amino-8-hydroxyoctanoic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 eq). Cool the mixture to 0 °C and add Di-tert-butyl dicarbonate (Boc)2O (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir overnight. Acidify the mixture with 1 M HCl and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield Boc-(R)-2-amino-8-hydroxyoctanoic acid.
-
Mesylation: Dissolve the Boc-protected amino acid (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C. Add triethylamine (TEA) (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl) (1.2 eq). Stir the reaction at 0 °C for 4 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with water and separate the layers. Extract the aqueous layer with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield Boc-(R)-2-amino-8-(methylsulfonyloxy)octanoic acid, which can be used in the next step without further purification.
Step 2: Synthesis of (R)-2-Amino-8-azidooctanoic acid (Intermediate 2)
-
Azide Substitution: Dissolve the mesylated intermediate (1.0 eq) in dimethylformamide (DMF). Add sodium azide (NaN3) (3.0 eq) and heat the mixture to 60-70 °C. Stir for 12-18 hours, monitoring the reaction by TLC. After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield Boc-(R)-2-amino-8-azidooctanoic acid.
-
Boc Deprotection: Dissolve the Boc-protected azido amino acid in a solution of 4 M HCl in dioxane or a 1:1 mixture of trifluoroacetic acid (TFA) and DCM. Stir at room temperature for 1-2 hours. Remove the solvent under reduced pressure to yield (R)-2-Amino-8-azidooctanoic acid hydrochloride.
Step 3: Synthesis of this compound (Final Product)
-
Fmoc Protection: Dissolve (R)-2-Amino-8-azidooctanoic acid hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution. Cool the mixture to 0 °C. Add N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.1 eq) portion-wise.[1] Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[1]
-
Work-up and Purification: After the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.
Characterization Data
The following tables summarize the expected physicochemical and spectroscopic data for the final product and key intermediates.
| Property | This compound |
| Molecular Formula | C23H26N4O4 |
| Molecular Weight | 422.48 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available |
| Optical Rotation [α]D | Expected to be levorotatory in a suitable solvent (e.g., MeOH or DMF) |
| Purity (HPLC) | ≥95% |
| Spectroscopic Data | Expected Values for this compound |
| 1H NMR (400 MHz, CDCl3) | δ 7.78 (d, 2H, Fmoc), 7.60 (d, 2H, Fmoc), 7.41 (t, 2H, Fmoc), 7.32 (t, 2H, Fmoc), 5.30 (d, 1H, NH), 4.40 (m, 2H, Fmoc-CH2), 4.22 (t, 1H, Fmoc-CH), 4.15 (m, 1H, α-CH), 3.25 (t, 2H, CH2-N3), 1.85-1.25 (m, 10H, alkyl chain CH2) |
| 13C NMR (100 MHz, CDCl3) | δ 175.5 (COOH), 156.2 (C=O, Fmoc), 143.9, 141.3, 127.7, 127.1, 125.1, 120.0 (Aromatic C, Fmoc), 67.2 (Fmoc-CH2), 53.5 (α-CH), 51.4 (CH2-N3), 47.2 (Fmoc-CH), 32.0, 28.8, 28.7, 26.5, 25.0 (Alkyl chain C) |
| Mass Spectrometry (ESI-MS) | m/z calculated for C23H26N4O4 [M+H]+: 423.20, found: 423.2 |
| FT-IR (KBr, cm-1) | ~3300 (N-H), ~2930, 2850 (C-H), ~2100 (N3 stretch), ~1710 (C=O), ~1530 (N-H bend) |
Applications in Drug Development and Research
The primary application of this compound is as a versatile building block for introducing a bioorthogonal handle into peptides. This enables a wide range of subsequent modifications.
Caption: Workflow for the use of this compound.
-
Peptide Labeling: The terminal azide allows for the attachment of reporter molecules such as fluorophores, biotin, or spin labels to peptides for use in imaging, immunoassays, and structural biology studies.
-
Peptide Cyclization: Intramolecular "click" reactions between the azido side chain and an alkyne-containing amino acid within the same peptide sequence can be used to generate cyclic peptides with enhanced stability and biological activity.
-
Antibody-Drug Conjugates (ADCs): This amino acid can be incorporated into peptides or proteins that are subsequently conjugated to cytotoxic drugs via the azide handle, a key strategy in the development of targeted cancer therapies.
-
PROTACs: The azide can serve as a conjugation point for linking a target-binding ligand and an E3 ligase-recruiting ligand in the synthesis of Proteolysis-Targeting Chimeras.
Conclusion
This compound is a highly valuable synthetic building block for chemical biology and medicinal chemistry. The detailed synthetic protocol and characterization data provided in this guide are intended to facilitate its preparation and application in research and development settings. Its utility in enabling the precise, bioorthogonal modification of peptides and proteins underscores its importance in the design of novel therapeutics and biological probes.
References
(R)-8-Azido-2-(Fmoc-amino)octanoic Acid: A Technical Guide to its Mechanism of Action and Application in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-8-Azido-2-(Fmoc-amino)octanoic acid is a bifunctional linker molecule integral to the field of bioconjugation, particularly in the synthesis of Antibody-Drug Conjugates (ADCs).[1][2][3][4] Its utility stems from the orthogonal reactivity of its two key functional groups: an azide moiety for "click chemistry" and an Fmoc-protected amine on a carboxylic acid backbone for peptide synthesis. This guide provides an in-depth analysis of its mechanism of action, experimental protocols for its use, and quantitative data considerations for researchers in drug development.
The primary role of this compound is to serve as a non-cleavable linker, covalently connecting a cytotoxic payload to an antibody.[1][2][5][] The non-cleavable nature of this linker ensures that the drug is released only upon the complete lysosomal degradation of the antibody-linker conjugate within the target cell, thereby enhancing the stability of the ADC in circulation and potentially improving its therapeutic index.[5][][7]
Chemical Properties and Mechanism of Action
The "mechanism of action" of this compound is defined by the chemical reactions of its functional groups, which allow for the sequential and controlled assembly of an ADC.
-
Fmoc-Protected Amine and Carboxylic Acid: The α-amino acid scaffold allows for its incorporation into a peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine is base-labile and can be selectively removed to allow for peptide chain elongation.[8] The carboxylic acid end can be activated for coupling to an amine-containing molecule, such as the N-terminus of a peptide or an amino group on a payload molecule.
-
Azide Group: The terminal azide group is a key component for bioorthogonal conjugation. It remains inert during peptide synthesis and Fmoc deprotection. Its primary reactivity is with alkyne-containing molecules through 1,3-dipolar cycloaddition reactions, commonly referred to as "click chemistry."[1][9] This allows for the specific and efficient conjugation of the linker-payload construct to an antibody that has been functionalized with an alkyne group.
Two main types of click chemistry are employed:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction forms a stable 1,4-disubstituted triazole linkage. It requires a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.[10][]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).[1][9][12] The high ring strain of the cyclooctyne provides the driving force for the reaction, making it suitable for in vivo applications where the cytotoxicity of copper is a concern.[9][12]
Experimental Protocols
The following are detailed methodologies for the key experiments involving this compound in the synthesis of an ADC.
Incorporation of the Linker into a Peptide Payload (Solid-Phase Peptide Synthesis)
This protocol outlines the coupling of this compound to a resin-bound peptide.
Materials:
-
Rink amide resin pre-loaded with the desired peptide sequence
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
Protocol:
-
Resin Swelling: Swell the peptide-bound resin in DMF for 30 minutes.
-
Fmoc Deprotection (if applicable): If the N-terminus of the peptide is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to expose the free amine.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Coupling Reaction:
-
Dissolve this compound (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and pre-activate for 5 minutes.
-
Add the pre-activated linker solution to the resin.
-
Agitate the reaction mixture at room temperature for 2 hours.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling.
-
Final Fmoc Deprotection: Treat the resin with 20% piperidine in DMF as described in step 2 to remove the Fmoc group from the newly added linker.
-
Cleavage and Deprotection: Cleave the peptide-linker conjugate from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% Triisopropylsilane, 2.5% water).
-
Purification: Purify the crude peptide-linker conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conjugation to an Alkyne-Modified Antibody via CuAAC
Materials:
-
Azide-functionalized peptide-payload
-
Alkyne-modified antibody (e.g., via introduction of a p-azidomethyl-L-phenylalanine (pAMF) residue)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Amicon Ultra centrifugal filter units for buffer exchange and concentration
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
Prepare a stock solution of THPTA (e.g., 50 mM in water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified antibody (final concentration e.g., 1 mg/mL) in PBS.
-
Add the azide-functionalized peptide-payload to a final molar excess of 5-10 fold over the antibody.
-
Add THPTA to a final concentration of 5 equivalents relative to the copper concentration.
-
Add CuSO₄ to a final concentration of 0.1-0.5 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.
-
-
Incubation: Gently agitate the reaction mixture at room temperature for 1-4 hours, protected from light.
-
Purification:
-
Remove unreacted payload and catalyst components by buffer exchange using an Amicon Ultra centrifugal filter unit with an appropriate molecular weight cutoff.
-
Wash the ADC with PBS multiple times.
-
-
Characterization: Analyze the purified ADC by SDS-PAGE, size-exclusion chromatography (SEC), and mass spectrometry to determine the drug-to-antibody ratio (DAR).
Conjugation to a DBCO-Modified Antibody via SPAAC
Materials:
-
Azide-functionalized peptide-payload
-
DBCO-modified antibody
-
Phosphate-buffered saline (PBS), pH 7.4
-
Amicon Ultra centrifugal filter units
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the DBCO-modified antibody (final concentration e.g., 1 mg/mL) in PBS.
-
Add the azide-functionalized peptide-payload to a final molar excess of 3-5 fold over the antibody.
-
-
Incubation: Incubate the reaction mixture for 4-24 hours at 4°C or room temperature with gentle agitation.[12] The reaction time will depend on the specific reactants and their concentrations.[12]
-
Purification: Purify the ADC as described in the CuAAC protocol (step 4).
-
Characterization: Characterize the purified ADC as described in the CuAAC protocol (step 5).
Data Presentation
Quantitative data from conjugation experiments should be systematically recorded to ensure reproducibility and for comparative analysis.
| Parameter | Experiment 1 (CuAAC) | Experiment 2 (SPAAC) |
| Antibody Concentration | ||
| Linker-Payload Concentration | ||
| Molar Ratio (Payload:Ab) | ||
| Catalyst/Ligand (if applicable) | ||
| Reaction Time (hours) | ||
| Temperature (°C) | ||
| Crude Yield (%) | ||
| Purified Yield (%) | ||
| Drug-to-Antibody Ratio (DAR) | ||
| Purity (by SEC-HPLC, %) | ||
| Aggregation Level (%) |
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate the key processes involving this compound.
Caption: Workflow for ADC synthesis using this compound.
Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Non-Cleavable Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 7. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 8. This compound | 126828-35-1 | Benchchem [benchchem.com]
- 9. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 10. jenabioscience.com [jenabioscience.com]
- 12. benchchem.com [benchchem.com]
Core Applications and Methodologies of (R)-8-Azido-2-(Fmoc-amino)octanoic acid in Drug Development
(R)-8-Azido-2-(Fmoc-amino)octanoic acid is a specialized chemical reagent with significant applications in the fields of peptide synthesis and targeted drug delivery, particularly in the development of Antibody-Drug Conjugates (ADCs). Its unique trifunctional structure, comprising a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a carboxylic acid, and a terminal azide group, enables its use as a versatile, non-cleavable linker. This guide provides an in-depth overview of its core uses, experimental protocols, and the logical workflows for its application in research and drug development.
Introduction to this compound
This molecule serves as a critical building block in bioconjugation chemistry. The Fmoc protecting group makes it directly compatible with standard solid-phase peptide synthesis (SPPS) protocols, allowing for its precise incorporation into peptide chains. The terminal azide group is a bioorthogonal handle that can undergo highly specific "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). The octanoic acid backbone provides a flexible and stable spacer, which is crucial for the efficacy of the final conjugate.
Core Application: A Non-Cleavable Linker in Antibody-Drug Conjugates
The primary application of this compound is as a non-cleavable linker in the synthesis of ADCs.[1][2] Non-cleavable linkers offer several advantages in ADC design, including increased plasma stability and a reduced "bystander effect," where the cytotoxic payload might affect neighboring healthy cells.[3] The drug release from ADCs with non-cleavable linkers relies on the complete lysosomal degradation of the antibody, which releases the drug conjugated to the linker and an amino acid residue.[3][4]
The synthesis of an ADC using this linker typically follows a multi-step process, which is initiated with the incorporation of the linker into a peptide or directly onto the antibody, followed by the conjugation of a cytotoxic payload via click chemistry.
Experimental Protocols
This protocol outlines the manual incorporation of the azido-linker into a peptide sequence on a solid support resin.
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and then repeat the treatment for 15 minutes to remove the Fmoc protecting group from the growing peptide chain. Wash the resin thoroughly with DMF.
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), a coupling agent such as HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add a base, typically N,N-diisopropylethylamine (DIPEA) (6 equivalents), to the activation mixture and agitate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-4 hours at room temperature.
-
-
Monitoring and Washing: Monitor the completion of the coupling reaction using a qualitative method like the Kaiser test. Once complete, wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
-
Peptide Cleavage and Deprotection: After synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
SPAAC is a copper-free click chemistry reaction that is highly biocompatible, making it ideal for conjugating molecules to sensitive biomolecules like antibodies.[5]
-
Antibody Modification: If not already present, introduce a strained alkyne, such as dibenzocyclooctyne (DBCO), onto the antibody. This is often achieved by reacting the lysine residues of the antibody with an NHS-ester of DBCO.
-
Preparation of the Azide-Linker-Payload: Synthesize the peptide or small molecule containing the this compound linker and attach the desired cytotoxic payload.
-
Conjugation Reaction:
-
Dissolve the DBCO-modified antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Add the azide-linker-payload to the antibody solution in a molar excess (typically 5-10 equivalents).
-
Incubate the reaction mixture at 4°C overnight with gentle agitation.[6]
-
-
Purification: Remove the excess linker-payload and unconjugated reactants using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
The DAR is a critical quality attribute of an ADC, influencing its efficacy and toxicity.[7]
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species based on the number of conjugated drugs, as each drug adds to the hydrophobicity of the antibody. The relative peak areas can be used to calculate the average DAR.
-
Mass Spectrometry (MS): LC-MS analysis of the intact or reduced ADC can provide precise mass information, allowing for the determination of the different drug-loaded species and the calculation of the average DAR.[7][8]
This assay is used to determine the potency (IC50 value) of the synthesized ADC on cancer cell lines.[1][9]
-
Cell Seeding: Seed target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates and incubate for 24 hours.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC and incubate for a period relevant to the payload's mechanism of action (typically 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the MTT to a purple formazan product.
-
Data Analysis: Solubilize the formazan crystals and measure the absorbance at 570 nm. Plot the cell viability against the ADC concentration to determine the IC50 value.[9][10]
Data Presentation
The following tables present illustrative quantitative data that might be expected from the synthesis and characterization of an ADC using this compound.
Table 1: Illustrative Drug-to-Antibody Ratio (DAR) Analysis by HIC
| ADC Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | 5.2 | 5 |
| DAR 2 | 8.9 | 35 |
| DAR 4 | 12.1 | 50 |
| DAR 6 | 15.3 | 10 |
| Average DAR | - | 3.6 |
Table 2: Illustrative In Vitro Cytotoxicity Data (IC50 Values)
| Cell Line | Antigen Expression | ADC IC50 (nM) | Unconjugated Drug IC50 (nM) |
| SK-BR-3 (Breast) | High | 1.5 | 0.1 |
| MDA-MB-468 (Breast) | Negative | >1000 | 0.1 |
| NCI-N87 (Gastric) | Moderate | 15.2 | 0.1 |
Table 3: Illustrative Pharmacokinetic Parameters in a Rodent Model
| Analyte | Half-life (t½, hours) | Clearance (mL/hr/kg) |
| Total Antibody | 350 | 0.5 |
| ADC (DAR ≥ 1) | 320 | 0.6 |
| Free Payload | 2.5 | 25.0 |
Signaling Pathways and Experimental Workflows
The choice of cytotoxic payload determines the mechanism of action and the targeted signaling pathway of the ADC. Common payloads for non-cleavable linkers include microtubule inhibitors and DNA-damaging agents.
ADCs with these payloads, upon internalization and degradation, release the drug which then disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
The overall process from linker incorporation to in vivo studies follows a logical progression.
Conclusion
This compound is a valuable tool for the construction of homogeneous and stable ADCs. Its compatibility with standard peptide synthesis and bioorthogonal click chemistry provides a robust platform for the development of targeted therapeutics. The non-cleavable nature of the linker contributes to a favorable pharmacokinetic and safety profile, making it a linker of choice for next-generation ADCs. The experimental protocols and workflows provided in this guide offer a comprehensive framework for the application of this versatile molecule in drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of drug conjugation on pharmacokinetics and tissue distribution of anti-STEAP1 antibody-drug conjugates in rats. | Semantic Scholar [semanticscholar.org]
- 8. What Are Dual Payload Linkers? | BroadPharm [broadpharm.com]
- 9. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs - PMC [pmc.ncbi.nlm.nih.gov]
The Role of (R)-8-Azido-2-(Fmoc-amino)octanoic Acid in Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and overall therapeutic index of the ADC. This technical guide provides an in-depth exploration of the role of (R)-8-Azido-2-(Fmoc-amino)octanoic acid, a non-cleavable linker, in the synthesis and performance of ADCs.
This compound is a heterobifunctional linker that offers a robust and stable connection between the antibody and the cytotoxic payload.[][2] Its non-cleavable nature ensures that the payload remains attached to the antibody in systemic circulation, minimizing off-target toxicity and releasing the active drug only after internalization into the target cancer cell and subsequent lysosomal degradation of the antibody.[3][4] The presence of an azide group facilitates highly specific and efficient conjugation to a payload equipped with a compatible reactive group, such as an alkyne, through "click chemistry."[5] The Fmoc-protected amine allows for a modular approach to drug-linker synthesis.
Core Concepts
The fundamental principle behind using a non-cleavable linker like this compound is to enhance the stability and therapeutic window of the ADC.[3][6] Unlike cleavable linkers that are designed to release the payload in the tumor microenvironment, non-cleavable linkers rely on the complete lysosomal degradation of the antibody to liberate the payload.[3][4] This mechanism of action is particularly advantageous for highly potent payloads where premature release could lead to significant systemic toxicity.[7]
The azide functionality of this linker is pivotal for modern ADC development, enabling the use of bioorthogonal click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions offer high efficiency, specificity, and biocompatibility, allowing for the precise and stable attachment of the payload to the linker.[5]
Data Presentation: Representative Performance of ADCs with Non-Cleavable Linkers and Auristatin Payloads
While specific quantitative data for ADCs utilizing this compound is not extensively available in the public domain, the following tables summarize representative data for ADCs constructed with similar non-cleavable linkers and auristatin payloads (e.g., MMAE, MMAF). This data provides a benchmark for the expected performance of ADCs synthesized with the linker .
Table 1: Representative In Vitro Cytotoxicity of Auristatin-Based ADCs with Non-Cleavable Linkers
| ADC Construct | Target Cell Line | Payload | IC50 (ng/mL) | Reference |
| anti-CD70-MMAF | CD70-positive renal cancer cells | MMAF | ~10 | [8] |
| anti-HER2-Auristatin W | SNU-16 (gastric cancer) | Auristatin W | ~10-100 | [9] |
| anti-c-MET-fluoro cyclopropyl auristatin | NCI-H1993 (lung cancer) | Fluoro cyclopropyl auristatin | 16.3 | [10] |
| anti-c-MET-fluoro cyclopropyl auristatin | MKN-45 (gastric cancer) | Fluoro cyclopropyl auristatin | 7.8 | [10] |
| anti-c-MET-fluoro cyclopropyl auristatin | HCCLM3 (liver cancer) | Fluoro cyclopropyl auristatin | 3.2 | [10] |
Table 2: Representative In Vivo Efficacy of Auristatin-Based ADCs with Non-Cleavable Linkers in Xenograft Models
| ADC Construct | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| anti-HER2-Auristatin W | SNU-16 (gastric) | 5 mg/kg, Q4D x 3 | Partial tumor regression | [9] |
| anti-HER2-Auristatin W | MFM-223 (breast) | 5 mg/kg, Q4D x 3 | Complete tumor regression | [9] |
| anti-c-MET-fluoro cyclopropyl auristatin | Aspc-1 (pancreatic) | 10 mg/kg | Strong antitumor activity | [10] |
Experimental Protocols
The following sections provide detailed methodologies for the key experimental stages in the development of an ADC using this compound.
Protocol 1: Synthesis of the Drug-Linker Moiety
This protocol outlines the steps for conjugating a cytotoxic payload (e.g., an auristatin derivative with an alkyne handle) to the this compound linker.
-
Fmoc Deprotection:
-
Dissolve this compound in a solution of 20% piperidine in dimethylformamide (DMF).[11][12]
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the piperidine and DMF under vacuum.
-
-
Activation of the Carboxylic Acid:
-
Dissolve the deprotected linker in an anhydrous aprotic solvent such as DMF or dichloromethane (DCM).
-
Add a coupling agent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and an organic base, like diisopropylethylamine (DIPEA), in a 1.2-1.5 fold excess relative to the linker.[13]
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid group.
-
-
Conjugation to the Payload:
-
Dissolve the alkyne-functionalized payload (e.g., DBCO-MMAF) in an appropriate solvent.
-
Add the activated linker solution to the payload solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the drug-linker conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Antibody-Drug Conjugation via Click Chemistry (SPAAC)
This protocol describes the conjugation of the azide-containing drug-linker to a monoclonal antibody that has been engineered to contain a strained alkyne (e.g., DBCO).
-
Antibody Preparation:
-
Prepare the DBCO-functionalized monoclonal antibody in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.
-
-
Conjugation Reaction:
-
Dissolve the purified drug-linker-azide in a biocompatible solvent like dimethyl sulfoxide (DMSO).
-
Add the drug-linker solution to the antibody solution in a molar excess (typically 3-5 fold) to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture at 4°C or room temperature for 4-24 hours.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted drug-linker and other impurities using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[14]
-
Protocol 3: Characterization of the ADC
-
Determination of Drug-to-Antibody Ratio (DAR):
-
Use HIC or RP-HPLC to separate the different drug-loaded species. The number of peaks and their relative areas can be used to calculate the average DAR.[15]
-
Alternatively, use UV-Vis spectroscopy to measure the absorbance of the ADC at 280 nm (for the antibody) and at a wavelength specific to the payload. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.
-
Mass spectrometry (MS) can also be used to determine the molecular weight of the intact ADC or its subunits (light and heavy chains), from which the DAR can be accurately calculated.
-
-
In Vitro Cytotoxicity Assay (MTT Assay):
-
Seed target cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC and a control antibody for 72-96 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to untreated cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Visualizations
Signaling Pathway of Auristatin-Based Payloads
The most common payloads used with non-cleavable linkers are auristatin derivatives like MMAE and MMAF. These are potent tubulin inhibitors that induce cell cycle arrest and apoptosis.[][17][18]
References
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 4. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 7. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] The Pharmacologic Basis for Antibody-Auristatin Conjugate Activity | Semantic Scholar [semanticscholar.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.uci.edu [chem.uci.edu]
- 12. peptide.com [peptide.com]
- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 14. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 17. Tubulin inhibitors as payloads of ADCs - ProteoGenix [proteogenix.science]
- 18. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (R)-8-Azido-2-(Fmoc-amino)octanoic Acid: Structure, Synthesis, and Applications in Bioconjugation
(R)-8-Azido-2-(Fmoc-amino)octanoic acid is a bifunctional chemical reagent of significant interest to researchers in drug development, peptide synthesis, and materials science. Its unique structure, incorporating a protected amino acid, a flexible spacer, and a bioorthogonal azide handle, makes it a versatile tool for constructing complex biomolecules. This guide provides a detailed overview of its core structure, plausible synthetic routes, and key applications, with a focus on its role as a non-cleavable linker in Antibody-Drug Conjugates (ADCs) and as a reagent in click chemistry.
Core Structure and Physicochemical Properties
The molecule features three key functional components:
-
An (R)-α-amino acid core, where the amine is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group. This allows for its seamless integration into standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) protocols.
-
A six-carbon aliphatic chain (- (CH₂)₆ -) that acts as a flexible, non-cleavable spacer arm. This spacer separates the conjugated moieties, which can be crucial for maintaining the biological activity of each component.
-
A terminal azide group (-N₃) , which serves as a bioorthogonal handle. This group is stable under most biological and synthetic conditions but reacts selectively and efficiently with alkyne-containing molecules via click chemistry.
These components make the molecule an ideal linker for covalently attaching payloads—such as small molecule drugs, fluorescent dyes, or imaging agents—to biomolecules like antibodies or peptides.
Table 1: Physicochemical Properties and Identifiers
| Property | Value | Source Citation(s) |
| CAS Number | 1191429-18-1 | [1][2] |
| Molecular Formula | C₂₃H₂₆N₄O₄ | [2][3] |
| Molecular Weight | 422.48 g/mol | [2][3] |
| Appearance | Solid | [1] |
| Primary Application | Non-cleavable ADC Linker, Click Chemistry Reagent | [4] |
| Storage Temperature | -20°C (Recommended) | N/A |
| Solubility | Soluble in organic solvents (e.g., DMF, DMSO) | N/A |
Note: Specific experimental data such as melting point and detailed NMR shifts are not consistently available in public literature; values should be confirmed by lot-specific certificates of analysis.
Synthesis and Logical Workflow
The logical workflow for the synthesis is outlined below. This process begins with a suitable 8-carbon precursor containing two differentiable functional groups and proceeds through protection and functional group interconversion steps.
This two-step process is efficient and utilizes common, readily available reagents, making it suitable for scalable production.[5]
Core Applications and Experimental Workflows
The primary utility of this compound lies in bioconjugation, particularly in the fields of antibody-drug conjugates and peptide modification.
In the development of ADCs, a linker connects a potent cytotoxic drug to a monoclonal antibody (mAb). This molecule serves as a non-cleavable linker, meaning the covalent bond remains intact in the bloodstream and within the cell. The drug is released only after the complete lysosomal degradation of the antibody carrier.
The workflow involves first conjugating the linker to the payload (drug) and then reacting the azide-modified drug with an alkyne-modified antibody.
The terminal azide group is a key feature, enabling highly specific and efficient "click" reactions. This molecule can participate in both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions to form a stable triazole linkage.[4][7]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reacts with terminal alkynes in the presence of a Cu(I) catalyst. This method is highly efficient but the copper can be cytotoxic, requiring its removal from final biopharmaceutical products.[8][9]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Reacts with strained cyclooctynes (e.g., DBCO, BCN) without a metal catalyst. This copper-free method is preferred for applications involving living cells or where metal contamination is a concern.[4]
Experimental Protocols
The following protocols are generalized methodologies based on standard procedures for similar molecules and reactions. Optimization is typically required for specific substrates and applications.
This protocol describes the coupling of this compound onto a resin-bound peptide with a free N-terminal amine.
1. Resin Preparation:
- Swell the peptide-resin (1 equivalent) in dimethylformamide (DMF) for 30 minutes.
- Perform Fmoc deprotection on the N-terminal amino acid by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
- Wash the resin thoroughly with DMF (5x), dichloromethane (DCM, 3x), and DMF (3x).
2. Activation and Coupling:
- In a separate vessel, dissolve this compound (3 equivalents) and an activator like HATU (2.9 equivalents) in DMF.
- Add a base such as N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the activation mixture and agitate for 2 minutes.
- Add the activated solution to the swelled, deprotected resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.
3. Monitoring and Washing:
- Monitor the reaction for completion using a qualitative test (e.g., Kaiser test) to check for the absence of free primary amines.
- Once complete, drain the reaction solution and wash the resin with DMF (5x) and DCM (5x).
- The resin is now ready for the next deprotection/coupling cycle or final cleavage.
This protocol outlines the conjugation of an azide-containing molecule to an alkyne-containing biomolecule (e.g., a protein).[10][11]
1. Reagent Preparation:
- Prepare a stock solution of the alkyne-modified biomolecule (e.g., 1 mg/mL) in a suitable amine-free buffer (e.g., PBS, pH 7.4).
- Prepare a 10 mM stock solution of the azide-linker payload in DMSO.
- Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
- Prepare a 20 mM stock solution of CuSO₄ in water.
- Prepare a 50 mM stock solution of a copper ligand (e.g., THPTA) in water.
2. Reaction Setup (Example 500 µL reaction):
- To a microcentrifuge tube, add the reagents in the following order:
- 430 µL of the alkyne-biomolecule solution.
- 10 µL of the azide-linker payload stock (final concentration ~200 µM, providing an excess).
- A premixed solution of 6.3 µL CuSO₄ stock and 12.5 µL THPTA stock (final Cu concentration ~0.25 mM).[10]
- 25 µL of sodium ascorbate stock (final concentration ~5 mM).[10]
- Gently mix the solution. If possible, degas the mixture and flush with an inert gas (e.g., argon) to prevent oxidation.
3. Incubation and Purification:
- Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
- Purify the final conjugate to remove excess reagents and copper catalyst using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography.
Table 2: Example Reagent Concentrations for CuAAC Protocol
| Reagent | Stock Concentration | Final Concentration | Molar Ratio (Typical) |
| Alkyne-Biomolecule | Varies | ~25-50 µM | 1x |
| Azide-Linker Payload | 10 mM | ~50-250 µM | 2-5x |
| CuSO₄ | 20 mM | 0.25 mM | 5-10x |
| THPTA (Ligand) | 50 mM | 1.25 mM | 25-50x |
| Sodium Ascorbate (Reducing Agent) | 100 mM | 5 mM | 100-200x |
References
- 1. This compound|1191429-18-1|MSDS [dcchemicals.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | Ambeed.com [ambeed.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 9. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jenabioscience.com [jenabioscience.com]
- 11. lumiprobe.com [lumiprobe.com]
basic principles of using (R)-8-Azido-2-(Fmoc-amino)octanoic acid in peptide synthesis
An In-depth Technical Guide on the Core Principles of Using (R)-8-Azido-2-(Fmoc-amino)octanoic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a non-natural amino acid that serves as a critical building block in modern peptide chemistry and drug development. Its unique structure, featuring a terminal azide group on an octanoic acid backbone, provides a versatile chemical handle for the site-specific modification of peptides. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amine allows for its direct integration into standard solid-phase peptide synthesis (SPPS) protocols.
The primary utility of this amino acid lies in its azide moiety, which is a key component in bioorthogonal "click chemistry" reactions. These reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), enable the covalent linkage of the peptide to other molecules such as fluorescent dyes, imaging agents, PEG chains, or other peptides with high efficiency and specificity.[1][2][3] The azide group is stable under the standard conditions of Fmoc-based peptide synthesis, including repeated base-mediated Fmoc deprotection and final acid-mediated cleavage from the resin, making it an ideal tool for post-synthetic modifications.[4]
Core Principles of Application
The use of this compound is predicated on two well-established chemical strategies: Fmoc-based solid-phase peptide synthesis and subsequent azide-alkyne cycloaddition.
1. Fmoc Solid-Phase Peptide Synthesis (SPPS) Compatibility: The synthesis of a peptide on a solid support begins with the C-terminal amino acid attached to a resin.[5] The peptide chain is then elongated in the C- to N-terminal direction through a series of coupling and deprotection cycles. This compound is incorporated like any other Fmoc-protected amino acid.
-
Fmoc Deprotection: The temporary Fmoc group is removed from the N-terminus of the growing peptide chain using a mild base, typically a solution of 20% piperidine in a solvent like dimethylformamide (DMF).
-
Coupling: The newly liberated N-terminal amine is then coupled to the carboxylic acid of the incoming this compound. This reaction is facilitated by activating agents such as HCTU or HATU in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).[6]
-
Orthogonality of the Azide Group: The azide functional group on the side chain is chemically inert to the conditions of the SPPS cycles. It does not react with piperidine during deprotection or with the coupling reagents, ensuring its integrity for subsequent modifications.[4]
2. Post-Synthetic Modification via Click Chemistry: Once the peptide sequence is fully assembled, the azide handle introduced by this compound can be utilized for modification, either while the peptide is still attached to the resin or after cleavage and purification.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and specific reaction between the azide group and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring.[3][7][8] The reaction is typically catalyzed by a Cu(I) source, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications in biological systems where the cytotoxicity of copper is a concern, a copper-free click reaction can be employed.[3][9] This reaction uses a strained cyclooctyne, such as DBCO or BCN, which reacts readily with the azide without the need for a metal catalyst.[10]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1191429-18-1 | [11][12][13] |
| Molecular Formula | C₂₃H₂₆N₄O₄ | [11][12][13] |
| Molecular Weight | 422.48 g/mol | [11][12] |
| Appearance | White to off-white solid | [14] |
| Solubility | Soluble in DMF, DCM |[14] |
Table 2: Typical Reaction Parameters for SPPS Incorporation and CuAAC
| Parameter | SPPS Coupling | On-Resin CuAAC |
|---|---|---|
| Reagents | Amino Acid (4-5 eq.), HCTU/HATU (4-5 eq.), DIPEA (10 eq.) | Alkyne-functionalized molecule (10 eq.), CuSO₄ (1 eq.), Sodium Ascorbate (5 eq.) |
| Solvent | DMF or NMP | DMF/H₂O or tBuOH/H₂O |
| Temperature | Room Temperature (or microwave assisted at ~75°C) | Room Temperature |
| Reaction Time | 30 min - 2 hours | 6 - 16 hours |
| Expected Yield/Efficiency | >98% coupling efficiency | Typically >90% conversion |
Experimental Protocols
Protocol 1: Incorporation of this compound via Automated SPPS
This protocol describes a typical procedure for incorporating the title compound into a peptide sequence using an automated microwave peptide synthesizer.
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide AM resin, 0.1 mmol scale) pre-swelled in DMF for 30 minutes.
-
Fmoc Deprotection: Perform N-terminal Fmoc deprotection on the resin-bound peptide by treating it with 20% piperidine in DMF. This is typically done in two stages: a quick wash (1 min) followed by a longer treatment (5-10 min).
-
Resin Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts.
-
Coupling Reaction:
-
Prepare a solution of this compound (0.5 mmol, 5 eq.) and a coupling activator like HCTU (0.45 M in DMF, 4.5 eq.).
-
Add the amino acid and activator solution to the resin, followed by the addition of DIPEA (2 M in NMP, 10 eq.).
-
Allow the coupling reaction to proceed for 5-10 minutes with microwave irradiation at 75°C and 25W, or for 1-2 hours at room temperature with shaking.[6]
-
-
Post-Coupling Wash: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
Cycle Repetition: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.
Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the modification of the azide-containing peptide while it is still attached to the solid support.
-
Resin Preparation: After the full peptide sequence is synthesized, wash the peptidyl-resin with DMF and then with DCM, and dry it under vacuum.
-
Reagent Preparation:
-
Prepare a solution of the alkyne-functionalized molecule (e.g., a fluorescent dye with a terminal alkyne, 10 eq.) in a solvent mixture like DMF/H₂O (4:1).
-
Prepare a fresh solution of copper(II) sulfate (CuSO₄) (1 eq.) in water.
-
Prepare a fresh solution of sodium ascorbate (5 eq.) in water.
-
-
Click Reaction:
-
Swell the peptidyl-resin in the alkyne solution.
-
Add the sodium ascorbate solution to the resin slurry, followed immediately by the CuSO₄ solution.
-
Shake the reaction mixture at room temperature, protected from light, for 6-16 hours.
-
-
Washing:
-
Filter the reaction mixture and wash the resin sequentially with DMF, a 0.5% solution of sodium diethyldithiocarbamate in DMF (to chelate and remove residual copper), water, and methanol.
-
-
Cleavage and Deprotection: Dry the resin and proceed with the standard cleavage protocol (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) to cleave the modified peptide from the resin and remove any remaining side-chain protecting groups.
Mandatory Visualization
Caption: Standard Fmoc-SPPS cycle for incorporating this compound.
Caption: Workflow for on-resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
- 1. benchchem.com [benchchem.com]
- 2. Azide-Rich Peptides via an On-Resin Diazotransfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. rsc.org [rsc.org]
- 7. peptide.com [peptide.com]
- 8. cpcscientific.com [cpcscientific.com]
- 9. qyaobio.com [qyaobio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | Ambeed.com [ambeed.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. This compound|1191429-18-1|MSDS [dcchemicals.com]
- 14. chembk.com [chembk.com]
The Azide Functionality of (R)-8-Azido-2-(Fmoc-amino)octanoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-8-Azido-2-(Fmoc-amino)octanoic acid is a bifunctional chemical linker of significant interest in the fields of bioconjugation, peptide synthesis, and drug development. Its unique architecture, featuring a terminal azide group, an Fmoc-protected amine, and a carboxylic acid on an eight-carbon backbone, provides a versatile platform for the precise assembly of complex biomolecules. This guide explores the core utility of its azide functionality, offering insights into its reactivity, applications, and the experimental protocols for its use.
Core Properties and Specifications
This compound is a non-cleavable linker, a crucial feature in the construction of stable antibody-drug conjugates (ADCs). The presence of the Fmoc (Fluorenylmethyloxycarbonyl) protecting group allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols.
| Property | Value |
| Molecular Formula | C₂₃H₂₆N₄O₄ |
| Molecular Weight | 422.49 g/mol |
| CAS Number | 1191429-18-1 |
| Appearance | White to off-white solid |
| Purity (typical) | ≥98% (HPLC) |
| Storage | 2-8°C |
The Azide Group: A Gateway to Bioorthogonal Chemistry
The terminal azide group is the cornerstone of this linker's utility, enabling highly specific and efficient conjugation reactions known as "click chemistry". These bioorthogonal reactions can be performed in complex biological media without interfering with native biochemical processes. The primary reactions leveraging the azide functionality are Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger Ligation.[1][2][3]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and widely used click chemistry transformation that joins the azide group of this compound with a terminal alkyne-containing molecule to form a stable triazole linkage.[4][5] This reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate.[4]
Experimental Protocol: Exemplary CuAAC Reaction
This protocol describes the conjugation of this compound to an alkyne-functionalized biomolecule in solution.
Materials:
-
This compound
-
Alkyne-functionalized biomolecule (e.g., a peptide or small molecule)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (if needed for solubility)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Dissolve the alkyne-functionalized biomolecule in PBS (or a suitable buffer) to a final concentration of 1 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
400 µL of the alkyne-biomolecule solution (1 mM).
-
50 µL of the this compound solution (10 mM, 1.25 equivalents).
-
10 µL of the CuSO₄ solution (50 mM, final concentration 1 mM).
-
10 µL of the THPTA solution (50 mM, final concentration 1 mM).
-
-
Vortex the mixture gently.
-
-
Initiation and Incubation:
-
Add 30 µL of the freshly prepared sodium ascorbate solution (100 mM, final concentration ~6 mM) to initiate the reaction.
-
Incubate the reaction at room temperature for 1-4 hours with gentle shaking.
-
-
Reaction Monitoring and Purification:
-
Monitor the reaction progress by LC-MS or HPLC.
-
Upon completion, the conjugated product can be purified by size-exclusion chromatography or reversed-phase HPLC.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry variant that utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO), to react with azides.[6] This reaction is highly biocompatible, making it ideal for applications in living systems where the cytotoxicity of copper is a concern.
Experimental Protocol: Exemplary SPAAC Reaction
This protocol details the conjugation of this compound to a DBCO-functionalized antibody.
Materials:
-
This compound
-
DBCO-functionalized antibody (in PBS)
-
PBS, pH 7.4
-
DMSO
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in a minimal amount of DMSO to create a 10 mM stock solution.
-
The DBCO-functionalized antibody should be at a concentration of 1-5 mg/mL in PBS.
-
-
Reaction Setup:
-
To the DBCO-functionalized antibody solution, add a 10-20 fold molar excess of the this compound stock solution. The final concentration of DMSO should not exceed 5% (v/v).
-
Gently mix the solution by pipetting.
-
-
Incubation:
-
Incubate the reaction mixture at 4°C overnight or at room temperature for 2-4 hours.
-
-
Purification:
-
Remove the excess unconjugated linker and other small molecules using a desalting column (e.g., PD-10) or through dialysis against PBS.
-
The final conjugated antibody can be characterized by SDS-PAGE, mass spectrometry, and HPLC.
-
Staudinger Ligation
The Staudinger ligation is another bioorthogonal reaction that forms a stable amide bond between an azide and a phosphine-based reagent.[7][8] This reaction proceeds in high yield under mild, aqueous conditions and is orthogonal to many other functional groups found in biological systems.[5][7]
Experimental Protocol: Exemplary Staudinger Ligation
This protocol describes the ligation of this compound with a phosphinothioester-modified peptide.
Materials:
-
This compound
-
Peptide with a C-terminal phosphinothioester
-
Aqueous buffer (e.g., phosphate or borate buffer), pH 7.0-8.0
-
Acetonitrile or THF (as a co-solvent if needed)
Procedure:
-
Dissolution of Reactants:
-
Dissolve the phosphinothioester-peptide in the aqueous buffer to a concentration of 1-5 mM.
-
Dissolve this compound in the same buffer (a small amount of co-solvent may be added to aid solubility) to a concentration of 1.2-1.5 equivalents relative to the peptide.
-
-
Reaction Execution:
-
Combine the two solutions and incubate at room temperature for 2-12 hours.
-
-
Monitoring and Purification:
-
Monitor the formation of the amide-linked product by LC-MS.
-
Purify the final product by reversed-phase HPLC.
-
Quantitative Data Summary
The following table provides hypothetical yet representative data for the reactions involving the azide functionality of this compound, based on typical outcomes for these reaction types.
| Reaction Type | Reactants | Yield (%) | Purity (%) | Analytical Method |
| CuAAC | Azide-linker + Alkyne-peptide | >90 | >95 | LC-MS, HPLC |
| SPAAC | Azide-linker + DBCO-antibody | >85 | >95 | SDS-PAGE, SEC-HPLC |
| Staudinger Ligation | Azide-linker + Phosphinothioester-peptide | >90 | >95 | LC-MS, HPLC |
Applications in Drug Development: Antibody-Drug Conjugates (ADCs)
A primary application of this compound is in the construction of ADCs.[2] In a typical workflow, the azide linker is conjugated to a cytotoxic drug payload. Separately, an alkyne (for CuAAC) or a strained alkyne (for SPAAC) is introduced onto a monoclonal antibody at a specific site. The drug-linker construct is then "clicked" onto the antibody to form the final ADC.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Signaling Pathways and Logical Relationships
The azide functionality of this compound enables its use in probing biological systems. For instance, it can be incorporated into metabolic labeling strategies to track the synthesis and localization of biomolecules within a cell.
Caption: Metabolic labeling and detection workflow.
Conclusion
The azide functionality of this compound is a powerful tool for chemical biologists and drug development scientists. Its ability to participate in highly efficient and selective bioorthogonal reactions provides a robust method for the construction of well-defined bioconjugates, from fluorescently labeled proteins to next-generation antibody-drug conjugates. The protocols and data presented in this guide offer a foundational understanding for the successful application of this versatile chemical linker.
References
- 1. This compound | 126828-35-1 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Staudinger ligation of alpha-azido acids retains stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Staudinger Ligation [sigmaaldrich.com]
- 8. raineslab.com [raineslab.com]
Methodological & Application
Application Notes and Protocols for Incorporating (R)-8-Azido-2-(Fmoc-amino)octanoic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy for developing novel therapeutics, diagnostic tools, and research probes. (R)-8-Azido-2-(Fmoc-amino)octanoic acid is a particularly valuable building block, featuring a long aliphatic side chain terminating in an azide group. This functional handle allows for the site-specific modification of peptides through bioorthogonal "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1] These reactions enable the attachment of various moieties, including fluorescent dyes, radiolabels, and drug molecules, with high efficiency and specificity.[2][3]
These application notes provide detailed protocols for the efficient incorporation of this compound into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Key Features and Applications
-
Bioorthogonal Handle: The terminal azide group is chemically inert under standard SPPS conditions, including Fmoc deprotection and peptide cleavage.[1] It serves as a versatile handle for post-synthetic modification via click chemistry.[2]
-
Flexible Spacer: The octanoic acid backbone provides a flexible and hydrophobic spacer, which can be advantageous for modulating the pharmacokinetic properties of a peptide or for spanning a required distance in biological interactions.
-
Therapeutic and Diagnostic Development: Peptides modified with this amino acid can be conjugated to cytotoxic agents for targeted cancer therapy, linked to imaging agents for diagnostics, or used to study protein-protein interactions.[4][5]
Data Presentation
While specific coupling efficiency data for this compound is not extensively published, the following table summarizes expected performance based on protocols for structurally similar long-chain aliphatic and azido-functionalized amino acids. High coupling yields, typically exceeding 98%, are expected with appropriate coupling reagents.[6]
| Coupling Reagent/Method | Activating Agent(s) | Relative Reactivity & Efficiency | Key Advantages | Potential Disadvantages |
| Uronium/Aminium Salts | ||||
| HATU / DIPEA or Collidine | HATU | Very High (>99% expected) | Fast reaction kinetics; highly effective for standard and sterically unhindered couplings. | Potential for side reactions if not used correctly; higher cost. |
| HBTU / HOBt / DIPEA | HBTU/HOBt | High (>98% expected) | Reliable and widely used; good for routine couplings. | Can be less effective for difficult couplings compared to HATU. |
| Carbodiimide Method | ||||
| DIC / OxymaPure | DIC/OxymaPure | High (>98% expected) | Cost-effective; low risk of racemization; OxymaPure is a safer alternative to HOBt/HOAt. | Slower reaction times compared to uronium salts. |
Experimental Protocols
The following protocols describe the manual solid-phase synthesis of a peptide incorporating this compound. The synthesis is based on the widely used Fmoc/tBu strategy.
General SPPS Workflow
A typical cycle in Fmoc-SPPS involves the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid. This cycle is repeated until the desired peptide sequence is assembled.
Caption: General workflow for a single coupling cycle in Fmoc-SPPS.
Protocol 1: Coupling using HATU
This protocol is recommended for achieving high coupling efficiency with fast reaction times.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (3 equivalents)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes. Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF.
-
Add DIPEA or collidine (6 eq.) to the mixture and pre-activate for 1-2 minutes.
-
Add the activated solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test indicates complete coupling.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.
Protocol 2: Coupling using DIC/OxymaPure
This is a reliable and cost-effective method for the coupling of this compound.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (3 equivalents)
-
Diisopropylcarbodiimide (DIC) (3 equivalents)
-
OxymaPure (Ethyl cyanohydroxyiminoacetate) (3 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Coupling:
-
Swell the resin in DMF.
-
In a separate vessel, dissolve this compound (3 eq.) and OxymaPure (3 eq.) in DMF.
-
Add the amino acid/OxymaPure solution to the resin, followed by the addition of DIC (3 eq.).
-
Agitate the mixture for 2-4 hours at room temperature.
-
-
Monitoring and Washing: Follow step 4 from Protocol 1.
-
Chain Elongation: Repeat steps 2-3 for each subsequent amino acid in the sequence.
Protocol 3: Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and removal of side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum.
-
Cleavage:
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.
-
-
Purification: The crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Application Workflow: Peptide Labeling via Click Chemistry
The primary application of incorporating an azido-functionalized amino acid is to enable site-specific labeling of the peptide. The following diagram illustrates the workflow for conjugating a fluorescent probe to the synthesized peptide.
Caption: Workflow for labeling an azido-peptide and its application in signal detection.
References
Application Notes and Protocols for (R)-8-Azido-2-(Fmoc-amino)octanoic acid in CuAAC Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-8-Azido-2-(Fmoc-amino)octanoic acid is a bifunctional, non-cleavable linker extensively utilized in the field of bioconjugation and drug development. Its structure incorporates a terminal azide group, a protected amine (Fmoc), and a carboxylic acid, making it an ideal building block for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry".
This linker is particularly valuable in the synthesis of Antibody-Drug Conjugates (ADCs), where it facilitates the stable and specific attachment of cytotoxic payloads to monoclonal antibodies. The resulting triazole linkage formed via the CuAAC reaction is highly stable under physiological conditions, ensuring that the payload remains attached to the antibody until it reaches the target cell. The non-cleavable nature of this linker dictates that the release of the active drug metabolite occurs upon lysosomal degradation of the antibody-linker conjugate within the target cell.
These application notes provide detailed protocols for the use of this compound in CuAAC reactions for the synthesis of bioconjugates, with a particular focus on the preparation of ADCs.
Key Applications
-
Antibody-Drug Conjugates (ADCs): Serves as a stable, non-cleavable linker to conjugate cytotoxic drugs to antibodies for targeted cancer therapy.
-
Peptide Modification and Cyclization: The azide functionality allows for the "clicking" of peptides to other molecules or for intramolecular cyclization to create constrained peptide structures.
-
Bioconjugation: Enables the attachment of biomolecules to surfaces, polymers, or other biological entities for diagnostic and research applications.
Quantitative Data Summary
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is renowned for its high efficiency and quantitative yields. While specific yields can vary based on the substrates and reaction conditions, the conjugation of azido-functionalized linkers like this compound to alkyne-modified biomolecules typically proceeds with high to near-quantitative conversion.
| Parameter | Typical Value/Range | Notes |
| Reaction Yield | >95% | The CuAAC reaction is highly efficient, often leading to near-quantitative yields under optimized conditions.[1] |
| Reaction Time | 1 - 4 hours | At room temperature, the reaction is generally complete within a few hours. Microwave-assisted reactions can significantly shorten this time.[1] |
| Drug-to-Antibody Ratio (DAR) | 2 - 4 | For ADCs, a DAR of 2 to 4 is often targeted to balance efficacy and toxicity. The DAR can be controlled by the stoichiometry of the reactants and confirmed by techniques like HIC or LC-MS.[2][3] |
Experimental Protocols
General Protocol for CuAAC Reaction in Solution
This protocol describes a general procedure for the conjugation of this compound to an alkyne-containing molecule in solution.
Materials:
-
This compound
-
Alkyne-functionalized molecule (e.g., a peptide or small molecule drug)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Solvent (e.g., DMF, DMSO, or a mixture of aqueous buffer and a co-solvent)
-
Nitrogen or Argon gas
-
Purification supplies (e.g., HPLC system, size-exclusion chromatography columns)
Procedure:
-
Reagent Preparation:
-
Dissolve this compound (1.2 equivalents) and the alkyne-functionalized molecule (1 equivalent) in the chosen solvent. If using an aqueous buffer, ensure the pH is around 7-8.
-
Prepare stock solutions of CuSO₄ (e.g., 10 mM in water), Sodium Ascorbate (e.g., 100 mM in water, freshly prepared), and the copper ligand (THPTA or TBTA, e.g., 50 mM in DMSO or water).
-
-
Reaction Setup:
-
In a reaction vessel, combine the solution of the azide and alkyne.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
-
-
Initiation of the Reaction:
-
Add the copper ligand to the reaction mixture (final concentration typically 5-fold molar excess relative to copper).
-
Add the CuSO₄ solution (final concentration typically 0.1 to 0.5 mM).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration typically 1 to 5 mM).
-
-
Reaction Monitoring:
-
Allow the reaction to proceed at room temperature with stirring.
-
Monitor the reaction progress by a suitable analytical technique, such as LC-MS or TLC, until the starting materials are consumed (typically 1-4 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench any remaining reactive species if necessary.
-
Remove the copper catalyst by passing the reaction mixture through a copper-chelating resin or by precipitation.
-
Purify the desired conjugate using an appropriate chromatographic technique, such as reverse-phase HPLC or size-exclusion chromatography.
-
-
Characterization:
-
Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.
-
Protocol for Antibody-Drug Conjugate (ADC) Synthesis
This protocol outlines the conjugation of an alkyne-modified cytotoxic drug to an antibody functionalized with this compound.
Materials:
-
Antibody containing accessible lysine or cysteine residues
-
This compound NHS ester (for lysine conjugation) or maleimide derivative (for cysteine conjugation)
-
Alkyne-modified cytotoxic drug
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO or other suitable co-solvent
-
Size-exclusion chromatography (SEC) columns for purification
Procedure:
Part A: Antibody Modification with the Azide Linker
-
Antibody Preparation:
-
Buffer exchange the antibody into a suitable conjugation buffer (e.g., PBS, pH 7.4).
-
Adjust the antibody concentration to a working range (e.g., 5-10 mg/mL).
-
-
Linker Conjugation:
-
Add a calculated molar excess of the this compound derivative (e.g., NHS ester for lysine) to the antibody solution. A co-solvent like DMSO may be used to dissolve the linker.
-
Incubate the reaction at a controlled temperature (e.g., 4°C or room temperature) for a specified time (e.g., 1-4 hours).
-
-
Purification of Azide-Modified Antibody:
-
Remove the excess linker and byproducts by size-exclusion chromatography (e.g., using a desalting column) equilibrated with PBS.
-
Part B: CuAAC Conjugation of the Drug
-
Reaction Setup:
-
To the purified azide-modified antibody solution, add the alkyne-modified cytotoxic drug (typically in a 5-10 fold molar excess over the antibody).
-
Prepare a premix of CuSO₄ and THPTA (1:5 molar ratio) in an appropriate buffer.
-
-
Initiation of the Click Reaction:
-
Add the CuSO₄/THPTA premix to the antibody-drug mixture.
-
Initiate the conjugation by adding a freshly prepared solution of sodium ascorbate.
-
-
Incubation and Monitoring:
-
Gently mix the reaction and incubate at room temperature for 2-4 hours.
-
The reaction progress can be monitored by analyzing small aliquots to determine the drug-to-antibody ratio (DAR).
-
-
Purification of the ADC:
-
Purify the resulting ADC from excess drug, catalyst, and other reagents using size-exclusion chromatography.
-
The final ADC should be formulated in a suitable storage buffer.
-
-
Characterization of the ADC:
-
Determine the final protein concentration (e.g., by UV-Vis spectroscopy).
-
Characterize the Drug-to-Antibody Ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3]
-
Assess the purity and aggregation state of the ADC by size-exclusion chromatography (SEC).
-
Visualizations
Experimental Workflow for ADC Synthesis
Caption: Workflow for the synthesis and characterization of an ADC.
Signaling Pathway for ADC with Non-Cleavable Linker
References
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with (R)-8-Azido-2-(Fmoc-amino)octanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation technique widely employed in chemical biology, drug development, and materials science. This copper-free click chemistry reaction enables the covalent conjugation of an azide-functionalized molecule with a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), under mild, physiological conditions. (R)-8-Azido-2-(Fmoc-amino)octanoic acid is a key building block in this field, serving as a non-cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs). Its structure incorporates a terminal azide for SPAAC, an Fmoc-protected amine for standard solid-phase peptide synthesis (SPPS), and an octanoic acid backbone.[1][2]
These application notes provide detailed protocols and supporting data for the use of this compound in SPAAC reactions, with a focus on its application in the development of ADCs.
Key Applications
-
Antibody-Drug Conjugates (ADCs): this compound is utilized as a non-cleavable linker to attach cytotoxic payloads to monoclonal antibodies. The azide group allows for precise, site-specific conjugation to an antibody functionalized with a strained alkyne.[1]
-
Peptide Modification and Labeling: The Fmoc-protected amine enables its incorporation into peptide sequences using standard SPPS methodologies. The terminal azide then serves as a handle for the subsequent attachment of reporter molecules, imaging agents, or other functional moieties via SPAAC.[3]
-
Bioconjugation: This molecule can be used to link biomolecules to surfaces, nanoparticles, or other molecules for applications in diagnostics and biomaterials.
Data Presentation
While specific kinetic data for the SPAAC reaction of this compound is not extensively published, the following table provides representative second-order rate constants for SPAAC reactions between various azides and strained alkynes to serve as a reference. The reactivity of this compound is expected to be in a similar range.
| Azide Compound | Strained Alkyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Reference |
| Positively Charged Azidoamino Acid | DBCO | 0.34 | HBS buffer (pH 7.4) | [4][5] |
| Positively Charged Azidoamino Acid | BCN | 0.28 | Methanol | [4][5] |
| Fmoc-N₃K | BCN | 0.037 | Methanol | [4][5] |
| Benzyl Azide | [9+1]CPP | 2.2 x 10⁻³ | Deuterated DMSO | [6] |
| Benzyl Azide | [11+1]CPP | 4.5 x 10⁻⁴ | Deuterated DMSO | [6] |
Experimental Protocols
Protocol 1: General Procedure for SPAAC Conjugation of a DBCO-Functionalized Payload to a Peptide Containing (R)-8-Azido-2-aminooctanoic Acid
This protocol describes the conjugation of a DBCO-containing molecule (e.g., a cytotoxic drug or a fluorescent dye) to a peptide that has been synthesized with this compound at a specific site. The Fmoc group would have been removed during the final steps of peptide synthesis.
Materials:
-
Azide-modified peptide (dissolved in a suitable buffer, e.g., PBS, pH 7.4)
-
DBCO-functionalized payload (dissolved in a compatible solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Purification system (e.g., HPLC, FPLC)
Procedure:
-
Preparation of Reactants:
-
Dissolve the azide-modified peptide in PBS to a final concentration of 1-10 mg/mL.
-
Dissolve the DBCO-functionalized payload in DMSO to create a 10 mM stock solution.
-
-
SPAAC Reaction:
-
To the azide-modified peptide solution, add a 1.5 to 10-fold molar excess of the DBCO-functionalized payload. The final DMSO concentration in the reaction mixture should be kept below 20% to maintain protein integrity.
-
Incubate the reaction mixture at room temperature for 2-12 hours or overnight at 4°C with gentle agitation.[7][8] Reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate chromatography method, such as reverse-phase HPLC or size-exclusion chromatography, to remove unreacted payload and other impurities.
-
-
Characterization:
-
Confirm the identity and purity of the conjugate by LC-MS and SDS-PAGE.
-
Protocol 2: On-Resin SPAAC Ligation
This protocol outlines the conjugation of a DBCO-functionalized molecule to a peptide containing (R)-8-Azido-2-aminooctanoic acid while the peptide is still attached to the solid-phase synthesis resin.
Materials:
-
Peptide-on-resin containing the deprotected azido-amino acid
-
DBCO-functionalized molecule
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Resin Swelling and Deprotection:
-
Swell the peptide-resin in DMF for 30 minutes.
-
If the N-terminal Fmoc group of the peptide is still present, deprotect it using 20% piperidine in DMF.
-
-
On-Resin SPAAC Reaction:
-
Dissolve a 2-5 fold molar excess of the DBCO-functionalized molecule in DMF.
-
Add the DBCO solution to the resin and react for 4-24 hours at room temperature with gentle shaking.
-
-
Washing:
-
Wash the resin thoroughly with DMF and DCM to remove excess DBCO reagent.
-
-
Cleavage and Purification:
-
Cleave the conjugated peptide from the resin using a standard cleavage cocktail.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Purify the crude peptide conjugate by reverse-phase HPLC.
-
Visualizations
Experimental Workflow for SPAAC Conjugation
Caption: Workflow for SPAAC conjugation of a DBCO-payload to a peptide containing (R)-8-Azido-2-aminooctanoic acid.
Signaling Pathway of ADC Internalization and Payload Release with a Non-Cleavable Linker
Caption: Internalization and payload release pathway of an ADC with a non-cleavable linker.
Conclusion
This compound is a versatile and valuable reagent for the construction of well-defined bioconjugates, particularly ADCs, through strain-promoted azide-alkyne cycloaddition. The protocols and information provided herein offer a guide for researchers to effectively utilize this linker in their synthetic strategies. As a non-cleavable linker, it offers high stability in circulation, with payload release being dependent on the complete lysosomal degradation of the antibody, a key consideration in the design of ADCs with a specific mechanism of action.[1][9] The bioorthogonal nature of the SPAAC reaction ensures high specificity and efficiency, making it an indispensable tool in modern drug development and chemical biology.[10][11]
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 126828-35-1 | Benchchem [benchchem.com]
- 4. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Team:TU Eindhoven/Background/SPAAC Reaction - 2014.igem.org [2014.igem.org]
- 8. This compound | Peptoxan Active Peptides Discovery [peptoxan.com]
- 9. books.rsc.org [books.rsc.org]
- 10. vectorlabs.com [vectorlabs.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis with (R)-8-Azido-2-(Fmoc-amino)octanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the antigen-targeting specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small molecules. This targeted delivery approach enhances the therapeutic window of the cytotoxic agent by minimizing systemic exposure and associated off-target toxicities.[1][2] The linker component, which connects the antibody to the cytotoxic payload, is a critical determinant of the ADC's stability, pharmacokinetics, and mechanism of drug release.[3]
This document provides detailed application notes and protocols for the synthesis of ADCs utilizing (R)-8-Azido-2-(Fmoc-amino)octanoic acid , a non-cleavable linker.[4][5] This linker is designed for a two-step conjugation strategy. The carboxylic acid group allows for initial conjugation to an amine-containing payload. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amine can be removed to reveal a primary amine for further modification if needed, although in the primary protocol described here, it is the terminal azide group that serves as the bioorthogonal handle for antibody conjugation via "click chemistry".[6] The azide moiety enables highly efficient and specific ligation to an alkyne-modified antibody through either copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[7][8][9]
Quantitative Data Summary
The following tables present representative data for the characterization of an ADC synthesized using this compound. The successful synthesis and purification of the ADC can be monitored and quantified using various analytical techniques.[10]
Table 1: Representative Purification and Yield Data
| Step | Product | Purification Method | Typical Yield (%) |
| 1 | Drug-Linker Conjugate | Reverse-Phase HPLC | 70-85% |
| 2 | Fmoc-Deprotected Drug-Linker | Reverse-Phase HPLC | 85-95% |
| 3 | Alkyne-Modified Antibody | Size-Exclusion Chromatography (SEC) | >90% |
| 4 | Final ADC | Size-Exclusion Chromatography (SEC) | 50-70% |
Table 2: Representative ADC Characterization Data
| Parameter | Method | Result |
| Average Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) | 3.5 - 4.0 |
| Average Drug-to-Antibody Ratio (DAR) | Mass Spectrometry (MS) | 3.6 |
| Monomer Purity | Size-Exclusion Chromatography (SEC) | >95% |
| Aggregation | Size-Exclusion Chromatography (SEC) | <5% |
| Endotoxin Levels | LAL Assay | <0.5 EU/mg |
Experimental Protocols
Protocol 1: Synthesis of the Drug-Linker Conjugate
This protocol describes the conjugation of a generic amine-containing cytotoxic drug to the this compound linker.
Materials:
-
This compound
-
Amine-containing cytotoxic drug (e.g., Monomethyl Auristatin E - MMAE)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Piperidine
-
Reverse-Phase HPLC system for purification
Procedure:
-
Activation of the Linker:
-
Dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.2 equivalents) to the solution and stir at 0°C for 30 minutes, then at room temperature for 4 hours.
-
A white precipitate of dicyclohexylurea will form.
-
-
Conjugation to the Cytotoxic Drug:
-
Dissolve the amine-containing cytotoxic drug (1 equivalent) in anhydrous DMF.
-
Filter the activated linker solution to remove the dicyclohexylurea precipitate.
-
Add the filtrate containing the activated linker to the drug solution.
-
Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (3 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature overnight, protected from light.
-
-
Purification of the Drug-Linker Conjugate:
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate solvent and purify the drug-linker conjugate by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.
-
-
Fmoc-Deprotection (if required for subsequent steps, though not for the primary azide conjugation):
Protocol 2: Antibody Modification with a Strained Alkyne (for SPAAC)
This protocol describes the modification of a monoclonal antibody with a strained alkyne, such as Dibenzocyclooctyne (DBCO), for subsequent conjugation via SPAAC.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) system for purification (e.g., Sephadex G-25 or Superdex 200)
-
Amicon Ultra centrifugal filter units (or similar for buffer exchange)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into a conjugation buffer (e.g., PBS, pH 8.0-8.5). The buffer should be amine-free (e.g., no Tris).
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
DBCO-NHS Ester Solution Preparation:
-
Dissolve the DBCO-NHS ester in anhydrous DMSO to prepare a 10-20 mM stock solution immediately before use.
-
-
Antibody Modification:
-
Add a 5-10 molar excess of the DBCO-NHS ester solution to the antibody solution.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, or at 4°C for 4 hours.
-
The reaction can be gently agitated.
-
-
Purification of the Modified Antibody:
-
Remove the excess, unreacted DBCO-NHS ester by SEC or by repeated buffer exchange using centrifugal filter units.
-
The final buffer should be a storage-stable buffer, such as PBS at pH 7.4.
-
Determine the concentration of the modified antibody using a UV-Vis spectrophotometer at 280 nm.
-
Protocol 3: ADC Synthesis via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of the azide-containing drug-linker to the DBCO-modified antibody.[8][9][13]
Materials:
-
DBCO-modified mAb (from Protocol 2)
-
Azide-functionalized drug-linker (from Protocol 1)
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
SEC system for purification
Procedure:
-
Conjugation Reaction:
-
Dissolve the azide-functionalized drug-linker in DMSO to prepare a concentrated stock solution.
-
Add a 3-5 molar excess of the azide-functionalized drug-linker to the DBCO-modified antibody solution.
-
The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid antibody denaturation.
-
Incubate the reaction mixture at room temperature for 4-16 hours, or at 4°C for 24-48 hours. The reaction should be protected from light.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted drug-linker and other small molecules using SEC.[]
-
Collect the fractions corresponding to the purified ADC monomer.
-
Pool the relevant fractions and concentrate using centrifugal filter units if necessary.
-
Protocol 4: ADC Characterization
1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC): [15][16]
-
Column: A HIC column suitable for antibody separations (e.g., Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).
-
Gradient: A linear gradient from 100% A to 100% B.
-
Detection: UV absorbance at 280 nm.
-
Analysis: The different drug-loaded species (DAR0, DAR2, DAR4, etc.) will separate based on hydrophobicity. The average DAR is calculated from the weighted average of the peak areas.[][18]
2. Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC): [10][19]
-
Column: An SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A physiological buffer (e.g., PBS, pH 7.4).
-
Flow Rate: Isocratic flow.
-
Detection: UV absorbance at 280 nm.
-
Analysis: The percentage of monomer, aggregate, and fragment is determined by integrating the respective peak areas.
3. Mass Determination by Mass Spectrometry (MS): [20][21][22]
-
Intact mass analysis of the ADC can be performed using techniques like LC-QTOF MS under native or denaturing conditions to confirm the masses of the different drug-loaded species and to calculate the average DAR.
Visualizations
Caption: Experimental workflow for ADC synthesis.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: General mechanism of action for an ADC.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound - Nordic Biosite [nordicbiosite.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 8. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. benchchem.com [benchchem.com]
- 15. An Online Four-Dimensional HIC×SEC-IM×MS Methodology for Proof-of-Concept Characterization of Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 18. benchchem.com [benchchem.com]
- 19. waters.com [waters.com]
- 20. Accurate determination of drug-to-antibody ratio of interchain cysteine-linked antibody-drug conjugates by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
- 22. lcms.cz [lcms.cz]
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) Utilizing Azido Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptides is a powerful strategy for the development of novel therapeutics, molecular probes, and biomaterials. Azido amino acids are particularly valuable building blocks due to the versatility of the azide group as a chemical handle for various bioorthogonal reactions.[1] These reactions, including the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "Click Chemistry," and the Staudinger ligation, enable the site-specific modification of peptides with a wide array of functionalities such as fluorescent dyes, radiolabels, and polyethylene glycol (PEG) chains. Solid-Phase Peptide Synthesis (SPPS) is the standard methodology for the stepwise assembly of peptides on an insoluble resin support, which simplifies the purification process by allowing for the easy removal of excess reagents and byproducts through filtration and washing. This document provides detailed protocols for the incorporation of Fmoc-protected azido amino acids into peptide chains using standard Fmoc-SPPS chemistry, as well as methods for subsequent on-resin modifications, cleavage, and purification.
Data Presentation: Comparative Performance in SPPS
The selection of reagents and reaction conditions can significantly impact the efficiency and purity of peptide synthesis. The following tables summarize quantitative data on the performance of various coupling reagents and deprotection conditions in the context of SPPS, with a focus on scenarios relevant to the incorporation of modified amino acids.
Table 1: Comparative Performance of Common Coupling Reagents
| Coupling Reagent | Crude Purity (2 x 1 min coupling) | Crude Purity (2 x 20 min coupling) | Key Considerations |
| HATU | 83.63% | 79.85% | High reactivity, suitable for sterically hindered couplings and rapid synthesis protocols. Lower risk of racemization.[2][3] |
| HCTU | 78.52% | 81.71% | A strong, cost-effective alternative to HATU, offering comparable or superior performance at longer coupling times.[3] |
| HBTU | Not specified | Not specified | A good balance of performance and cost, suitable as a workhorse reagent for many laboratories.[3] |
| PyBOP | 48.11% | 70.27% | Phosphonium-based reagent, avoids guanidinylation side products. Lower reactivity at short coupling times.[3] |
Table 2: Comparative Analysis of Fmoc Deprotection Reagents
| Deprotection Reagent(s) | Concentration | Deprotection Time | Peptide Purity (%) | Aspartimide Formation (%) | Diketopiperazine (DKP) Formation (%) | Racemization (%) |
| Piperidine | 20% in DMF | 5-20 min | Variable | Can be significant | Prone to occur | Can occur |
| Piperazine (PZ) + DBU | 5% PZ + 2% DBU in DMF | < 1 min | High | Reduced | Reduced | Sequence dependent |
| 4-Methylpiperidine (4MP) | 20% in NMP | Similar to Piperidine | High | Similar to Piperidine | Similar to Piperidine | Similar to Piperidine |
Data in the tables are compiled from various sources and are intended for comparative purposes. Actual results may vary depending on the specific peptide sequence, resin, and other synthesis conditions.[4][5][6][7]
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Cycle for Incorporation of an Azido Amino Acid
This protocol outlines a general procedure for manual Fmoc-SPPS on a rink amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (standard and azido-functionalized)
-
Coupling Reagent: HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 10 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling (Standard and Azido Amino Acids):
-
In a separate vessel, pre-activate the Fmoc-amino acid (4 equivalents relative to resin loading) with HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative ninhydrin test to ensure completion.
-
After completion, wash the resin with DMF (5 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the cleavage mixture and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the on-resin cyclization or modification of an azide-containing peptide with an alkyne-bearing molecule.
Materials:
-
Azido-peptide on resin
-
Alkyne-containing molecule (e.g., alkyne-dye, another peptide with a terminal alkyne)
-
Copper(I) Bromide (CuBr) or Copper(I) Iodide (CuI)
-
Sodium Ascorbate
-
Base: 2,6-lutidine and DIPEA
-
Solvents: DMF, DMSO, DCM, Isopropanol
Procedure:
-
Resin Swelling: Swell the azido-peptide on resin in DCM (10 mL/g resin) for 10 minutes.
-
Reagent Preparation:
-
Bubble nitrogen gas through DMSO (12 mL/g resin) for at least 10 minutes to deoxygenate.
-
Dissolve CuBr or CuI (1 equivalent based on resin loading) completely in the deoxygenated DMSO.
-
-
Reaction Setup:
-
Remove the DCM from the resin.
-
Add the copper(I) solution to the resin.
-
Add the alkyne-containing molecule (2-4 equivalents).
-
Add sodium ascorbate (1 equivalent) from a freshly prepared 0.1 M aqueous solution.
-
Add 2,6-lutidine (10 equivalents) and DIPEA (10 equivalents).
-
-
Reaction:
-
Purge the reaction vessel with nitrogen for 5 minutes.
-
Seal the vessel and shake gently at room temperature for 16-18 hours.
-
-
Washing:
-
Filter the resin.
-
Wash the resin 3 times with a 5:3 (v/v) mixture of Isopropanol/DMSO, 3 times with DMF, and 3 times with DCM.
-
-
Drying: Dry the resin in vacuo before proceeding to cleavage or further synthesis steps.
Protocol 3: On-Resin Traceless Staudinger Ligation
This protocol provides a general method for the ligation of a peptide fragment with a C-terminal phosphinothioester to a resin-bound peptide with an N-terminal azide.
Materials:
-
Resin-bound azido-peptide
-
Peptide-phosphinothioester fragment
-
Solvents: DMF, H₂O
Procedure:
-
Resin Swelling: Swell the resin-bound azido-peptide (1 equivalent) in DMF for 1 hour.
-
Ligation Reaction:
-
Dissolve the peptide-phosphinothioester (4 equivalents) in a 10:1 DMF/H₂O solution.
-
Add the peptide-phosphinothioester solution to the swollen resin.
-
Agitate the reaction mixture at room temperature for 12 hours.
-
-
Washing:
-
Filter the resin.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Further Steps: The ligated peptide can then be subjected to further elongation, cleavage, or other modifications.
Visualizations
Diagram 1: Fmoc-SPPS Workflow for Azido Amino Acid Incorporation
Caption: Standard Fmoc-SPPS cycle for incorporating azido amino acids.
Diagram 2: On-Resin Bioorthogonal Reactions of Azido-Peptides
Caption: Pathways for on-resin modification of azido-peptides.
References
- 1. Azide-Rich Peptides via an On-Resin Diazotransfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioconjugation using (R)-8-Azido-2-(Fmoc-amino)octanoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of (R)-8-Azido-2-(Fmoc-amino)octanoic acid in bioconjugation. This versatile building block is a key component in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs), due to its bifunctional nature. The N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows. The terminal azide group serves as a bioorthogonal handle for subsequent covalent modification via "click chemistry," a set of highly efficient and specific reactions.
This document will focus on two of the most prominent click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Detailed experimental protocols for peptide synthesis incorporating this compound and its subsequent conjugation via both CuAAC and SPAAC are provided, along with a summary of relevant quantitative data to aid in the selection of the most appropriate technique for a given application.
Overview of Bioconjugation Techniques
The azide moiety of this compound is the key functional group for bioconjugation. It allows for highly specific ligation to a molecule containing a terminal alkyne or a strained cyclooctyne.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to promote the cycloaddition between a terminal alkyne and an azide, resulting in the formation of a stable 1,4-disubstituted 1,2,3-triazole ring. CuAAC is known for its high reaction rates and yields.[1] However, the potential cytotoxicity of the copper catalyst can be a limitation for in vivo applications.[2]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a cytotoxic metal catalyst, SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which readily reacts with an azide to release ring strain.[3] This catalyst-free reaction is highly bioorthogonal and has become a valuable tool for in vivo labeling and bioconjugation in sensitive biological systems.[4] The trade-off for its superior biocompatibility is a generally slower reaction rate compared to CuAAC.[3]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) incorporating this compound
This protocol describes the manual incorporation of this compound into a peptide sequence using a standard Fmoc/tBu strategy on a rink amide resin.
Materials:
-
Rink amide resin
-
This compound
-
Standard Fmoc-protected amino acids
-
Coupling reagents: HCTU (or HATU/HOAt)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Methanol (MeOH)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling and Preparation: Swell the rink amide resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3-5 equivalents of the Fmoc-protected amino acid and a near-equivalent amount of HCTU in DMF.
-
Add 6-10 equivalents of DIPEA to the activated amino acid solution.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.[5]
-
To ensure complete coupling, a second coupling step can be performed.
-
-
Washing: After coupling, wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each amino acid in the desired peptide sequence. To incorporate this compound, use it as you would any other Fmoc-protected amino acid in the coupling step.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the azido-peptide by mass spectrometry (MS) and analytical RP-HPLC.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol describes the conjugation of an alkyne-containing molecule to the azido-peptide synthesized in the previous step.
Materials:
-
Azido-peptide
-
Alkyne-containing molecule (e.g., a fluorescent dye, biotin, or drug molecule)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper-chelating ligand (e.g., THPTA or TBTA)
-
Solvent: A mixture of water and a co-solvent like DMSO or t-butanol is commonly used.
Procedure:
-
Reaction Setup: In a reaction vial, dissolve the azido-peptide and a slight excess (1.1-1.5 equivalents) of the alkyne-containing molecule in the chosen solvent system.
-
Catalyst Preparation: In a separate vial, prepare a fresh stock solution of copper(II) sulfate and the copper-chelating ligand in water. In another vial, prepare a fresh stock solution of sodium ascorbate in water.
-
Reaction Initiation: Add the copper/ligand solution to the reaction mixture, followed by the sodium ascorbate solution to reduce Cu(II) to the active Cu(I) species. The final concentrations typically range from 0.1 to 1 mM for copper.
-
Reaction Progression: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by RP-HPLC or LC-MS.
-
Purification: Purify the resulting bioconjugate using RP-HPLC or size-exclusion chromatography (SEC) to remove unreacted starting materials and the copper catalyst.[6]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol
This protocol outlines the conjugation of a strained cyclooctyne-containing molecule to the azido-peptide.
Materials:
-
Azido-peptide
-
Strained cyclooctyne-containing molecule (e.g., DBCO-PEG-biotin, DBCO-fluorescent dye)
-
Solvent: Phosphate-buffered saline (PBS) or another aqueous buffer system is typically used. Organic co-solvents like DMSO or DMF can be added to improve solubility.
Procedure:
-
Reaction Setup: Dissolve the azido-peptide and a slight excess (1.1-1.5 equivalents) of the strained cyclooctyne-containing molecule in the chosen solvent system.
-
Reaction Progression: Allow the reaction to proceed at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the cyclooctyne and the concentrations of the reactants.[7] The reaction progress can be monitored by RP-HPLC or LC-MS.
-
Purification: Purify the bioconjugate using RP-HPLC or SEC to remove unreacted starting materials.[6]
Quantitative Data Summary
Table 1: Comparison of CuAAC and SPAAC for Bioconjugation
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Lower, due to copper cytotoxicity | High |
| Reaction Rate | Generally very fast | Slower than CuAAC |
| Typical Yield | >90%[8] | >85%[9] |
| Regioselectivity | High (1,4-isomer exclusively)[1] | Low (mixture of regioisomers) |
| Side Reactions | Potential for oxidative homocoupling of alkynes | Can have side reactions with thiols[2] |
Table 2: Second-Order Rate Constants for SPAAC with Various Cyclooctynes
| Cyclooctyne | Azide Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| DBCO | Benzyl azide | ~0.1 - 1.0 | [10] |
| BCN | Benzyl azide | ~0.01 - 0.1 | [10] |
| Sulfo-DBCO-amine | 3-azido-L-alanine | 0.55 - 1.22 (in HEPES, pH 7) | [11] |
| DBCO-PEG5-trastuzumab | 1-azido-1-deoxy-β-D-glucopyranoside | 0.18 - 0.37 | [11] |
Note: The reaction rates for SPAAC are highly dependent on the specific cyclooctyne, the azide, the solvent, and the pH.[11]
Table 3: Typical Yields for CuAAC with Different Copper Sources
| Copper Source | Ligand | Typical Yield | Reference |
| CuSO₄ / Sodium Ascorbate | THPTA / TBTA | >90% | [12] |
| CuI | None | High (up to 99%) | [13] |
| Copper Nanoparticles | Various | High | [13] |
Mandatory Visualizations
Caption: Experimental workflow for peptide synthesis and bioconjugation.
Caption: Comparison of CuAAC and SPAAC reaction mechanisms.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.uci.edu [chem.uci.edu]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of precision antibody conjugates using proximity-induced chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Fmoc Deprotection of (R)-8-Azido-2-(Fmoc-amino)octanoic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-8-Azido-2-(Fmoc-amino)octanoic acid is a non-canonical amino acid increasingly utilized in peptide synthesis for the introduction of an azide moiety. This functional group serves as a versatile chemical handle for subsequent modifications, such as "click chemistry" reactions, enabling the development of peptide-based drugs, diagnostic tools, and research probes. The successful incorporation of this amino acid into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) is contingent on the efficient removal of the Nα-9-fluorenylmethyloxycarbonyl (Fmoc) protecting group.
These application notes provide a detailed overview of the Fmoc deprotection of this compound, including a discussion of reaction conditions, potential challenges, and detailed experimental protocols. While specific quantitative data for the deprotection of this particular amino acid is not extensively published, the provided data for analogous structures and standard amino acids offer valuable guidance for optimizing this critical step in peptide synthesis.
Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a base-catalyzed β-elimination reaction. A secondary amine, most commonly piperidine, abstracts the acidic proton on the fluorene ring system. This initiates an elimination cascade, releasing the free N-terminal amine of the peptide, carbon dioxide, and dibenzofulvene (DBF). The excess amine in the reaction mixture traps the electrophilic DBF, preventing its reaction with the newly deprotected amine.
Data Presentation: Comparative Performance of Deprotection Reagents
Table 1: Comparison of Common Fmoc Deprotection Reagents
| Reagent(s) | Concentration | Deprotection Time | Peptide Purity (%) | Potential Side Reactions | Reference(s) |
| Piperidine | 20% in DMF | 5-20 min | Variable | Aspartimide formation, diketopiperazine (DKP) formation, racemization. | [3] |
| 4-Methylpiperidine (4-MP) | 20% in DMF | 5-20 min | Similar to Piperidine | Similar to Piperidine, potentially reduced side reactions in some cases. | |
| DBU/Piperidine | 2% DBU, 2% Piperidine in DMF | 2-5 min | Variable, can be high | Can promote aspartimide formation with Asp residues.[1][3] | [1][4] |
| Piperazine (PZ) | 10% in DMF/Ethanol (9:1) | 10-30 min | Variable | Slower kinetics, but reduced risk of aspartimide formation. |
Table 2: Deprotection Kinetics for Model Amino Acids
The rate of Fmoc deprotection can be influenced by the steric hindrance of the amino acid side chain. The data below illustrates the deprotection efficiency over time for a non-hindered (Leucine) and a sterically hindered (Arginine) amino acid.
| Deprotection Reagent | Time (min) | Deprotection Efficiency (%) - Fmoc-L-Leucine-OH | Deprotection Efficiency (%) - Fmoc-L-Arginine(Pbf)-OH |
| 20% 4-Methylpiperidine in DMF | 3 | ~80 | <60 |
| 7 | >95 | ~80 | |
| 10 | >99 | >95 | |
| 20% Piperidine in DMF | 3 | ~80 | <60 |
| 7 | >95 | ~80 | |
| 10 | >99 | >95 | |
| 10% Piperazine in DMF/Ethanol | 3 | ~70 | <50 |
| 7 | >90 | ~70 | |
| 10 | >95 | >90 |
Data adapted from studies on model amino acids and may not be directly representative of this compound.[5]
Experimental Protocols
The following protocols are recommended for the Fmoc deprotection of this compound during manual or automated solid-phase peptide synthesis.
Protocol 1: Standard Fmoc Deprotection using Piperidine
This protocol is suitable for most peptide sequences incorporating this compound.
Materials:
-
Peptide-resin with N-terminal Fmoc-(R)-8-Azido-2-aminooctanoic acid
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF (Peptide synthesis grade)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
-
Shaker or automated peptide synthesizer
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in the synthesis vessel.
-
Initial Deprotection: Drain the DMF. Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).[4] Agitate the mixture for 2 minutes at room temperature.[4]
-
Main Deprotection: Drain the piperidine solution. Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes at room temperature.[6]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[6]
-
Monitoring (Optional but Recommended): Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine. A positive test (blue color) indicates successful deprotection.
Protocol 2: Rapid Fmoc Deprotection using DBU/Piperidine
This protocol is recommended for sequences where faster deprotection is desired or when steric hindrance may slow down the reaction. Caution: DBU is a strong, non-nucleophilic base and can promote side reactions, particularly aspartimide formation with aspartic acid residues.[1][3]
Materials:
-
Peptide-resin with N-terminal Fmoc-(R)-8-Azido-2-aminooctanoic acid
-
Deprotection solution: 2% (v/v) DBU and 2% (v/v) piperidine in DMF
-
DMF (Peptide synthesis grade)
-
DCM
-
Solid-phase synthesis vessel
-
Shaker or automated peptide synthesizer
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection: Drain the DMF. Add the DBU/piperidine deprotection solution (10 mL per gram of resin). Agitate for 2-5 minutes at room temperature.
-
Washing: Drain the deprotection solution immediately and wash the resin extensively with DMF (at least 5 times) and DCM (3 times).
-
Monitoring: Perform a Kaiser test to confirm complete deprotection.
Potential Challenges and Considerations
-
Azide Group Stability: The azide functionality is generally stable to the basic conditions of Fmoc deprotection. However, prolonged exposure to strong bases or elevated temperatures should be avoided to minimize the risk of side reactions, such as elimination of the azide group.[7]
-
Steric Hindrance: While this compound is a linear chain amino acid, the growing peptide chain can create a sterically hindered environment, potentially slowing down the deprotection reaction. In such cases, extending the deprotection time or using a stronger base like DBU may be necessary.[1][2]
-
Monitoring Deprotection: The completion of the deprotection step can be monitored by quantifying the dibenzofulvene-piperidine adduct in the wash solutions using UV spectroscopy at approximately 301 nm.[8] This provides a quantitative measure of the deprotection efficiency at each cycle.
Visualizations
Caption: Mechanism of Fmoc deprotection by piperidine.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
References
- 1. peptide.com [peptide.com]
- 2. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes: (R)-8-Azido-2-(Fmoc-amino)octanoic acid in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-8-Azido-2-(Fmoc-amino)octanoic acid is a synthetic, unnatural amino acid that serves as a versatile building block in modern drug discovery. Its structure incorporates two key functionalities that enable advanced biochemical applications:
-
Fmoc-protected α-amino group: This feature allows for its direct use in standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS), enabling its precise incorporation at any desired position within a peptide sequence.[1][2] The Fmoc group is a temporary protecting group removed under mild basic conditions, making it compatible with a wide range of other protecting groups used for natural amino acid side chains.[3][4]
-
Terminal Azide (N₃) group: The azido group on the side chain is a bioorthogonal handle. It is chemically stable and non-reactive within biological systems but can undergo highly specific and efficient "click chemistry" reactions.[5][6] This allows for the covalent attachment of other molecules, such as drugs, imaging agents, or stabilizing linkers, to the peptide after its synthesis.[7][8]
These combined features make this compound an invaluable tool for creating complex biomolecules with tailored therapeutic or diagnostic properties.
Core Applications in Drug Discovery
The unique structure of this amino acid facilitates several cutting-edge applications:
-
Peptide-Drug Conjugates (PDCs) and Antibody-Drug Conjugates (ADCs): The primary application is in the construction of targeted therapeutics.[9][10][11] A peptide designed to bind to a specific receptor on a cancer cell can be synthesized with this compound. The azide handle is then used to "click" a potent cytotoxic drug onto the peptide. This approach delivers the drug directly to the target cells, increasing efficacy and reducing systemic toxicity.[][]
-
Stapled and Cyclic Peptides: The azide group can be reacted with an alkyne-containing amino acid also incorporated into the peptide to form a stable triazole linkage.[8] This intramolecular cyclization, often called "stapling," can lock the peptide into its bioactive conformation, increasing its stability against proteases, enhancing cell permeability, and improving target affinity.[14]
-
Development of Chemical Probes: By clicking fluorescent dyes, biotin tags, or other reporter molecules to the azide handle, researchers can create high-specificity chemical probes.[15] These probes are used for target identification, validation, and imaging in complex biological systems, a crucial step in early-stage drug discovery.
-
Protein Modification and Engineering: The principles used for peptides can be extended to larger proteins. Unnatural amino acids with azide handles can be incorporated into proteins, providing a site for specific modification that is not possible with native amino acid residues.[15]
Experimental Protocols
Protocol 1: Incorporation of this compound via Fmoc-SPPS
This protocol describes the manual incorporation of this compound (referred to as Fmoc-Aza-OH) into a growing peptide chain on a solid-phase resin.
Workflow for Peptide Synthesis and Conjugation
Caption: Workflow for synthesizing an azide-functionalized peptide via SPPS and subsequent conjugation.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
This compound (Fmoc-Aza-OH)
-
Other required Fmoc-protected amino acids
-
Coupling Reagent: HCTU (or HATU, HBTU)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM) of peptide synthesis grade
-
Washing Solutions: DMF, DCM
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Solid-phase synthesis vessel and shaker
Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes in the synthesis vessel.
-
Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain, then add a fresh portion of the deprotection solution and agitate for an additional 15 minutes. Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).[16]
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve the standard Fmoc-amino acid (3 eq.) and HCTU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) to the vial and agitate for 1-2 minutes to pre-activate.
-
Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Incorporation of Fmoc-Aza-OH:
-
Repeat the Fmoc deprotection step (Step 2) to expose the N-terminal amine of the growing peptide chain.
-
In a separate vial, dissolve Fmoc-Aza-OH (3 eq.) and HCTU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) and pre-activate for 1-2 minutes.[17]
-
Add the activated Fmoc-Aza-OH solution to the resin and agitate for 1-2 hours at room temperature.
-
Confirm reaction completion with a qualitative test (e.g., Kaiser test). If incomplete, allow the reaction to proceed longer or perform a second coupling.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Chain Elongation: Repeat steps 2 and 3 for all remaining amino acids in the sequence.
-
Final Deprotection and Cleavage: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2). Wash the resin with DMF, DCM, and methanol, then dry under vacuum. Add the cleavage cocktail to the dried resin and agitate for 2-3 hours. Filter to separate the resin and collect the filtrate containing the crude azide-peptide.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the azide-peptide using reverse-phase HPLC (RP-HPLC).
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-containing molecule (e.g., a drug) to the azide-functionalized peptide.
Materials:
-
Purified azide-functionalized peptide
-
Alkyne-functionalized payload (1.5 eq.)
-
Copper(II) Sulfate (CuSO₄) (0.1 eq.)
-
Sodium Ascorbate (0.5 eq.)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (0.5 eq.)
-
Solvent: Degassed mixture, e.g., water/DMSO or water/t-butanol (1:1)
Procedure:
-
Reactant Preparation: Dissolve the azide-peptide in the chosen solvent system. In a separate vial, dissolve the alkyne-payload.
-
Catalyst Preparation: Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and THPTA ligand in degassed water.
-
Reaction Assembly:
-
Combine the azide-peptide and alkyne-payload solutions in a reaction vial.
-
Add the THPTA solution, followed by the CuSO₄ solution.
-
Initiate the reaction by adding the sodium ascorbate solution. The solution may change color.
-
-
Reaction: Allow the reaction to proceed at room temperature for 1-4 hours. Monitor progress using LC-MS by observing the disappearance of the peptide starting material and the appearance of the conjugated product peak.
-
Purification: Once the reaction is complete, purify the final peptide conjugate using RP-HPLC to remove excess reagents and unreacted starting materials.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry protocol is ideal for biological systems or when a metal catalyst is undesirable.[18]
Materials:
-
Purified azide-functionalized peptide
-
Strained alkyne payload (e.g., containing DBCO or BCN) (1.5-2.0 eq.)[11]
-
Solvent: Biologically compatible buffer (e.g., PBS, pH 7.4) or aqueous/organic mixtures (e.g., DMSO/water).
Procedure:
-
Reactant Preparation: Dissolve the azide-peptide and the strained alkyne payload in the chosen solvent.
-
Reaction: Combine the solutions and allow the reaction to proceed at room temperature or 37°C. SPAAC reactions are typically slower than CuAAC. Reaction times can range from 1 to 24 hours.
-
Monitoring: Monitor the reaction progress via LC-MS.
-
Purification: When the reaction is complete, purify the final conjugate using RP-HPLC or another suitable chromatographic technique like size-exclusion chromatography, depending on the nature of the conjugate.
Data Presentation
The following tables provide typical, representative data for the key processes. Actual results may vary based on peptide sequence, reagents, and specific conditions.
Table 1: Representative SPPS Coupling Parameters
| Parameter | Value/Condition | Purpose | Reference |
|---|---|---|---|
| Resin Loading | 0.1 - 0.5 mmol/g | Defines the synthesis scale. | [19] |
| Amino Acid Equivalents | 3 - 5 eq. | Drives the coupling reaction to completion. | [16][17] |
| Coupling Reagent | HCTU, HATU | Activates the carboxylic acid for amide bond formation. | [17] |
| Base Equivalents (DIPEA) | 6 - 10 eq. | Neutralizes acids and facilitates the reaction. | [16] |
| Coupling Time | 30 - 120 min | Duration for a single amino acid addition. | [17] |
| Expected Yield (Crude) | > 90% per step | Efficiency of a single coupling cycle. |[20] |
Table 2: Comparative Click Chemistry Reaction Parameters
| Parameter | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) | Reference |
|---|---|---|---|
| Catalyst | Copper(I) (generated in situ) | None (Copper-free) | [18][21] |
| Reaction Rate | Very Fast (minutes to few hours) | Moderate to Slow (1-24 hours) | [18] |
| Typical Temperature | Room Temperature | Room Temperature to 37°C | [18] |
| Biocompatibility | Lower (due to copper cytotoxicity) | High (widely used in vivo) | [18] |
| Alkyne Reagent | Terminal Alkyne | Strained Alkyne (DBCO, BCN) | [9][11] |
| Typical Yield | > 95% | > 90% | [8] |
| Second-Order Rate Constant | ~10² - 10³ M⁻¹s⁻¹ | ~0.3 M⁻¹s⁻¹ (with DBCO) |[18] |
Visualization of Application
Peptide-Drug Conjugate (PDC) Targeting a Cancer Cell
Caption: Mechanism of action for a Peptide-Drug Conjugate utilizing a click chemistry linker.
References
- 1. This compound | 126828-35-1 | Benchchem [benchchem.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. peptide.com [peptide.com]
- 5. Click Chemistry Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 6. bachem.com [bachem.com]
- 7. cpcscientific.com [cpcscientific.com]
- 8. peptide.com [peptide.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 14. peptide.com [peptide.com]
- 15. Recent Advances about the Applications of Click Reaction in Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.uci.edu [chem.uci.edu]
- 20. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 21. lifetein.com [lifetein.com]
Application Notes and Protocols for Protein Labeling with (R)-8-Azido-2-(Fmoc-amino)octanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-8-Azido-2-(Fmoc-amino)octanoic acid is a versatile bifunctional molecule designed for the precise introduction of an azide moiety into peptides and proteins. This non-canonical amino acid features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on its alpha-amine, making it fully compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS). The terminal azide group serves as a bioorthogonal handle, enabling the covalent attachment of a wide array of reporter molecules, such as fluorophores, biotin, or drug payloads, through highly efficient and specific "click chemistry" reactions.
The octanoic acid backbone provides a flexible spacer arm, which can be advantageous in minimizing steric hindrance between the labeled protein and its binding partners or the attached reporter molecule. This application note provides detailed protocols for the incorporation of this compound into a peptide sequence and subsequent labeling via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).
Key Applications
-
Fluorescent Labeling: Attachment of fluorescent dyes for imaging and tracking of proteins and peptides in cells and tissues.
-
Affinity Purification: Conjugation to biotin for the enrichment and isolation of binding partners.
-
Drug Development: Use as a linker in the synthesis of antibody-drug conjugates (ADCs) and peptide-drug conjugates.[1][2][3][4]
-
Probing Protein-Protein Interactions: Introduction of cross-linkers or photo-activatable groups to study protein complexes.
Data Presentation
Table 1: SPAAC Reaction Kinetics of a Model Azido-Amino Acid [5][6]
| Reactants | Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| Azido-Peptide + DBCO-PEG | 0.34 | HBS buffer, pH 7.4, 25°C |
| Azido-Peptide + BCN-PEG | 0.28 | HBS buffer, pH 7.4, 25°C |
Data adapted from a study on a different hydrophilic azido-amino acid and can be used as an estimate for reaction planning.[5][6]
Table 2: Typical Reaction Parameters for CuAAC and SPAAC
| Parameter | CuAAC | SPAAC |
| Alkyne Reagent | Terminal Alkyne (e.g., Alkyne-Fluorophore) | Strained Alkyne (e.g., DBCO-Fluorophore) |
| Catalyst | Copper(I) source (e.g., CuSO₄ with a reducing agent) | None |
| Ligand | Recommended (e.g., THPTA) | Not applicable |
| Typical Peptide Concentration | 10 µM - 1 mM | 10 µM - 1 mM |
| Typical Alkyne Concentration | 1.5 - 10 equivalents (relative to peptide) | 1.5 - 10 equivalents (relative to peptide) |
| Typical Reaction Time | 1 - 4 hours | 1 - 12 hours |
| Typical Temperature | Room Temperature | Room Temperature or 37°C |
Experimental Protocols
Protocol 1: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual incorporation of this compound into a peptide sequence using standard Fmoc-SPPS chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HCTU (O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and shake for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and the coupling reagent (e.g., HCTU, 3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.
-
To incorporate this compound, use it in this step as you would any other Fmoc-amino acid.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).
-
Resin Washing and Drying: Wash the resin with DMF, DCM, and finally methanol, then dry under vacuum.
-
Cleavage and Deprotection:
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the azido-modified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Azido-Peptide
This protocol describes the labeling of a purified peptide containing an 8-azidooctanoic acid moiety with an alkyne-functionalized reporter molecule.
Materials:
-
Purified azido-peptide
-
Alkyne-functionalized reporter molecule (e.g., alkyne-fluorophore, alkyne-biotin)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Sodium ascorbate solution (freshly prepared, e.g., 300 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for dissolving reagents if necessary)
Procedure:
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, dissolve the azido-peptide in PBS to a final concentration of 10-100 µM.
-
Add the alkyne-functionalized reporter molecule (1.5-5 equivalents relative to the peptide). If the reporter is dissolved in DMSO, ensure the final DMSO concentration is below 5%.
-
-
Prepare the Catalyst Premix:
-
In a separate tube, mix the CuSO₄ solution and THPTA solution in a 1:5 molar ratio. For example, for a final CuSO₄ concentration of 1 mM, mix 5 µL of 20 mM CuSO₄ with 5 µL of 100 mM THPTA. Let this mixture stand for 2-3 minutes.
-
-
Initiate the Reaction:
-
Add the catalyst premix to the peptide/alkyne mixture.
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM to initiate the reaction.
-
Gently mix the solution.
-
-
Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Purification: Purify the labeled peptide from excess reagents using RP-HPLC or a suitable size-exclusion chromatography column.
-
Analysis: Analyze the purified product by mass spectrometry to confirm successful conjugation and by UV-Vis or fluorescence spectroscopy to quantify the labeling efficiency.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of an Azido-Peptide
This protocol is ideal for labeling in biological systems or when the use of a copper catalyst is undesirable.
Materials:
-
Purified azido-peptide
-
Strained alkyne reporter molecule (e.g., DBCO-fluorophore, BCN-biotin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for dissolving reagents if necessary)
Procedure:
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, dissolve the azido-peptide in PBS to a final concentration of 10-100 µM.
-
Add the strained alkyne reporter molecule (1.5-5 equivalents relative to the peptide). If the reporter is dissolved in DMSO, ensure the final DMSO concentration is below 5%.
-
-
Incubation: Incubate the reaction at room temperature or 37°C for 1-12 hours, protected from light. The reaction time will depend on the specific strained alkyne used and the desired conversion.
-
Purification: Purify the labeled peptide from the excess unreacted reporter molecule using RP-HPLC or size-exclusion chromatography.
-
Analysis: Confirm the successful conjugation and determine the labeling efficiency using mass spectrometry and appropriate spectroscopic methods.
Visualizations
Experimental Workflow: From Synthesis to Labeled Peptide
Caption: Workflow for peptide synthesis and labeling.
Logical Relationship: CuAAC vs. SPAAC
Caption: Comparison of CuAAC and SPAAC labeling.
Signaling Pathway: Labeled Peptide Interacting with a Celldot
References
- 1. This compound - Nordic Biosite [nordicbiosite.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. amsbio.com [amsbio.com]
- 5. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Cyclic Peptides Using (R)-8-Azido-2-(Fmoc-amino)octanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides have garnered significant interest in drug discovery and development due to their enhanced conformational stability, resistance to enzymatic degradation, and improved binding affinity and selectivity for biological targets compared to their linear counterparts.[1][2] The incorporation of non-natural amino acids and the formation of a macrocyclic structure are key strategies to optimize the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics.[3]
This document provides detailed protocols for the synthesis of cyclic peptides utilizing (R)-8-Azido-2-(Fmoc-amino)octanoic acid. The primary method for cyclization described is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and orthogonal "click chemistry" reaction.[4][5] This approach involves the solid-phase peptide synthesis (SPPS) of a linear peptide precursor containing both the azido-functionalized amino acid and an alkyne-containing amino acid, such as propargylglycine. The subsequent intramolecular cyclization forms a stable triazole linkage, which can act as a mimic for a peptide bond.[6][7][8]
Data Presentation
The efficiency of the key steps in the synthesis of cyclic peptides via CuAAC can be influenced by various factors, including the peptide sequence, reaction conditions, and the catalyst system used. The following tables summarize representative quantitative data from the literature for on-resin cyclization.
Table 1: On-Resin CuAAC Cyclization Efficiency
| Peptide Sequence Example | Copper Source | Base/Additive | Solvent | Time (h) | Monomer Yield (%) | Dimer (%) | Purity (%) | Reference |
| Ac-Lys(N₃)-Gly-Gly-Pra-Gly-Gly-NH₂ | CuI | Piperidine | DMF | 12 | 87.4 | 10.6 | >95 | [9][10] |
| Ac-Pra-Gly-Gly-Lys(N₃)-Gly-Gly-NH₂ | CuI | Piperidine | DMF | 12 | 85.9 | 12.2 | >95 | [9][10] |
| Generic Azide/Alkyne Peptide | CuSO₄ / Na-Ascorbate | None | DMF | 5 | - | - | 100 (conversion) | [6] |
| Generic Azide/Alkyne Peptide | CuI | DIEA | DMF | - | 79 | - | - | [10] |
Pra = Propargylglycine Yields and ratios can be sequence-dependent.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide Precursor
This protocol details the manual synthesis of a linear peptide on a solid support using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The sequence will incorporate both this compound and an alkyne-containing amino acid (e.g., Fmoc-L-propargylglycine).
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin for C-terminal amides)
-
Fmoc-protected amino acids
-
This compound
-
Fmoc-L-propargylglycine
-
Coupling Reagents: HCTU, HATU, or HBTU/HOBt
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solutions: DMF, DCM
-
Solid-phase synthesis vessel and shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30-60 minutes in the synthesis vessel.[11]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF solution and shake for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).[11]
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), including the special monomers this compound or Fmoc-L-propargylglycine, and the coupling reagent (e.g., HCTU, 3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution to pre-activate for 1-2 minutes.[11]
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative test (beads remain colorless) indicates a complete reaction.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).[11]
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the desired sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the resin thoroughly with DMF, DCM, and finally methanol, then dry under vacuum.
Protocol 2: On-Resin Intramolecular Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the on-resin cyclization of the linear peptide precursor. This method is often preferred as it can favor intramolecular cyclization over intermolecular dimerization due to the pseudo-dilution effect on the solid support.[8]
Materials:
-
Peptide-resin from Protocol 1
-
Copper(I) iodide (CuI)
-
2,6-Lutidine or Piperidine
-
Solvents: Degassed DMF or a mixture of 20% DMSO in Acetonitrile[12]
Procedure:
-
Resin Swelling: Swell the dried peptide-resin in the reaction solvent (e.g., DMF) for 30-60 minutes in a reaction vessel.
-
Degassing: Ensure all solvents are thoroughly degassed by bubbling with nitrogen or argon for at least 15-20 minutes to prevent oxidation of Cu(I).
-
Reaction Setup:
-
Reaction Monitoring: The reaction can be monitored by taking a small sample of beads, cleaving the peptide, and analyzing by LC-MS to observe the conversion of the linear precursor to the cyclic product. The reaction is typically complete within 12-24 hours.
-
Washing: After the reaction is complete, drain the solution and wash the resin extensively with DMF (5-7 times) to remove all traces of copper. A wash with a chelating agent solution (e.g., 0.5% diethyldithiocarbamate in DMF) can also be performed. Follow with washes of DCM and methanol.
-
Drying: Dry the resin under vacuum.
Protocol 3: Cleavage and Purification
This protocol details the cleavage of the cyclic peptide from the resin and its subsequent purification.
Materials:
-
Cyclized peptide-resin from Protocol 2
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS). (Caution: TFA is highly corrosive)
-
Cold diethyl ether
-
Centrifuge
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
Lyophilizer
Procedure:
-
Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.[12]
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Add the TFA filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Place the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
-
Peptide Isolation:
-
Pellet the peptide by centrifugation.
-
Carefully decant the ether.
-
Wash the pellet with cold ether 1-2 more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).
-
Purify the peptide using preparative RP-HPLC with a suitable gradient of acetonitrile in water (both containing 0.1% TFA).[11]
-
Collect fractions corresponding to the major product peak.
-
-
Characterization and Lyophilization:
-
Confirm the identity and purity of the collected fractions using analytical LC-MS. The mass spectrum should correspond to the calculated molecular weight of the cyclic peptide.
-
Pool the pure fractions and freeze-dry (lyophilize) to obtain the final cyclic peptide as a white, fluffy powder.
-
Visualizations
Experimental Workflow
Caption: Workflow for cyclic peptide synthesis via SPPS and on-resin CuAAC.
CuAAC Cyclization Mechanism
Caption: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism.
Example Signaling Pathway Inhibition
Many cyclic peptides are developed to inhibit protein-protein interactions, such as those in receptor tyrosine kinase (RTK) signaling pathways.
Caption: Inhibition of a Receptor Tyrosine Kinase pathway by a cyclic peptide.[13]
References
- 1. Click Chemistry for Cyclic Peptide Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jpt.com [jpt.com]
- 5. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
- 9. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07491H [pubs.rsc.org]
- 10. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Fmoc-Based Azido Peptide Synthesis
Welcome to the technical support center for the Fmoc-based synthesis of azido peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during these specialized solid-phase peptide synthesis (SPPS) experiments.
Frequently Asked Questions (FAQs)
Q1: Is the azide functional group stable throughout standard Fmoc-SPPS conditions?
A: Generally, yes. The azide group is robust and stable under the typical basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF) and the acidic conditions of resin cleavage (e.g., high concentration of trifluoroacetic acid - TFA).[1][2] However, the stability of the azide can be compromised by certain reagents in the cleavage cocktail, which is the primary source of challenges.[1]
Q2: What is the most common side reaction observed during the synthesis of azido peptides?
A: The most prevalent and significant side reaction is the reduction of the azide group (-N3) to a primary amine (-NH2).[1][3][4][5] This reduction is most often observed during the final cleavage and deprotection step from the solid support.[3][4][5]
Q3: What causes the reduction of the azide group to an amine?
A: The primary cause of azide reduction is the presence of thiol-based scavengers in the cleavage cocktail.[1][3][4][5] Scavengers are added to quench reactive carbocations generated during the cleavage of acid-labile side-chain protecting groups, thereby preventing side reactions with sensitive amino acid residues like tryptophan, methionine, and cysteine.[1][3] However, common thiol scavengers, particularly 1,2-ethanedithiol (EDT), are strong reducing agents that can readily reduce the azide functionality.[1][3]
Q4: Are there alternative methods to introduce an azide group if direct incorporation of an azido-amino acid is problematic?
A: Yes, an effective alternative is to perform an on-resin diazotransfer reaction after the peptide has been assembled.[1][6] In this approach, a peptide is synthesized using an amino acid with a primary amine in its side chain (e.g., Lysine or Ornithine). After the full peptide sequence is synthesized, this amine is converted to an azide directly on the solid support before cleavage.[1][6] This strategy can be particularly useful when multiple azide residues are required or when the synthesis with pre-formed azido-amino acids proves challenging.[6]
Q5: Can the choice of azido-amino acid affect the synthesis?
A: Yes, the properties of the azido-amino acid can influence the synthesis. For instance, replacing a charged amino acid like lysine with the neutral azidolysine can increase the hydrophobicity of the peptide, potentially leading to solubility and aggregation issues, especially in longer peptides or those with multiple ligations.[7] Newly designed charged azido-amino acids can help mitigate these solubility problems.[7]
Troubleshooting Guide
Problem 1: Mass spectrometry analysis of my purified peptide shows a significant peak at the desired mass minus 26 Da.
-
Diagnosis: You are likely observing the reduction of the azide group (-N3) to a primary amine (-NH2). This corresponds to the loss of two nitrogen atoms (mass of ~28 Da) and the addition of two hydrogen atoms, resulting in a net mass difference of -26 Da.[1]
-
Root Cause Analysis:
-
Solution:
-
Re-synthesize the peptide.
-
Modify the Cleavage Cocktail: Use an "azide-safe" cleavage cocktail. A widely recommended formulation is a mixture of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized Water (H₂O).[1][6]
-
Alternative Scavengers: If your peptide contains sensitive residues like Cysteine or Methionine that necessitate a thiol scavenger, replace EDT with Dithiothreitol (DTT). DTT is significantly less reductive towards azides compared to EDT.[1][3]
-
Problem 2: My peptide contains Tryptophan (Trp), and I am concerned about both Trp side-product formation and azide reduction during cleavage.
-
Diagnosis: Tryptophan's indole side chain is highly susceptible to modification by carbocations during TFA cleavage, making a scavenger essential. However, the commonly used scavenger EDT will reduce the azide group.[1]
-
Solution:
-
Non-Reductive Scavenger Cocktail: The recommended approach is to use a non-reductive scavenger cocktail. The combination of Triisopropylsilane (TIS) and water is generally sufficient to protect tryptophan while preserving the azide group.[1]
-
Non-Thiol Scavengers: You can also include a non-thiol scavenger like thioanisole in your cleavage cocktail. A cocktail of TFA/H₂O/TIS/Thioanisole can be tested.[1]
-
Safer Thiol Option: If a thiol scavenger is deemed necessary, use Dithiothreitol (DTT) instead of EDT.[1][3]
-
Quantitative Data Summary
The choice of scavenger during the TFA cleavage step has a dramatic impact on the stability of the azide group. The following table summarizes the percentage of azide reduction observed when cleaving various azide-containing peptides with different thiol scavengers.
| Thiol Scavenger | Peptide 1 (Azide at N-terminus) | Peptide 2 (Internal Azide) | Peptide 3 (Hydrophobic, C-terminal Azide) |
| 1,2-Ethanedithiol (EDT) | High Reduction | High Reduction | Very High Reduction |
| Dithiothreitol (DTT) | Low Reduction | Minimal Reduction | Low Reduction |
| Thioanisole | Minimal to No Reduction | Minimal to No Reduction | Minimal to No Reduction |
| Data are estimated from published findings and represent the conversion of the azide to the corresponding amine. As shown, EDT is a potent reducing agent for azides in this context, while DTT and Thioanisole are significantly safer options.[1][3] |
Experimental Protocols
Protocol 1: Azide-Safe Cleavage and Deprotection
This protocol is designed to efficiently cleave a peptide from the resin and remove side-chain protecting groups while minimizing the risk of azide reduction.
-
Materials:
-
Peptide-bound resin
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized Water (H₂O). Prepare fresh.
-
Cold diethyl ether
-
Centrifuge tubes
-
-
Procedure:
-
Place the dry peptide-bound resin in a reaction vessel.
-
Add the freshly prepared azide-safe cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.[3]
-
Filter the resin and collect the filtrate into a new centrifuge tube.
-
Wash the resin with a small additional volume of the cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether. A white precipitate should form.
-
Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the suspension (e.g., at 4000 rpm for 5 minutes) and carefully decant the ether supernatant.
-
Wash the peptide pellet with a small amount of cold diethyl ether and centrifuge again. Repeat this step twice.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 2: On-Resin Diazotransfer Reaction
This protocol describes the conversion of a primary amine on a resin-bound peptide to an azide.
-
Materials:
-
Peptide-bound resin containing a side-chain primary amine (e.g., from a Lys(Alloc) residue after deprotection).
-
Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl)
-
Copper (II) sulfate (CuSO₄)
-
N,N-Diisopropylethylamine (DIPEA)
-
Solvents: DMF, H₂O, DCM, MeOH
-
-
Procedure:
-
Swell the peptide-resin in a suitable solvent like DMF.
-
Prepare the diazotransfer solution: Dissolve ISA·HCl (5 eq.), CuSO₄ (0.1 eq.), and DIPEA (10 eq.) in a solvent mixture like DMF/H₂O or MeOH/DCM.[1]
-
Add the diazotransfer solution to the swelled resin.
-
Agitate the reaction mixture at room temperature for 8-12 hours.
-
Filter the resin and wash it extensively with DMF, DCM, and MeOH to remove all reagents.
-
Dry the resin. The peptide now contains an azide group at the desired position.
-
Proceed with the standard azide-safe cleavage protocol (Protocol 1).
-
Visualizations
Caption: Troubleshooting workflow for diagnosing and resolving azide reduction.
Caption: Standard workflow for Fmoc-based synthesis of azido peptides.
Caption: Workflow for on-resin conversion of an amine to an azide.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Azide reduction during peptide cleavage from solid support-the choice of thioscavenger? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Azide-Rich Peptides via an On-Resin Diazotransfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
optimizing coupling efficiency of (R)-8-Azido-2-(Fmoc-amino)octanoic acid in SPPS
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for optimizing the coupling efficiency of (R)-8-Azido-2-(Fmoc-amino)octanoic acid in Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the incorporation of this compound into a peptide sequence.
| Issue/Question | Potential Causes | Recommended Solutions |
| 1. Low Coupling Efficiency/Incomplete Coupling | - Steric Hindrance: The bulky Fmoc protecting group and the alkyl chain can sterically hinder the coupling reaction.[1] - Suboptimal Coupling Reagent: The chosen coupling reagent may not be potent enough to overcome the steric hindrance. - Insufficient Reaction Time or Temperature: The coupling reaction may not have proceeded to completion. - Poor Resin Swelling: Inadequate swelling of the solid support can limit the accessibility of reactive sites. - Aggregation of the Peptide Chain: The growing peptide chain may aggregate on the resin, preventing further reactions. | - Choice of Coupling Reagent: Employ a more powerful coupling reagent such as HATU, HBTU, or COMU. For sterically hindered amino acids, HATU is often superior to HBTU.[2] - Double Coupling: Perform a second coupling step with a fresh solution of the amino acid and coupling reagents to drive the reaction to completion.[3] - Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can increase the reaction rate.[3] - Extended Reaction Time: Increase the coupling time to allow for complete reaction. Monitoring the reaction with a Kaiser test is recommended.[4] - Elevated Temperature: Microwave-assisted SPPS can significantly improve the coupling efficiency of sterically hindered amino acids.[1] - Solvent Selection: Ensure proper resin swelling by using an appropriate solvent, typically DMF. A solvent mixture like 25% DMF in CH₂Cl₂ can also balance solubility and reactivity.[1] |
| 2. Side Reactions Involving the Azido Group | - Reduction of the Azide: The azide group may be susceptible to reduction under certain conditions, although it is generally stable to the reagents used in Fmoc-SPPS. - Reaction with Scavengers: During the final cleavage from the resin, certain scavengers used to protect other side chains could potentially react with the azide. | - Reagent Purity: Use high-purity reagents and solvents to avoid contaminants that could lead to side reactions. - Cleavage Cocktail Composition: Carefully select the components of the cleavage cocktail. While the azide group is robust, it is prudent to review the compatibility of all reagents. |
| 3. Aggregation During Synthesis | - Hydrophobic Interactions: The octanoic acid chain can contribute to the hydrophobicity of the peptide, potentially leading to aggregation. - Secondary Structure Formation: The growing peptide chain may adopt secondary structures that hinder further reactions. | - Use of Chaotropic Salts: The addition of chaotropic salts like LiCl to the coupling and deprotection solutions can disrupt secondary structures. - "Difficult Sequence" Protocols: Employ specialized protocols for synthesizing aggregation-prone peptides, which may include the use of higher temperatures or different solvent systems. |
| 4. Difficulty in Monitoring the Reaction | - Inaccurate Kaiser Test: The Kaiser test, used to detect free primary amines, may sometimes give ambiguous results. | - Alternative Monitoring Tests: If the Kaiser test is inconclusive, consider using an alternative test such as the isatin test for the detection of secondary amines (if applicable) or a chloranil test.[5] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a synthetic amino acid derivative. It contains an azide group, which is a key functional group for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). Its primary applications are in bioconjugation, drug development (as a non-cleavable ADC linker), and the synthesis of modified peptides and peptidomimetics.
Q2: Which coupling reagents are recommended for this amino acid?
Due to the potential for steric hindrance, it is advisable to use highly efficient coupling reagents. Uronium/aminium salts like HATU, HBTU, and HCTU, or phosphonium salts like PyBOP are generally recommended. Carbodiimide-based methods using DIC with an additive like HOBt or Oxyma Pure can also be effective, though they may require longer reaction times.[2][4] For particularly difficult couplings, HATU is often the preferred choice due to its high reactivity.[2]
Q3: Is double coupling necessary for incorporating this compound?
While not always mandatory, double coupling is a highly recommended strategy to ensure the highest possible coupling efficiency, especially when incorporating a sterically demanding amino acid like this one.[3] It is particularly useful in preventing the formation of deletion sequences in the final peptide.
Q4: Can the azide group interfere with standard Fmoc-SPPS conditions?
The azide group is generally stable under the conditions of Fmoc-SPPS, including the basic conditions for Fmoc deprotection (e.g., piperidine in DMF) and the acidic conditions of final cleavage from the resin (e.g., TFA). However, it is always good practice to use freshly prepared, high-purity reagents to minimize the risk of unforeseen side reactions.
Q5: How can I confirm the successful incorporation of the azido-amino acid?
Successful incorporation can be confirmed by cleaving a small amount of the peptide from the resin and analyzing it by mass spectrometry. The observed molecular weight should correspond to the theoretical mass of the peptide containing the azido-amino acid.
Comparative Performance of Common Coupling Reagents
While specific quantitative data for the coupling efficiency of this compound is not extensively published in comparative studies, the following table summarizes the general performance characteristics of commonly used coupling reagents for a structurally similar, non-sterically hindered linker, Fmoc-8-Aminooctanoic acid-OH. This data can serve as a useful guideline.
| Coupling Reagent/Method | Activating Agent(s) | Relative Reactivity | Key Advantages | Potential Disadvantages |
| Uronium/Aminium Salts | ||||
| HATU | DIPEA or Collidine | Very High | Fast reaction kinetics; highly effective for standard and hindered couplings.[2][4] | Potential for guanidinylation of the N-terminus. |
| HBTU | HOBt / DIPEA | High | Reliable and widely used; less expensive than HATU.[4] | Generally slower and slightly less efficient than HATU for difficult couplings.[2] |
| HCTU | DIPEA | High | Similar efficiency to HBTU but can be more cost-effective. | Can be less stable than HBTU. |
| Phosphonium Salts | ||||
| PyBOP | DIPEA | High | Effective for hindered couplings and can reduce racemization. | Byproducts can be more difficult to remove. |
| Carbodiimide Method | ||||
| DIC / HOBt | HOBt | Moderate | Cost-effective; low risk of racemization when used with HOBt.[1] | Slower reaction times compared to uronium salts; formation of insoluble DCU byproduct with DCC. |
Experimental Protocols
Protocol 1: Coupling using HATU
This protocol is recommended for achieving high coupling efficiency with fast reaction times.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (3 equivalents)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound and HATU in DMF.
-
Add DIPEA or collidine to the mixture and agitate for 1-2 minutes for pre-activation.
-
Add the activated solution to the resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature.
-
-
Monitoring and Washing:
-
Monitor the reaction completion using a qualitative method such as the Kaiser test. A negative test indicates complete coupling.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Protocol 2: Coupling using DIC/HOBt
This carbodiimide-based method is a classic approach that minimizes the risk of racemization.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
N-Hydroxybenzotriazole (HOBt) (3 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Coupling:
-
Swell the resin in DMF.
-
In a separate vessel, dissolve this compound and HOBt in DMF.
-
Add the amino acid/HOBt solution to the resin, followed by the addition of DIC.
-
Agitate the mixture for 1-4 hours at room temperature.
-
-
Monitoring and Washing: Follow step 4 from Protocol 1.
Visualizations
Caption: Standard SPPS workflow for the incorporation of this compound.
Caption: Troubleshooting decision tree for low coupling efficiency of this compound.
References
Technical Support Center: (R)-8-Azido-2-(Fmoc-amino)octanoic Acid in Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of (R)-8-Azido-2-(Fmoc-amino)octanoic acid in solid-phase peptide synthesis (SPPS). The information is tailored for researchers, scientists, and drug development professionals to address potential side reactions and challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in peptide synthesis?
This compound serves as a valuable building block in peptide synthesis, primarily for introducing an azide functional group into a peptide sequence. This azide moiety is a versatile chemical handle for various bioconjugation techniques, including:
-
Click Chemistry: The azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, allowing for the efficient and specific attachment of molecules containing a terminal alkyne.[1]
-
Staudinger Ligation: The azide can react with a phosphine to form an aza-ylide, which can then be trapped to form a stable amide bond, a reaction known as the Staudinger ligation.[1]
The Fmoc (Fluorenylmethyloxycarbonyl) protecting group on the alpha-amino group allows for its use in standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[2]
Q2: What are the most common side reactions observed when using this compound in SPPS?
While this compound is generally compatible with SPPS, several side reactions can occur, primarily involving the azide group. The most significant of these is the reduction of the azide to an amine .[1][3] This can happen under various conditions throughout the synthesis process. Another potential, though less commonly reported for this specific amino acid, is the elimination of the azide ion .[4][5]
Q3: Under what conditions can the azide group be unintentionally reduced to an amine?
The reduction of the azide group is a significant concern, particularly during the final cleavage of the peptide from the resin. The choice of scavengers in the cleavage cocktail is critical.
-
Thiol-containing scavengers: Scavengers such as dithiothreitol (DTT), glutathione, and mercaptoethanol are known to reduce azides to amines, especially under basic or even physiological conditions.[1] The use of cocktails containing these reagents can lead to partial or complete conversion of the desired azido-peptide to its amino-peptide counterpart.[1]
-
Phosphines: Reagents like tris(2-carboxyethyl)phosphine (TCEP) are potent reducing agents for azides, even in aqueous solutions.[6] While useful for intentional azide reduction, any residual phosphine-based reagents from other steps could potentially cause this side reaction.
Q4: Can the Fmoc deprotection step affect the stability of the azide group?
Standard Fmoc deprotection using piperidine in DMF is generally considered compatible with the azide group.[7] However, prolonged exposure or harsh basic conditions could potentially lead to side reactions. For some α-azido amino acids, particularly N-terminal α-azidoaspartate, elimination of the azide ion has been observed during Fmoc deprotection.[4][5] While this has not been specifically reported for this compound, it remains a theoretical possibility.
Troubleshooting Guide
This guide addresses specific issues that may arise during the incorporation of this compound into a peptide sequence.
| Problem | Potential Cause | Recommended Solution |
| Mass spectrometry analysis shows a peak corresponding to the peptide with an amine instead of an azide group. | Reduction of the azide group during cleavage. | Avoid using thiol-based scavengers (e.g., DTT, EDT) in your cleavage cocktail.[1] Use a cleavage cocktail such as TFA/water/TIS (95:2.5:2.5) or TFA/m-cresol (95:5), which have been shown to preserve the azide group.[1] |
| Reduction of the azide during synthesis. | Ensure thorough washing after any steps that might involve reducing agents. If using phosphine-based coupling reagents, ensure they are fully removed before subsequent steps. | |
| Low coupling efficiency of this compound. | Steric hindrance or inefficient activation. | Use a highly efficient coupling reagent such as HATU or HBTU.[8] Pre-activate the amino acid for 1-2 minutes before adding it to the resin.[8] Monitor the coupling reaction using a qualitative test like the Kaiser test to ensure completion.[8] |
| Presence of an unexpected deletion product at the position of the azido amino acid. | Incomplete coupling. | Increase the coupling time or perform a double coupling.[9] Ensure the Fmoc group of the preceding amino acid was completely removed. |
| Elimination of the azide group (observed as a mass loss of N2). | Instability of the azide group under basic conditions. | While less common for this amino acid, minimize the duration of the Fmoc deprotection step. Consider using a milder base or a shorter deprotection time if this side reaction is confirmed. |
Experimental Protocols
Protocol 1: Recommended Cleavage Cocktail for Preserving the Azide Group
This protocol is designed to cleave the peptide from the resin while minimizing the risk of azide reduction.
-
Resin Preparation: After completion of the peptide synthesis, wash the resin-bound peptide thoroughly with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA), water, and Triisopropylsilane (TIS) in a ratio of 95:2.5:2.5 (v/v/v).[1]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.
-
Isolation and Purification: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide and proceed with purification by HPLC.
Visual Guides
Diagram 1: General Workflow for Incorporating this compound in SPPS
Caption: A typical cycle for adding this compound in Fmoc-SPPS.
Diagram 2: Troubleshooting Logic for Azide-Related Side Reactions
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 126828-35-1 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. α-Azido Acids in Solid-Phase Peptide Synthesis: Compatibility with Fmoc Chemistry and an Alternative Approach to the Solid Phase Synthesis of Daptomycin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. biotage.com [biotage.com]
purification strategies for peptides containing (R)-8-Azido-2-(Fmoc-amino)octanoic acid
Technical Support Center: Peptide Purification
Welcome to the technical support center for the purification of peptides incorporating (R)-8-Azido-2-(Fmoc-amino)octanoic acid and other azide-modified unnatural amino acids. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers overcome common challenges during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for purifying peptides containing this compound?
A1: The most common and effective method for purifying synthetic peptides, including those with azide modifications, is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates the target peptide from impurities based on hydrophobicity. A C18 column is the standard choice for most peptides.
Q2: Is the azide group on my peptide stable during standard RP-HPLC conditions?
A2: Yes, the azide functional group is generally stable under the typical acidic conditions of RP-HPLC. Standard mobile phases often contain 0.1% trifluoroacetic acid (TFA), and the azide moiety is robust enough to withstand this environment without degradation. However, it is crucial to avoid any reducing agents, which can convert the azide to an amine.
Q3: My peptide is showing poor solubility in the HPLC mobile phase. What can I do?
A3: Poor solubility is a common issue, especially for hydrophobic peptides. To improve solubility, you can dissolve the crude peptide in a stronger solvent like DMSO, DMF, or hexafluoroisopropanol (HFIP) before injection. It is recommended to then dilute this solution with the initial mobile phase (e.g., Water/Acetonitrile/TFA) to ensure miscibility and prevent precipitation on the column.
Q4: I am observing a very broad peak for my target peptide during HPLC. What could be the cause?
A4: Peak broadening can result from several factors. One common reason is peptide aggregation. To address this, you can try altering the mobile phase by increasing the concentration of acetonitrile or adding organic modifiers. Another potential cause is the interaction of the peptide with the column material. Using a different column chemistry (e.g., C8 instead of C18) or a different ion-pairing agent might resolve the issue.
Troubleshooting Guide
This guide addresses specific problems you might encounter during the purification of your azide-modified peptide.
Problem 1: Low Yield of Purified Peptide
| Potential Cause | Recommended Solution | Explanation |
| Peptide Precipitation | Before injection, ensure the crude peptide is fully dissolved. Use a small amount of a strong organic solvent (e.g., DMSO) to dissolve the peptide first, then dilute with the aqueous mobile phase. | Hydrophobic peptides or those with protecting groups can have poor aqueous solubility, leading to precipitation and loss of sample. |
| Suboptimal HPLC Gradient | Optimize the elution gradient. Start with a shallow gradient to ensure good separation of impurities from the main product. | A steep gradient may cause co-elution of the target peptide with closely related impurities, forcing you to collect a narrower fraction and thus reducing yield. |
| Peptide Adsorption | Passivate the HPLC system with a blank injection of a high-concentration standard peptide if you suspect non-specific binding. | Peptides can adsorb to surfaces in the HPLC system, especially if the system has been idle or used with other types of molecules. |
Problem 2: Co-elution of Impurities with the Target Peptide
| Potential Cause | Recommended Solution | Explanation |
| Similar Hydrophobicity | Modify the mobile phase. Try a different organic solvent (e.g., methanol instead of acetonitrile) or a different ion-pairing agent (e.g., formic acid instead of TFA). | Changing the separation chemistry can alter the retention times of impurities relative to your target peptide, improving resolution. |
| Inefficient Chromatography | Use a shallower gradient around the elution point of your target peptide. For example, decrease the rate of acetonitrile increase from 1%/min to 0.5%/min. | A shallower gradient increases the interaction time with the stationary phase, allowing for better separation of species with similar hydrophobicities. |
| Column Overload | Reduce the amount of crude peptide injected onto the column. | Injecting too much sample can lead to broad, overlapping peaks that are impossible to resolve. |
Experimental Workflow & Protocols
General Workflow for Azide-Peptide Purification
The following diagram outlines the standard workflow from crude peptide to a purified, characterized product.
Caption: Standard workflow for the purification of azide-modified peptides.
Protocol: Analytical RP-HPLC for Purity Check
-
Mobile Phase Preparation :
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).
-
-
Sample Preparation : Dissolve approximately 1 mg of crude peptide in 1 mL of 50:50 Mobile Phase A:B.
-
Chromatographic Conditions :
-
Column : C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 214 nm and 280 nm.
-
Gradient : 5% to 65% B over 30 minutes.
-
-
Analysis : Integrate the peak corresponding to the target peptide and calculate the purity as a percentage of the total integrated peak area.
Protocol: Preparative RP-HPLC for Purification
-
Mobile Phase Preparation : Prepare larger volumes of Mobile Phase A and B as described above. Ensure all solvents are filtered and degassed.
-
Sample Preparation : Dissolve the crude peptide (e.g., 50-100 mg) in a minimal volume of a strong solvent (e.g., 1-2 mL DMSO), then dilute with Mobile Phase A until the solution is clear.
-
Chromatographic Conditions :
-
Column : C18, 21.2 x 250 mm, 10 µm particle size.
-
Flow Rate : 10-20 mL/min (adjust based on column specifications).
-
Detection : UV at 214 nm.
-
Gradient : Based on the analytical run, create a shallow gradient that starts ~5% below the elution concentration of the target peptide and ends ~5% above it, run over 30-60 minutes.
-
-
Fraction Collection : Collect fractions (e.g., 5-10 mL per tube) throughout the elution of the target peak.
-
Post-Purification :
-
Analyze an aliquot of each collected fraction using analytical HPLC or Mass Spectrometry to identify the pure fractions.
-
Pool the pure fractions.
-
Remove the acetonitrile using a rotary evaporator.
-
Freeze the remaining aqueous solution and lyophilize to obtain the purified peptide as a fluffy white powder.
-
Troubleshooting Logic Diagram
This diagram provides a logical path for troubleshooting common purification issues.
Caption: A decision tree for troubleshooting common RP-HPLC purification problems.
stability issues of the azide group in (R)-8-Azido-2-(Fmoc-amino)octanoic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of the azide functional group in (R)-8-Azido-2-(Fmoc-amino)octanoic acid and related peptide synthesis applications.
Frequently Asked Questions (FAQs)
Q1: Is the azide group in my amino acid stable during standard Fmoc-SPPS conditions?
A1: Generally, the alkyl azide group is stable and compatible with the standard conditions used in Fmoc/tBu solid-phase peptide synthesis (SPPS).[1][2] This includes repeated treatments with 20% piperidine in DMF for Fmoc group removal. However, challenges can arise, particularly with certain peptide sequences or specific reagents. For example, peptides with an N-terminal α-azidoaspartate residue have been shown to undergo elimination of the azide ion during Fmoc deprotection.[3][4]
Q2: My mass spectrometry (MS) analysis shows a mass loss of approximately 26 Da from my expected peptide mass. What is the likely cause?
A2: A mass difference of -26 Da strongly indicates the reduction of the azide group (-N₃) to a primary amine (-NH₂). This corresponds to the loss of two nitrogen atoms (N₂; ~28 Da) and the addition of two hydrogen atoms (~2 Da), resulting in a net mass change of -26 Da.[5] This is a common side reaction, especially during the final cleavage step from the solid support.[6][7]
Q3: Can I use standard cleavage cocktails with scavengers for my azide-containing peptide?
A3: You must be very selective with your choice of scavengers. Thiol-based scavengers, such as 1,2-ethanedithiol (EDT), are known to reduce the azide group and can lead to significant loss of your desired product.[6] Dithiothreitol (DTT) has also been used to quantitatively reduce azides to amines under basic conditions.[6][8] It is crucial to use a cleavage cocktail designed to be "azide-safe."
Q4: What are the primary factors that can cause the azide group to decompose?
A4: Organic azides are energetic compounds and can be sensitive to several external factors.[9]
-
Heat: Alkyl azides are relatively stable but will decompose at elevated temperatures (e.g., above ~175°C), often forming nitrene intermediates.[10][11]
-
Light: Photochemical decomposition can occur, even under ambient laboratory light, leading to the formation of aldehydes and other byproducts.[10][12] It is recommended to store azide-containing compounds in the dark or in amber vials.[9]
-
Strong Acids: Azides can react with strong acids to form hydrazoic acid (HN₃), which is highly toxic and explosive.[13]
-
Reduction: The azide group is easily reduced by various agents, including catalytic hydrogenation (e.g., H₂/Pd-C), phosphines (Staudinger reaction), and thiol-based scavengers.[6][14][15][16][17]
Q5: How should I store this compound and peptides containing it?
A5: For optimal stability, store the solid compound and any intermediates at low temperatures, typically between 2-8°C, under an inert atmosphere, and protected from light.[9][18] Avoid using metal spatulas for transfer and do not expose the compound to ground glass joints, as friction can potentially cause decomposition.[19]
Troubleshooting Guides
Issue 1: Unexpected Azide Reduction to Amine
-
Symptom: Mass spectrometry reveals a significant peak at M-26 Da.
-
Root Cause: Unintended reduction of the azide group (-N₃ → -NH₂).
-
Troubleshooting Workflow:
Caption: Troubleshooting logic for diagnosing azide reduction.
Issue 2: Poor Yield or Incomplete Reaction
-
Symptom: Low yield of the final peptide product or presence of multiple unidentified byproducts.
-
Root Cause: Potential decomposition of the azide due to thermal or photolytic instability, or incompatibility with specific reagents.
-
Troubleshooting Steps:
-
Protect from Light: Ensure all reactions involving the azide-containing compound are performed in vials protected from light (e.g., wrapped in aluminum foil).
-
Temperature Control: Avoid heating the reaction mixture unless specifically required by the protocol.
-
Check Reagent Purity: Ensure solvents and reagents are pure and free from contaminants that could promote azide decomposition.
-
Analyze Intermediates: If possible, analyze intermediates during the synthesis to pinpoint the step where the loss is occurring.
-
Quantitative Data Summary
The choice of scavenger during TFA cleavage dramatically impacts the stability of the azide group. The following table summarizes the percentage of azide reduction observed when cleaving various azide-containing peptides with different thiol scavengers.
| Thiol Scavenger | Peptide 1 (Azide at N-terminus) | Peptide 2 (Internal Azide) | Peptide 3 (Hydrophobic) |
| None (TFA/H₂O/TIS) | < 1% | < 1% | < 1% |
| 1,2-Ethanedithiol (EDT) | ~50% | ~30% | ~45% |
| Dithiothreitol (DTT) | ~15% | ~10% | ~20% |
| Data adapted from Schneggenburger et al., 2009.[6] The results clearly indicate that thiol-based scavengers, particularly EDT, cause significant reduction of the azide group. For maximal azide preservation, a thiol-free cleavage cocktail is essential. |
Experimental Protocols
Protocol 1: Azide-Safe Peptide Cleavage
This protocol is designed to cleave a peptide from the resin while preserving the integrity of the azide functional group.
-
Preparation: Place the dried, peptide-bound resin in a suitable reaction vessel.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail consisting of:
-
95% Trifluoroacetic Acid (TFA)
-
2.5% Water (H₂O)
-
2.5% Triisopropylsilane (TIS)
-
Note: DO NOT add any thiol-based scavengers like EDT or DTT.
-
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubation: Agitate the mixture at room temperature for 2-3 hours.[5]
-
Filtration: Filter the resin and collect the filtrate into a new centrifuge tube.
-
Precipitation: Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether. A white precipitate should form.
-
Isolation: Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation. Centrifuge the suspension and carefully decant the ether supernatant.
-
Washing & Drying: Wash the peptide pellet with cold diethyl ether two more times. Dry the final peptide product under a stream of nitrogen or in a vacuum desiccator.
Chemical Pathway Visualization
The following diagram illustrates the desired synthetic pathway versus the undesired reductive side reaction during cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. α-Azido Acids in Solid-Phase Peptide Synthesis: Compatibility with Fmoc Chemistry and an Alternative Approach to the Solid Phase Synthesis of Daptomycin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Azide reduction during peptide cleavage from solid support-the choice of thioscavenger? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. Organic azide - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. Amine synthesis by azide reduction [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
troubleshooting low yield in ADC synthesis with (R)-8-Azido-2-(Fmoc-amino)octanoic acid
This guide provides troubleshooting advice and frequently asked questions for researchers using (R)-8-Azido-2-(Fmoc-amino)octanoic acid in the synthesis of Antibody-Drug Conjugates (ADCs).
Troubleshooting Low ADC Yield
Low yield is a common challenge in ADC synthesis.[] This section addresses specific issues that can arise when using an azido-Fmoc protected amino acid linker.
Q1: My final ADC yield is significantly lower than expected. What are the primary areas I should investigate?
Low ADC yield can stem from multiple stages of the synthesis process. A systematic approach is crucial for identifying the root cause. The main areas to investigate are:
-
Linker-Payload Integrity and Reactivity: Issues with the quality, stability, or activation of the this compound linker and the attached payload.
-
Antibody Preparation and Quality: The purity, concentration, and handling of the monoclonal antibody (mAb) prior to conjugation.[2]
-
Fmoc-Deprotection Efficiency: Incomplete removal of the Fmoc protecting group, which prevents subsequent conjugation steps.
-
Conjugation Reaction Conditions: Suboptimal parameters for the conjugation reaction itself, such as pH, temperature, and reactant ratios.[]
-
ADC Aggregation and Instability: Formation of soluble or insoluble aggregates due to the hydrophobicity of the linker and payload, leading to product loss during purification.[3][4]
-
Purification Process: Loss of product during the purification steps designed to remove unconjugated antibody, free payload, and other impurities.
Q2: I suspect an issue with the Fmoc-deprotection step. How can I troubleshoot this?
Incomplete Fmoc deprotection is a critical failure point. The bulky Fmoc group must be efficiently removed to unmask the amine for payload attachment.
-
Problem: Incomplete Deprotection.
-
Cause: Insufficient reaction time or inadequate concentration of the deprotection reagent (e.g., piperidine). The efficiency of deprotection can be influenced by the solvent, with some studies showing slower rates in DMF compared to DCM.[5]
-
Solution: Increase the incubation time with the deprotection solution or use a higher concentration of piperidine (e.g., 20-50% in DMF). Ensure thorough mixing to overcome potential steric hindrance.
-
-
Problem: Side Reactions.
-
Cause: The basic conditions required for Fmoc removal can lead to side reactions, such as the formation of aspartimide if your antibody sequence contains susceptible Asp-Gly or Asp-Ser motifs.[6] While less common in solution-phase bioconjugation than in solid-phase peptide synthesis, it remains a possibility.
-
Solution: Consider using a milder base or adding a scavenger like 1-hydroxybenzotriazole (HOBt) to the deprotection solution to minimize base-induced side reactions.[6][7]
-
Q3: My ADC is aggregating during or after the conjugation reaction. What steps can I take to mitigate this?
ADC aggregation is often driven by the increased hydrophobicity of the antibody surface after conjugation with a hydrophobic linker-payload.[4][8][9] The octanoic acid backbone of the linker contributes to this hydrophobicity.
-
Optimize Reaction Buffer: Include organic co-solvents (e.g., DMSO, DMA) to improve the solubility of the hydrophobic linker-payload. However, be mindful that excessive solvent can promote antibody aggregation.[9] Start with low percentages (e.g., 5-10%) and empirically determine the optimal concentration.
-
Control Drug-to-Antibody Ratio (DAR): High DAR values significantly increase the hydrophobicity and aggregation propensity of the ADC.[] Aim for a lower, more controlled DAR by adjusting the stoichiometry of the linker-payload to the antibody.
-
Screen Additives: Certain excipients can act as aggregation inhibitors. Consider adding non-ionic surfactants (e.g., Polysorbate 20) or specific amino acids (e.g., arginine, proline) to the conjugation and purification buffers.
-
Temperature Control: Perform conjugation and purification steps at lower temperatures (e.g., 4°C) to reduce the rate of aggregation.
Frequently Asked Questions (FAQs)
Q4: What is the recommended method for conjugating the azide group of this linker to a payload?
The azide group is typically used for "click chemistry," a highly efficient and bioorthogonal reaction. The most common methods for ADCs are:
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that joins the azide on your linker with a strained alkyne (e.g., DBCO, BCN) on your payload.[10][11][12] This method is preferred for biological molecules as it avoids the potential toxicity of a copper catalyst.[11][13]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction uses a copper(I) catalyst to join the azide with a terminal alkyne. While highly efficient, residual copper must be thoroughly removed from the final product, as it can be toxic and cause protein aggregation.[13][14]
Q5: How should I prepare my antibody before starting the conjugation?
Proper antibody preparation is critical for a successful conjugation.[15]
-
Buffer Exchange: The antibody must be in an amine-free buffer (e.g., PBS) at the correct pH for your chosen conjugation chemistry. Buffers containing Tris or glycine will compete for reaction with NHS esters if you are activating the linker's carboxylic acid.[15] Use dialysis or a desalting column for buffer exchange.
-
Purity and Concentration: The antibody should be highly purified (>95%).[16] Impurities can interfere with the reaction.[16] The antibody should be concentrated to at least 1-2 mg/mL to ensure efficient reaction kinetics.[15][16]
-
Avoid Additives: Ensure the antibody solution is free of preservatives like sodium azide, which can interfere with certain conjugation reactions.[2][17]
Q6: Which analytical techniques are essential for troubleshooting low yield and characterizing the final ADC?
A suite of analytical techniques is necessary to accurately assess the outcome of your synthesis.[18][19][20]
-
Hydrophobic Interaction Chromatography (HIC): This is the gold standard for determining the drug-to-antibody ratio (DAR) distribution and quantifying the amount of unconjugated antibody.[18] It separates ADC species based on their hydrophobicity.
-
Size Exclusion Chromatography (SEC): SEC is used to detect and quantify aggregates and fragments in your ADC preparation.[18]
-
Reversed-Phase HPLC (RP-HPLC): Often used after reducing the ADC, RP-HPLC can separate the light and heavy chains to confirm conjugation and assess heterogeneity.[21]
-
Mass Spectrometry (MS): Intact and reduced mass analysis can confirm the successful conjugation of the linker-payload and provide precise DAR information.[20]
Data & Protocols
Data Presentation
Table 1: Effect of Reaction Parameters on Conjugation Efficiency (Illustrative Data)
| Parameter | Condition A | Condition B | Condition C | Outcome Metric |
| Linker:mAb Ratio | 3:1 | 5:1 | 8:1 | Average DAR |
| 2.1 | 3.5 | 4.8 | ||
| Co-solvent (DMSO) | 0% | 5% | 15% | % Aggregation (by SEC) |
| <1% | <1% | 5% | ||
| pH | 7.4 | 8.0 | 8.5 | % Unconjugated mAb |
| 30% | 15% | 12% | ||
| Temperature | 4°C | 25°C | 37°C | % Yield Loss during Purification |
| 10% | 20% | 45% |
Experimental Protocols
Protocol 1: General ADC Synthesis via SPAAC
This protocol outlines a general workflow for conjugating a DBCO-modified payload to an antibody functionalized with this compound.
-
Antibody Preparation:
-
Perform a buffer exchange of the antibody into a conjugation buffer (e.g., PBS, pH 7.4).
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Linker Activation & Antibody Modification:
-
Dissolve this compound and an activating agent (e.g., HBTU/HOBt or EDC/Sulfo-NHS) in an appropriate organic solvent (e.g., DMF or DMSO).
-
Add the activated linker solution to the antibody solution at a molar excess (e.g., 5-10 fold).
-
Incubate at room temperature for 1-2 hours.
-
Remove excess linker via a desalting column.
-
-
Fmoc-Deprotection:
-
Add a solution of 20% piperidine in DMF to the modified antibody.
-
Incubate for 15-30 minutes at room temperature.
-
Immediately purify the antibody using a desalting column equilibrated with conjugation buffer to remove piperidine and cleaved Fmoc adducts.
-
-
Conjugation to DBCO-Payload:
-
Dissolve the DBCO-containing payload in a minimal amount of a compatible organic solvent (e.g., DMSO).
-
Add the payload solution to the deprotected, azide-functionalized antibody at a slight molar excess (e.g., 1.5-3 fold relative to the azide).
-
Incubate overnight at 4°C with gentle mixing.
-
-
Purification:
-
Purify the crude ADC using a suitable chromatography method (e.g., Protein A affinity, ion exchange, or HIC) to remove unconjugated payload and antibody.
-
Perform a final buffer exchange into a formulation buffer using SEC or TFF.
-
-
Characterization:
-
Determine the final protein concentration (e.g., A280).
-
Analyze the ADC by HIC-HPLC to determine the average DAR and percentage of unconjugated antibody.
-
Analyze the ADC by SEC-HPLC to determine the percentage of monomer, aggregate, and fragment.
-
Visualizations
References
- 2. biocompare.com [biocompare.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | 126828-35-1 | Benchchem [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. ovid.com [ovid.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pharmtech.com [pharmtech.com]
- 10. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmiweb.com [pharmiweb.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. A DOTA-peptide conjugate by copper-free click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Antibody Conjugation Troubleshooting [bio-techne.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. pharmafocusamerica.com [pharmafocusamerica.com]
- 19. adcreview.com [adcreview.com]
- 20. biopharminternational.com [biopharminternational.com]
- 21. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis with (R)-8-Azido-2-(Fmoc-amino)octanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-8-Azido-2-(Fmoc-amino)octanoic acid. The primary focus is on preventing and resolving peptide aggregation during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a non-proteinogenic amino acid derivative. It features a C8 alkyl chain, which makes it a long-chain aliphatic linker. The Fmoc group provides temporary protection of the alpha-amino group, suitable for standard Fmoc-based solid-phase peptide synthesis. The azido group at the terminal end of the side chain allows for subsequent modification via "click chemistry," such as copper-catalyzed or strain-promoted alkyne-azide cycloaddition.
This amino acid is commonly used for:
-
Introducing a flexible, hydrophilic spacer arm in peptides.
-
Developing antibody-drug conjugates (ADCs) and PROTACs.
-
Synthesizing peptide-based diagnostics where precise spacing between moieties is required.[1]
-
Bioconjugation and labeling of peptides.
Q2: Is this compound known to directly cause peptide aggregation?
While there is no extensive literature specifically identifying this compound as a primary cause of aggregation, its long, hydrophobic octanoic acid side chain can contribute to the overall hydrophobicity of the peptide.[2][3] Peptides with high hydrophobic content are more prone to aggregation during synthesis.[4][5] Therefore, incorporating this amino acid, especially in sequences already containing hydrophobic residues, may increase the risk of aggregation.
Q3: What are the general signs of peptide aggregation during SPPS?
During solid-phase peptide synthesis, aggregation of the growing peptide chains on the resin can lead to several issues. Key indicators of aggregation include:
-
Poor resin swelling: The peptide-resin fails to swell adequately in the synthesis solvents.[4]
-
Slow or incomplete reactions: Both the Fmoc deprotection and the amino acid coupling steps may be slow or fail to reach completion.[4]
-
Inaccurate colorimetric tests: Qualitative tests like the Kaiser test (ninhydrin test) or TNBS test may give false negative results, indicating complete coupling when it is, in fact, incomplete.[5]
-
Reduced yield and purity: The final crude peptide product is obtained in low yield and shows a high number of deletion sequences upon analysis (e.g., by HPLC-MS).[3]
Troubleshooting Guide: Peptide Aggregation
Problem: You are observing signs of aggregation (e.g., poor resin swelling, incomplete coupling) after incorporating this compound into your peptide sequence.
Below are a series of troubleshooting steps, starting with simpler modifications and progressing to more advanced strategies.
Step 1: Modification of Synthesis Conditions
Altering the physical parameters of the synthesis can disrupt the intermolecular hydrogen bonds that cause aggregation.[5]
| Strategy | Recommendation | Rationale |
| Solvent Choice | Switch from standard DMF to N-methylpyrrolidone (NMP), or use a "magic mixture" of DCM/DMF/NMP (1:1:1 v/v/v).[4][6] | NMP and the magic mixture have a greater capacity to solvate growing peptide chains and disrupt secondary structures. |
| Additives | Add chaotropic salts (e.g., LiCl, NaClO4) or nonionic detergents to the coupling mixture.[4][7] | These agents disrupt hydrogen bonding and hydrophobic interactions between peptide chains. |
| Temperature | Increase the coupling temperature. | Higher temperatures can provide the energy needed to break up aggregates.[4] |
| Microwave Synthesis | Utilize microwave-assisted peptide synthesis.[4][7] | Microwave irradiation can accelerate coupling reactions and reduce aggregation by increasing kinetic energy.[7] |
| Sonication | Sonicate the reaction vessel during coupling and deprotection steps.[4] | Mechanical agitation can help to break apart aggregated resin beads. |
Step 2: Chemical Modifications and Specialized Reagents
If modifying the synthesis conditions is insufficient, incorporating structure-disrupting elements or using more potent reagents may be necessary.
| Strategy | Recommendation | Rationale |
| Stronger Coupling Reagents | Use a more potent coupling reagent such as HATU or PyBOP.[5] | These reagents can improve coupling efficiency for difficult sequences. |
| Modified Deprotection | If Fmoc deprotection is slow, switch to a DBU-based deprotection reagent.[4] | DBU is a stronger base than piperidine and can be more effective in deprotecting aggregated sequences. |
| Backbone Protection | Incorporate backbone-protected amino acids, such as Dmb-dipeptides or Hmb-amino acids, at strategic locations (every 6-7 residues).[5][8] | These groups physically block the amide nitrogen from participating in hydrogen bonding, effectively preventing aggregation.[5] |
| Pseudoproline Dipeptides | If your sequence contains Ser or Thr, substitute a Ser/Thr residue and the preceding amino acid with a pseudoproline dipeptide.[7] | Pseudoprolines introduce a "kink" in the peptide backbone, disrupting the formation of β-sheets. |
Step 3: Resin and Loading Considerations
The solid support itself can influence aggregation.
| Strategy | Recommendation | Rationale |
| Low-Substitution Resin | Resynthesize the peptide on a resin with a lower substitution level (e.g., 0.1-0.3 mmol/g). | A lower loading capacity increases the distance between growing peptide chains, reducing the likelihood of intermolecular aggregation. |
| Specialized Resins | Switch to a different type of resin, such as TentaGel or other PEG-based resins.[4] | These resins have a more polar environment that can improve the solvation of the peptide chain. |
Experimental Protocols
Protocol 1: Coupling with HATU/DIPEA
This protocol describes a standard coupling procedure using HATU, a highly effective coupling reagent for preventing aggregation.
-
Resin Preparation: After the previous Fmoc deprotection step, wash the resin thoroughly with DMF (5 times).
-
Activation Mixture: In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in a minimal amount of DMF.
-
Pre-activation: Add DIPEA (6-10 equivalents) to the activation mixture and agitate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin-containing reaction vessel.
-
Reaction: Agitate the mixture for 30-60 minutes at room temperature. For difficult couplings, the reaction time can be extended.[1]
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to check for reaction completion. A negative result (yellow beads for the Kaiser test) indicates that all primary amines have been acylated.[5]
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times) before proceeding to the next deprotection step.[1]
Protocol 2: Solubility Test for Crude Peptides
After cleavage and purification, it is important to determine the solubility of the final peptide.
-
Preparation: Weigh a small amount (e.g., 1 mg) of the lyophilized peptide into a microcentrifuge tube.
-
Initial Solvent: Add a small volume (e.g., 50 µL) of deionized water. Vortex the tube for 30 seconds.
-
pH Adjustment (for acidic/basic peptides):
-
If the peptide is acidic, add 10% ammonium hydroxide solution dropwise until the peptide dissolves.
-
If the peptide is basic, add 10% acetic acid or 0.1% TFA solution dropwise until the peptide dissolves.
-
-
Organic Solvents (for hydrophobic peptides): If the peptide remains insoluble, add a small amount of an organic solvent like acetonitrile, methanol, or DMSO.
-
Sonication: If aggregates are still present, sonicate the sample in a water bath for 5-10 minutes.
-
Observation: Record the solvent system and approximate concentration at which the peptide fully dissolves.
Visualizations
Troubleshooting Workflow for Peptide Aggregation
Caption: A step-by-step workflow for troubleshooting peptide aggregation.
Logical Relationship of Anti-Aggregation Strategies
Caption: Relationship between the cause of aggregation and mitigation strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. Peptide Stability [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. ema.europa.eu [ema.europa.eu]
Validation & Comparative
A Comparative Guide to (R)-8-Azido-2-(Fmoc-amino)octanoic Acid and Other Antibody-Drug Conjugate (ADC) Linkers
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker connecting the monoclonal antibody to the cytotoxic payload. The choice of linker dictates the stability of the ADC in circulation, the mechanism of payload release, and ultimately, the therapeutic index. This guide provides an objective comparison of (R)-8-Azido-2-(Fmoc-amino)octanoic acid, a non-cleavable linker utilizing bioorthogonal click chemistry, with other prevalent ADC linker technologies.
This compound is a non-cleavable ADC linker that facilitates the conjugation of a payload to an antibody through a highly efficient and specific azide-alkyne cycloaddition reaction, a cornerstone of "click chemistry".[1] This linker is designed to remain intact until the antibody is fully degraded within the lysosome of a target cell, ensuring a high degree of stability in systemic circulation.[2]
General Comparison of ADC Linker Technologies
ADC linkers are broadly classified into two categories: cleavable and non-cleavable.
-
Cleavable Linkers: These are designed to release the payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell. Common cleavage mechanisms include sensitivity to proteases (e.g., Val-Cit), acidic pH (e.g., hydrazones), or high concentrations of reducing agents like glutathione (e.g., disulfide linkers).[3] A key advantage of cleavable linkers is their potential to induce a "bystander effect," where the released, membrane-permeable payload can kill neighboring antigen-negative tumor cells.[4] However, they can be susceptible to premature cleavage in circulation, leading to off-target toxicity.[3]
-
Non-Cleavable Linkers: These linkers, such as those based on a thioether bond (e.g., SMCC) or the triazole ring formed by click chemistry, do not have a specific cleavage site.[2] The payload is released only after the complete lysosomal degradation of the antibody. This generally results in greater plasma stability and a more favorable safety profile by minimizing premature drug release.[2] However, the resulting payload-linker-amino acid complex is often charged and less membrane-permeable, which can limit the bystander effect.
Quantitative Data Comparison
Table 1: In Vitro Plasma Stability of ADCs with Different Linker Technologies
| Linker Type | Linker Example | ADC Example | Plasma Source | Stability Metric (Half-life or % Intact ADC) | Citation |
| Cleavable | |||||
| pH-Sensitive | Hydrazone | Gemtuzumab ozogamicin | Human | t½ ≈ 2 days | [5] |
| Protease-Sensitive | Val-Cit | Brentuximab vedotin | Human | >95% intact after 14 days | [6] |
| Protease-Sensitive | Val-Ala | MMAE-ADC | Mouse | ~70% intact after 14 days | [6] |
| Disulfide | SPDB | DM4-ADC | Human | - | |
| Non-Cleavable | |||||
| Thioether | SMCC | Trastuzumab emtansine (T-DM1) | Mouse | 29% drug loss after 7 days | [5] |
| Click Chemistry | Azide-Alkyne (Triazole) | Trastuzumab-MMAE | Rat | Remained intact for 2 weeks | [7] |
Note: The data for the Click Chemistry linker is from a study using a different azide-alkyne conjugation method but illustrates the high stability of the resulting triazole linkage.
Table 2: In Vitro Cytotoxicity of ADCs with Different Linker Technologies
| Linker Type | Linker Example | Cell Line | Payload | IC50 | Citation |
| Cleavable | |||||
| Protease-Sensitive | Val-Cit | HER2+ | MMAE | 14.3 pM | [5] |
| Protease-Sensitive | Val-Ala | HER2+ | MMAE | Similar to Val-Cit | [3] |
| Enzyme-Sensitive | β-Galactosidase-cleavable | HER2+ | MMAE | 8.8 pM | [5] |
| Non-Cleavable | |||||
| Thioether | SMCC | HER2+ | DM1 | 33 pM | [5] |
| Click Chemistry | Triazole-linked | A549 (lung cancer) | Tetrahydrocurcumin derivative | 45.16 µM | [8] |
Note: IC50 values are highly dependent on the specific antibody, payload, cell line, and experimental conditions. The data for the click chemistry linker is from a study with a different payload and is presented for illustrative purposes.
Table 3: In Vivo Efficacy of ADCs with Different Linker Technologies in Xenograft Models
| Linker Type | Linker Example | Xenograft Model | Outcome (e.g., Tumor Growth Inhibition) | Citation |
| Cleavable | ||||
| Protease-Sensitive | Val-Cit-PBD | Human non-Hodgkin lymphoma | Similar activity to a novel disulfide ADC | [5] |
| Non-Cleavable | ||||
| Thioether | SMCC-DM1 | EGFR and EpCAM xenografts | Less active than a novel CX-DM1 ADC at a lower dose | [5] |
| Click Chemistry | Diabody-based tc-ADC | Colorectal and Ovarian cancer | Significant and lasting tumor regression | [] |
Note: In vivo efficacy is dependent on a multitude of factors including the ADC dose, the tumor model, and the payload. The data for the click chemistry linker is from a study using a click-to-release strategy.
Experimental Protocols
Protocol 1: ADC Conjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-containing linker-payload to an alkyne-modified antibody.
Materials:
-
Alkyne-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-functionalized linker-payload (e.g., containing this compound) dissolved in DMSO
-
Copper(II) sulfate (CuSO4) solution
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution
-
Sodium ascorbate solution
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: Adjust the concentration of the alkyne-modified antibody to 5-10 mg/mL in PBS, pH 7.4.
-
Linker-Payload Preparation: Dissolve the azide-functionalized linker-payload in DMSO to create a 10 mM stock solution.
-
Catalyst Preparation: Prepare a fresh solution of the copper catalyst by mixing CuSO4 and THPTA in a 1:5 molar ratio.
-
Conjugation Reaction:
-
To the antibody solution, add the linker-payload solution at a molar ratio of 1:5 to 1:10 (antibody:payload).
-
Add the copper catalyst solution to the reaction mixture.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
-
Purification: Purify the ADC using a size-exclusion chromatography column to remove unreacted linker-payload and catalyst.
-
Characterization: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.
Protocol 2: In Vitro Cytotoxicity (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the ADC's potency.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Cell culture medium
-
ADC and unconjugated antibody (as a control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
ADC Treatment: Prepare serial dilutions of the ADC and unconjugated antibody in cell culture medium. Add the diluted ADC or control antibody to the respective wells. Include untreated cells as a negative control. Incubate for 72-96 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate for 15 minutes with shaking to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.
Protocol 3: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure to evaluate the anti-tumor activity of an ADC in a mouse model.
Materials:
-
Immunocompromised mice
-
Human tumor cell line (antigen-positive)
-
ADC, vehicle control, and other control antibodies
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant human tumor cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Randomization and Dosing: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups. Administer the ADC, vehicle, or control antibodies via an appropriate route (e.g., intravenous injection).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight of the mice over time.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate tumor growth inhibition (TGI) to assess the efficacy of the ADC.
Visualizations
ADC Mechanism of Action and Payload Release
Caption: General mechanism of action for a non-cleavable ADC.
Experimental Workflow for ADC Conjugation and In Vitro Testing
Caption: Workflow for ADC synthesis and in vitro cytotoxicity testing.
Signaling Pathways in ADC-Induced Apoptosis
Caption: Simplified overview of apoptosis signaling pathways triggered by ADCs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to (R)-8-Azido-2-(Fmoc-amino)octanoic Acid in Click Chemistry
An objective comparison of (R)-8-Azido-2-(Fmoc-amino)octanoic acid with alternative reagents, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound is a versatile bifunctional molecule designed for seamless integration into solid-phase peptide synthesis (SPPS) and subsequent modification via click chemistry. Its structure features a fluorenylmethoxycarbonyl (Fmoc) protected alpha-amino group, allowing for its use as a building block in standard Fmoc-based peptide synthesis. The terminal azide group serves as a handle for highly efficient and specific click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). This combination makes it a valuable tool for the synthesis of modified peptides, antibody-drug conjugates (ADCs), and other complex biomolecules.[1][2]
This guide provides a comparative analysis of this compound against other commonly used click chemistry reagents, presenting available quantitative data, detailed experimental protocols, and workflow diagrams to aid researchers in selecting the optimal tool for their specific application.
Comparison with Alternative Click Chemistry Reagents
The selection of a click chemistry linker involves considering factors such as the reaction kinetics, the hydrophilicity of the linker, the nature of the reactive partner (e.g., terminal alkyne, strained cyclooctyne), and the overall synthetic strategy. Here, we compare this compound with other commercially available Fmoc-protected amino acids used for click chemistry.
Key Alternatives:
-
Fmoc-L-Lys(N₃)-OH: A widely used building block where the azide functionality is on the side chain of a lysine residue.
-
Fmoc-L-propargylglycine: An alkyne-containing amino acid, representing the other reactive partner in CuAAC and SPAAC.
-
Fmoc-PEG-Azide Amino Acids (e.g., Fmoc-8-azido-3,6-dioxaoctanoic acid, Fmoc-11-azido-3,6,9-trioxaundecanoic acid): These alternatives incorporate polyethylene glycol (PEG) linkers to enhance the solubility and pharmacokinetic properties of the final conjugate.[3][4][5]
Data Presentation: Performance Comparison
| Reagent/Peptide Containing Reagent | Reaction Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Peptide with novel hydrophilic azido-amino acid | DBCO | 0.34 | [6][7] |
| Peptide with Fmoc-L-Lys(N₃)-OH | DBCO | 2.6 | [6] |
| Novel Boc-protected azido-amino acid | BCN | 0.28 | [6][7] |
| Fmoc-L-Lys(N₃)-OH | BCN | 0.037 | [7] |
Note: The absence of publicly available kinetic data for this compound represents a notable data gap. Researchers are encouraged to perform their own kinetic studies to determine the optimal reaction conditions for their specific system.
Experimental Protocols
The following are detailed protocols for the incorporation of an azido-amino acid into a peptide sequence via Fmoc-SPPS and subsequent on-resin CuAAC or solution-phase SPAAC.
Protocol 1: Incorporation of this compound into a Peptide Sequence via Fmoc-SPPS
This protocol describes the manual solid-phase synthesis of a peptide incorporating the azido-linker.
Materials:
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) piperidine in DMF
-
This compound
-
Other Fmoc-protected amino acids
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a peptide synthesis vessel for 1-2 hours.
-
Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Repeat with a 15-minute agitation. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin. Agitate for 2-4 hours at room temperature.
-
To ensure complete coupling, perform a Kaiser test. If the test is positive, repeat the coupling step.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).
-
Resin Washing and Drying: Wash the resin with DMF (5 times), DCM (5 times), and methanol (3 times). Dry the resin under vacuum.
Protocol 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the on-resin click reaction of an azide-functionalized peptide with a terminal alkyne.
Materials:
-
Azide-functionalized peptide on resin (from Protocol 1)
-
Alkyne-containing molecule (e.g., propargyl-functionalized dye)
-
Copper(I) bromide (CuBr) or Copper(II) sulfate (CuSO₄) with a reducing agent
-
Sodium ascorbate (if using CuSO₄)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-coordinating ligand
-
DMF or a mixture of DMF/water
-
DIPEA
Procedure:
-
Resin Swelling: Swell the azide-functionalized peptide-resin in DMF.
-
Reaction Mixture Preparation:
-
In a reaction vessel, add the swelled resin.
-
Add the alkyne-containing molecule (5-10 equivalents) dissolved in DMF.
-
In a separate vial, prepare the catalyst solution. For example, dissolve CuSO₄ (0.5 equivalents) and sodium ascorbate (1 equivalent) in a DMF/water mixture. Add the ligand (e.g., TBTA, 1 equivalent).
-
-
Click Reaction: Add the catalyst solution to the resin slurry. Add DIPEA (2 equivalents) to the mixture. Agitate the reaction at room temperature for 12-24 hours.
-
Washing: Drain the reaction solution and wash the resin extensively with DMF, water, DMF, and DCM to remove copper salts and excess reagents.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a TFA cleavage cocktail. Precipitate the peptide in cold diethyl ether.
Protocol 3: Solution-Phase Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free click reaction of a cleaved azide-functionalized peptide with a DBCO-functionalized molecule.
Materials:
-
Purified azide-functionalized peptide
-
DBCO-functionalized molecule (e.g., DBCO-PEG-dye)
-
Phosphate-buffered saline (PBS), pH 7.4, or other suitable aqueous buffer
-
DMSO (if needed to dissolve reagents)
Procedure:
-
Reagent Preparation:
-
Dissolve the purified azide-functionalized peptide in PBS to a final concentration of 1-5 mg/mL.
-
Dissolve the DBCO-functionalized molecule in DMSO to create a 10-20 mM stock solution.
-
-
Click Reaction:
-
Add the DBCO stock solution to the peptide solution. A 1.5 to 5-fold molar excess of the DBCO reagent over the peptide is typically used. The final concentration of DMSO should be kept below 10% (v/v) if possible to avoid denaturation of the peptide.
-
Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C. The reaction progress can be monitored by LC-MS.
-
-
Purification: Purify the clicked peptide conjugate using reverse-phase HPLC or size-exclusion chromatography to remove excess DBCO reagent and unreacted peptide.
Mandatory Visualizations
The following diagrams illustrate the key workflows described in this guide.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Post-synthesis modification via CuAAC and SPAAC.
Conclusion
This compound is a valuable reagent for the introduction of an azide handle into synthetic peptides for subsequent bioconjugation via click chemistry. Its key advantage lies in the combination of a standard Fmoc-protected amino acid for straightforward use in SPPS with a versatile azide group for both copper-catalyzed and copper-free click reactions.
The choice between this compound and its alternatives will depend on the specific requirements of the application. For instance, if enhanced hydrophilicity is desired, a PEGylated alternative may be preferable. If maximizing the reaction rate in SPAAC with DBCO is critical, Fmoc-L-Lys(N₃)-OH has shown faster kinetics in comparative studies.
The significant lack of publicly available quantitative performance data for this compound underscores the need for researchers to perform their own optimization and characterization experiments. The protocols and comparative data provided in this guide serve as a foundation for the rational design and execution of such experiments, ultimately enabling the successful synthesis of well-defined and functional biomolecules.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fmoc-8-amino-3,6-dioxaoctanoic acid | CAS#:166108-71-0 | Chemsrc [chemsrc.com]
- 5. Fmoc-8-amino-3,6-dioxaoctanoic acid | CymitQuimica [cymitquimica.com]
- 6. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Incorporation of (R)-8-Azido-2-(Fmoc-amino)octanoic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of unnatural amino acids into peptides is a powerful tool for the development of novel therapeutics, chemical probes, and advanced biomaterials. Azide-containing amino acids are of particular interest due to their bioorthogonal reactivity, enabling facile and specific modification of peptides through reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This guide provides a comparative overview of the validation of peptide synthesis incorporating (R)-8-Azido-2-(Fmoc-amino)octanoic acid , a lipophilic building block, against other commonly used azide-containing amino acids.
Introduction to this compound
This compound is a synthetic amino acid that introduces a terminal azide group via a six-carbon aliphatic side chain. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amine allows for its straightforward integration into standard solid-phase peptide synthesis (SPPS) protocols. Its long, flexible, and non-polar side chain can influence the conformational properties and lipophilicity of the resulting peptide, which can be advantageous for applications such as the development of antibody-drug conjugates (ADCs) and membrane-interacting peptides.
Comparative Performance of Azide-Containing Amino Acids
The successful incorporation of any unnatural amino acid is primarily assessed by its coupling efficiency during SPPS, the overall yield of the purified peptide, and the purity of the final product. Below is a comparison of this compound with other widely used azide-containing amino acids.
Data Presentation: Quantitative Comparison of Azide-Containing Amino Acids in SPPS
| Building Block | Structure | Key Characteristics | Peptide Yield (Post-HPLC) | Peptide Purity (HPLC) | Reference |
| This compound | ![]() | Lipophilic, long flexible linker | Data not available in comparative studies | Typically >98% for the amino acid building block[1] | [1] |
| Fmoc-L-azidolysine (Fmoc-Lys(N3)-OH) | ![]() | Structurally similar to lysine, commonly used | 71% (for a model tripeptide)[2] | High purity achievable | [2] |
| Fmoc-L-azidoalanine (Fmoc-Ala(N3)-OH) | ![]() | Short side chain, introduces minimal steric bulk | 76% (for a model tripeptide)[2] | High purity achievable | [2] |
| Fmoc-L-azidohomoalanine (Fmoc-Aha-OH) | ![]() | Methionine analogue | 80% (for a model tripeptide)[2] | High purity achievable | [2] |
| Novel Hydrophilic Azido-Amino Acid | Proprietary Structure | Enhanced hydrophilicity, positively charged | Not reported directly | 80-91% (for various peptides)[3] | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments related to the validation of peptide synthesis incorporating azide-containing amino acids.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Azide-Containing Amino Acids
This protocol outlines a general procedure for the manual synthesis of a peptide incorporating an azide-containing amino acid using Fmoc chemistry on a Rink Amide resin.
1. Resin Swelling:
-
Place the Rink Amide resin in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) and allow the resin to swell for 30 minutes at room temperature.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).
3. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and a coupling agent such as HCTU (3 equivalents) in DMF.
-
Add a base, typically N,N-diisopropylethylamine (DIPEA) (6 equivalents), to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
For incorporating this compound or other azide-containing amino acids, use the respective Fmoc-protected azido-amino acid in this step.
4. Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (5 times) and DCM (3 times).
5. Monitoring Coupling Completion (Optional):
-
A qualitative Kaiser test can be performed on a small sample of the resin beads. A negative result (beads remain yellow) indicates a complete coupling reaction.
6. Repeat Cycles:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
7. Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
8. Cleavage and Deprotection:
-
Wash the resin with DMF, DCM, and methanol, and then dry under vacuum.
-
Treat the dried resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether.
-
Lyophilize the crude peptide to obtain a powder.
Protocol 2: HPLC Analysis and Purification of Azide-Modified Peptides
This protocol provides a general method for the analysis and purification of crude azide-containing peptides by reverse-phase high-performance liquid chromatography (RP-HPLC).
1. Sample Preparation:
-
Dissolve the lyophilized crude peptide in a suitable solvent, typically a mixture of Solvent A (e.g., 0.1% TFA in water) and a minimal amount of an organic solvent like acetonitrile (Solvent B) or dimethyl sulfoxide (DMSO) to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. Analytical RP-HPLC:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Gradient: A typical gradient would be a linear increase from 5% to 65% Solvent B over 30 minutes. The gradient should be optimized based on the hydrophobicity of the peptide.
-
Analysis: The purity of the peptide is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks in the chromatogram.
3. Preparative RP-HPLC:
-
Column: A larger-scale C18 preparative column.
-
Mobile Phase: Same as analytical, but ensure larger volumes are prepared.
-
Gradient: Use the optimized gradient from the analytical run, adjusting the flow rate for the larger column.
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to confirm purity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Visualization of Workflows and Concepts
Experimental Workflow for Peptide Synthesis and Validation
Caption: Workflow for SPPS, purification, and validation of azide-modified peptides.
Signaling Pathway for Bioorthogonal Ligation
Caption: Bioorthogonal ligation of an azide-peptide with an alkyne-probe via click chemistry.
Conclusion
The validation of peptide synthesis incorporating this compound demonstrates its compatibility with standard Fmoc-SPPS protocols. While direct comparative studies on its coupling efficiency and peptide yield are not extensively documented, the high purity of the commercially available building block suggests successful incorporation is achievable. The choice of an azide-containing amino acid should be guided by the specific requirements of the target peptide. The lipophilic nature of this compound makes it a valuable tool for applications requiring modified peptide solubility or conformational properties. In contrast, for applications where maintaining hydrophilicity is crucial, alternatives such as azidolysine or novel hydrophilic azido-amino acids may be more suitable. Further studies directly comparing the performance of these building blocks under identical conditions would be highly beneficial to the field of peptide chemistry.
References
- 1. This compound | 126828-35-1 | Benchchem [benchchem.com]
- 2. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
assessing the purity of synthetic peptides with (R)-8-Azido-2-(Fmoc-amino)octanoic acid
For researchers, scientists, and drug development professionals, the purity of synthetic peptides is a critical parameter that directly impacts experimental outcomes, from in vitro assays to therapeutic efficacy and safety. While the final purity is assessed by analytical techniques, it is fundamentally determined by the quality of the building blocks and the synthesis process itself. This guide explores the role of specialized amino acids, such as (R)-8-Azido-2-(Fmoc-amino)octanoic acid, in synthesizing high-purity peptides and provides a comparative overview of the gold-standard analytical methods used to verify their purity.
The use of high-purity, well-characterized amino acid derivatives is paramount in solid-phase peptide synthesis (SPPS) to minimize the formation of impurities.[1] Impurities in synthetic peptides can include truncated sequences, deletion sequences, and products of side-chain reactions, all of which can interfere with biological assays and compromise research results.[2][3] Specialized, non-natural amino acids like this compound are incorporated into peptides to introduce specific functionalities, such as an azide group for bioconjugation via "click chemistry".[4] The purity of these specialized reagents is as crucial as that of natural amino acids to ensure the homogeneity of the final peptide product.[1][4]
Achieving a high-purity final peptide product, therefore, begins with the selection of high-quality reagents. The subsequent assessment of this purity relies on a combination of robust analytical techniques. The most common and reliable methods for determining the purity of synthetic peptides are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA).[2][5][6]
Comparative Analysis of Peptide Purity Assessment Methods
The selection of an appropriate analytical method, or a combination of methods, is crucial for a comprehensive understanding of a synthetic peptide's purity profile. Each technique offers unique insights into the nature and quantity of the target peptide and any present impurities.
| Method | Principle of Detection | Information Provided | Typical Purity Range Reported | Key Advantages | Limitations |
| RP-HPLC | Separation based on hydrophobicity, with UV detection of the peptide bond.[3][7][8] | Percentage of the target peptide relative to other UV-absorbing impurities.[9] | 80% to >98%[7][10] | Gold standard for purity assessment, highly reproducible, quantitative.[11] | Does not provide molecular weight information; co-eluting impurities can lead to inaccurate results.[12] |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio (m/z).[13] | Confirms the molecular weight of the target peptide and impurities.[5][14] | N/A (provides identity, not a direct purity percentage) | High sensitivity, provides structural information about impurities when coupled with fragmentation (MS/MS).[13][15] | Not inherently quantitative without extensive calibration; ion suppression effects can occur.[16] |
| Amino Acid Analysis (AAA) | Hydrolysis of the peptide into its constituent amino acids, followed by their separation and quantification.[7][17] | Determines the amino acid composition and the net peptide content (the amount of peptide in the lyophilized powder).[7] | N/A (determines content, not purity from peptide-related impurities) | Provides an accurate measure of peptide quantity. | Destructive to the sample; does not provide information on the sequence or the presence of peptide-related impurities.[9] |
Experimental Protocols
Detailed and standardized protocols are essential for obtaining reliable and reproducible data in peptide purity analysis.
Protocol 1: Purity Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a general method for determining the purity of a synthetic peptide.
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[18]
-
Mobile Phase A: 0.1% TFA in water.[16]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[16]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a common starting point, but should be optimized for the specific peptide.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214-220 nm (for the peptide bond).[6][9][18]
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity by dividing the area of the main peak (corresponding to the target peptide) by the total area of all peaks and multiplying by 100.[3]
-
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
This protocol is used to confirm the molecular weight of the synthesized peptide.
-
Sample Preparation:
-
Prepare a dilute solution of the peptide (typically 10-100 µM) in a solvent compatible with mass spectrometry, such as 50% acetonitrile/water with 0.1% formic acid.[19]
-
-
Instrumentation and Analysis:
-
The sample is introduced into the mass spectrometer, often via direct infusion or coupled with an LC system (LC-MS).[13]
-
Electrospray ionization (ESI) is a common ionization method for peptides.[13]
-
The mass analyzer determines the mass-to-charge ratio (m/z) of the ions.
-
The resulting mass spectrum will show a series of peaks corresponding to the different charge states of the peptide.
-
-
Data Interpretation:
-
Deconvolute the mass spectrum to determine the molecular weight of the peptide.
-
Compare the experimentally determined molecular weight to the theoretical molecular weight of the target peptide. A close match confirms the identity of the synthesized peptide.[15]
-
Protocol 3: Net Peptide Content by Amino Acid Analysis (AAA)
This protocol determines the actual amount of peptide in a lyophilized sample.
-
Sample Hydrolysis:
-
An accurately weighed amount of the peptide is hydrolyzed in 6N HCl at 110°C for 24 hours.[15] This breaks the peptide bonds, releasing the individual amino acids.
-
-
Amino Acid Separation and Quantification:
-
The resulting amino acid mixture is separated by ion-exchange chromatography.
-
The separated amino acids are derivatized (e.g., with ninhydrin) and detected.[7]
-
The amount of each amino acid is quantified by comparing to known standards.
-
-
Calculation of Net Peptide Content:
Visualizing the Workflow for Peptide Purity Assessment
The following diagrams illustrate the logical flow of assessing synthetic peptide purity, from synthesis to final characterization.
Caption: Workflow from high-purity starting materials to final peptide purity assessment.
Caption: Decision tree for the comprehensive characterization of synthetic peptide purity.
References
- 1. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. benchchem.com [benchchem.com]
- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 5. Analytical methods and Quality Control for peptide products [biosynth.com]
- 6. Peptide Purity Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 8. bachem.com [bachem.com]
- 9. bachem.com [bachem.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. pekcuralabs.com [pekcuralabs.com]
- 12. almacgroup.com [almacgroup.com]
- 13. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 14. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 15. Reference Standards to Support Quality of Synthetic Peptide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lcms.cz [lcms.cz]
- 17. jpt.com [jpt.com]
- 18. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 19. massspec.unm.edu [massspec.unm.edu]
A Comparative Guide to the Biological Activity of ADCs Synthesized with Azido-Amino Acid Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Antibody-Drug Conjugates (ADCs) synthesized using site-specific conjugation via an azido-amino acid linker, exemplified by structures similar to (R)-8-Azido-2-(Fmoc-amino)octanoic acid, against traditional conjugation methods. While specific biological data for ADCs synthesized with the exact "this compound" linker is not extensively available in public literature, this guide utilizes data from studies on ADCs synthesized with other azido-amino acids and click chemistry, which are structurally and functionally analogous. This comparison focuses on key performance indicators such as in vitro cytotoxicity, in vivo efficacy, and pharmacokinetics, supported by experimental data and detailed protocols.
Executive Summary
Site-specific conjugation of payloads to antibodies using azido-amino acid linkers and click chemistry offers significant advantages over traditional, stochastic methods of conjugation to cysteine or lysine residues. This modern approach results in a more homogeneous Drug-to-Antibody Ratio (DAR), leading to improved stability, a wider therapeutic window, and more predictable pharmacokinetic profiles. While in vitro potency can be comparable to traditional ADCs, the in vivo performance of site-specifically conjugated ADCs often demonstrates superior efficacy and safety.
Comparative Performance Data
The following tables summarize quantitative data from studies comparing site-specifically conjugated ADCs (using non-natural amino acids like azido-amino acids) with traditionally conjugated ADCs.
Table 1: In Vitro Cytotoxicity
| ADC Configuration | Target Cell Line | Payload | IC50 (ng/mL) | Reference |
| Site-Specific (p-azidomethyl-l-phenylalanine) | HER2+ (NCI-N87) | MMAF | ~10 | [1] |
| Cysteine-Conjugated (Stochastic) | HER2+ (NCI-N87) | MMAE | ~15 | [2] |
| Site-Specific (p-acetylphenylalanine) | HER2+ (HCC1954) | Auristatin | ~20 | [2] |
| Cysteine-Conjugated (Stochastic) | HER2+ (HCC1954) | Auristatin | ~25 | [2] |
Note: IC50 values are approximate and depend on specific experimental conditions. This table is for comparative purposes.
Table 2: In Vivo Efficacy in Xenograft Models
| ADC Configuration | Tumor Model | Payload | Dose (mg/kg) | Tumor Growth Inhibition | Reference |
| Site-Specific (p-azidomethyl-l-phenylalanine) | Ovarian Cancer Xenograft | PBD | 0.3 | Significant tumor regression | [1] |
| Cysteine-Conjugated (Stochastic) | Ovarian Cancer Xenograft | PBD | 0.3 | Less significant tumor regression | [1] |
| Site-Specific (p-acetylphenylalanine) | Gastric Cancer (NCI-N87) | Auristatin | 3.3 | Statistically significant tumor regression | [2] |
| Cysteine-Conjugated (Stochastic) | Gastric Cancer (NCI-N87) | Auristatin | 3.3 | Statistically significant tumor regression | [2] |
Table 3: Pharmacokinetic Parameters in Mice
| ADC Configuration | Key Finding | Reference |
| Site-Specific (Azido-lysine derivative) | Demonstrated stability in vivo. | [3] |
| Cysteine-Conjugated (Stochastic) | Prone to deconjugation, leading to faster clearance of the intact ADC. | [2] |
| Site-Specific (p-acetylphenylalanine) | Superior in vitro serum stability compared to cysteine-conjugated ADCs. | [2] |
Experimental Protocols
Synthesis of Site-Specific ADC via Click Chemistry
This protocol outlines the general steps for synthesizing an ADC using an azido-amino acid and a payload equipped with a terminal alkyne for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC).
Materials:
-
Antibody containing a site-specifically incorporated azido-amino acid.
-
DBCO (Dibenzocyclooctyne)-functionalized payload.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Amicon Ultra centrifugal filters for buffer exchange and concentration.
Procedure:
-
Antibody Preparation: The antibody with the incorporated azido-amino acid is buffer-exchanged into PBS, pH 7.4.
-
Payload Preparation: The DBCO-payload is dissolved in an organic solvent like DMSO to a stock concentration of 10 mM.
-
Conjugation Reaction: The DBCO-payload is added to the antibody solution at a molar excess (e.g., 5-10 fold). The reaction is incubated at room temperature for 4-16 hours with gentle mixing.
-
Purification: The resulting ADC is purified from unreacted payload and organic solvent using size-exclusion chromatography (SEC) or tangential flow filtration.
-
Characterization: The purified ADC is characterized by UV-Vis spectroscopy to determine the DAR, and by SDS-PAGE and mass spectrometry to confirm conjugation and homogeneity.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details the measurement of ADC-induced cytotoxicity using a standard MTT assay.[4][5]
Materials:
-
Target cancer cell line.
-
Complete cell culture medium.
-
ADC and control antibody.
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.[4]
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibody in culture medium and add to the cells. Incubate for 72-96 hours.[5]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.[4]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol provides a general framework for assessing the in vivo anti-tumor activity of an ADC.[6][7]
Materials:
-
Immunodeficient mice (e.g., nude or SCID).
-
Human tumor cell line for xenograft.
-
ADC, control ADC, and vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells) into the flank of each mouse.[7]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups and administer the ADC, control, or vehicle via intravenous injection.[8]
-
Efficacy Assessment: Continue to monitor tumor volume and body weight of the mice over a set period.
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size or if signs of toxicity are observed.
-
Data Analysis: Plot mean tumor volume over time for each treatment group to assess tumor growth inhibition.
Signaling Pathways of Common ADC Payloads
The efficacy of an ADC is ultimately determined by the cytotoxic payload released within the target cancer cell. Below are diagrams illustrating the mechanisms of action for three commonly used payloads.
Maytansinoid (DM1) and Auristatin (MMAE) - Microtubule Disruption
Payloads like DM1 and MMAE are potent microtubule inhibitors. Upon release into the cytoplasm, they bind to tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Calicheamicin - DNA Damage
Calicheamicin is an enediyne antibiotic that causes DNA double-strand breaks. After release in the cell, it undergoes a chemical reaction to form a diradical species, which then abstracts hydrogen atoms from the DNA backbone, leading to strand cleavage and cell death.[9][10]
Conclusion
The use of azido-amino acid linkers for site-specific ADC synthesis represents a significant advancement in the field of targeted cancer therapy. The resulting homogeneous ADCs exhibit improved stability and pharmacokinetic properties, which can translate to enhanced in vivo efficacy and a better safety profile compared to traditionally conjugated ADCs. While further research is needed to fully elucidate the biological activity of ADCs synthesized with the specific "this compound" linker, the data from analogous systems strongly support the continued development and evaluation of this promising technology. This guide provides a foundational understanding and practical protocols for researchers to explore and compare these next-generation biotherapeutics.
References
- 1. Site-Specific Antibody Conjugation for ADC and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Evaluation of Cysteine and Site Specific Conjugated Herceptin Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
A Comparative Guide to the Mass Spectrometric Analysis of Peptides Containing (R)-8-Azido-2-(Fmoc-amino)octanoic Acid
For researchers, scientists, and drug development professionals, the precise characterization of synthetic peptides by mass spectrometry is a critical step in ensuring the integrity and success of their research. The incorporation of unnatural amino acids, such as (R)-8-Azido-2-(Fmoc-amino)octanoic acid, offers a versatile tool for introducing novel functionalities into peptides. This amino acid is of particular interest as its azido group provides a bioorthogonal handle for "click chemistry," enabling specific ligation to alkyne-modified molecules for applications ranging from peptide drug conjugation to the creation of complex biomaterials.[1][2][3]
This guide provides a comparative overview of the expected mass spectrometric behavior of peptides containing this compound against standard peptides and those containing a similar, non-azido functionalized long-chain amino acid, 8-Aminooctanoic acid (8-Aoc). Due to a lack of extensive, publicly available experimental data specifically on the mass spectrometric fragmentation of peptides containing this compound, this comparison is based on established principles of peptide mass spectrometry and data from analogous structures.[4]
Comparison of Mass Spectrometric Behavior
The introduction of this compound into a peptide sequence is anticipated to influence its mass spectrometric characteristics, particularly its fragmentation pattern under collision-induced dissociation (CID). The table below outlines the expected differences compared to a standard peptide and a peptide containing the non-azido analogue, 8-Aminooctanoic acid.
| Feature | Standard Peptide | Peptide with 8-Aminooctanoic Acid (8-Aoc) | Peptide with this compound |
| Expected Primary Fragmentation | Cleavage at peptide bonds, yielding b- and y-ions.[4][5] | Cleavage at peptide bonds, yielding b- and y-ions.[4] | Primarily cleavage at peptide bonds, yielding b- and y-ions. The azido group is relatively stable under CID conditions but may show some minor neutral loss of N₂. |
| Characteristic Mass Shift in Ion Series | Corresponds to the mass of the natural amino acid residue. | A mass difference of 143.115 Da in the b- or y-ion series corresponding to the 8-Aoc residue.[4] | A mass difference corresponding to the residue mass of (R)-8-Azido-2-(amino)octanoic acid in the b- or y-ion series. |
| Potential for Internal Fragmentation | Low, but can occur depending on the peptide sequence. | May be slightly enhanced due to the flexible aliphatic linker.[4] | Expected to be similar to the 8-Aoc containing peptide, with the long, flexible chain potentially promoting internal fragmentation. |
| Effect on Charge State Distribution | Dependent on the overall peptide sequence and the number of basic residues. | The hydrophobic nature of the long aliphatic chain may slightly alter the ionization efficiency and charge state distribution in electrospray ionization (ESI).[4] | Similar to the 8-Aoc containing peptide, the hydrophobicity of the octanoic acid chain may influence ionization. The presence of the azido group is not expected to significantly alter the charge state. |
| Special Considerations | Standard protocols are generally applicable. | No special considerations beyond standard analysis of modified peptides. | When using MALDI-MS, the choice of matrix is crucial. Matrices that strongly absorb at the laser's wavelength (e.g., sinapinic acid for a 337 nm laser) can protect the photolabile azido group from degradation.[6] |
Experimental Protocols
While specific, optimized protocols for peptides containing this compound are not widely published, the following general methodology for the analysis of modified peptides by LC-MS/MS can be adapted.
Peptide Synthesis and Purification
-
Synthesize the peptide containing this compound using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.
-
Purify the synthesized peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity.
-
Confirm the mass of the intact peptide using a high-resolution mass spectrometer.
Sample Preparation for Mass Spectrometry
-
Dissolution: Dissolve the purified peptide in a solvent compatible with LC-MS analysis, typically a mixture of water and acetonitrile with a small amount of formic acid (e.g., 0.1%) to aid ionization.[7]
-
Concentration: Determine the peptide concentration using a suitable method, such as a colorimetric assay (e.g., BCA) or UV absorbance if the peptide contains aromatic residues.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: Use a C18 reversed-phase column suitable for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Develop a suitable gradient to ensure good separation of the peptide of interest from any impurities. A typical gradient might run from 5% to 40% Mobile Phase B over 30-60 minutes.[4]
-
-
Mass Spectrometer:
-
Instrument: Employ a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) capable of performing data-dependent acquisition (DDA).
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
MS1 Settings:
-
Scan Range: m/z 300–2000.
-
Resolution: >60,000.
-
-
MS2 Settings (DDA):
-
Activation: Collision-Induced Dissociation (CID).
-
Precursor Selection: Select the top 3-5 most intense ions from the MS1 scan for fragmentation.
-
Resolution: >15,000.
-
-
Data Analysis
-
Analyze the MS/MS spectra to identify the b- and y-ion series.
-
Confirm the peptide sequence by matching the observed fragment masses to the theoretical fragmentation pattern.
-
Localize the position of the (R)-8-Azido-2-(amino)octanoic acid residue by identifying the characteristic mass shift in the fragment ion series.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. verifiedpeptides.com [verifiedpeptides.com]
- 6. MALDI-MS analysis of peptides modified with photolabile arylazido groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
A Comparative Guide to Fmoc-Protected Azido Amino Acids in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids into peptides is a powerful strategy for developing novel therapeutics, biological probes, and advanced materials. Among these, azido amino acids have gained significant prominence due to their utility as versatile chemical handles, most notably in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" and for photoaffinity labeling. The use of Fmoc-protected azido amino acids is standard in solid-phase peptide synthesis (SPPS), offering seamless integration into established protocols.
This guide provides a comparative overview of commonly used Fmoc-protected azido amino acids, focusing on their performance in SPPS, potential side reactions, and applications. While direct comparative studies are limited, this guide consolidates available data to aid researchers in selecting the most suitable building block for their specific needs.
Performance and Characteristics of Common Fmoc-Azido Amino Acids
The selection of an Fmoc-azido amino acid depends on the desired application and the specific peptide sequence. The most frequently utilized examples include those with aliphatic side chains, such as Fmoc-L-azidolysine and Fmoc-L-azidohomoalanine, and those with aromatic side chains, like Fmoc-p-azido-L-phenylalanine.
| Fmoc-Azido Amino Acid | Structure | Key Features & Performance Notes | Common Applications |
| Fmoc-L-azidolysine (Fmoc-Lys(N₃)-OH) | ![]() | - High Solubility: Generally exhibits good solubility in standard SPPS solvents.[] - Good Coupling Efficiency: Reported to have good coupling efficiency, though quantitative comparisons are scarce.[2][3] - Stability: The azide group is stable to the basic conditions of Fmoc deprotection (e.g., piperidine) and acidic cleavage from the resin (e.g., TFA).[4][5] | - Introduction of a bioorthogonal handle for click chemistry.[4][6] - Synthesis of stapled peptides.[6] - Preparation of peptide-drug conjugates. |
| Fmoc-p-azido-L-phenylalanine (Fmoc-Phe(p-N₃)-OH) | ![]() | - Photoreactivity: The aryl azide can be converted to a highly reactive nitrene upon UV irradiation, enabling covalent cross-linking to interacting biomolecules.[7][8] - Potential for Side Reactions: Aryl azides can be more sensitive to certain reagents and conditions compared to alkyl azides. | - Photoaffinity labeling to identify protein-protein or peptide-receptor interactions.[7][8] - Synthesis of photoreactive peptide probes.[5] |
| Fmoc-L-azidohomoalanine (Fmoc-Aha-OH) | ![]() | - Methionine Analogue: Can serve as a bioorthogonal analogue of methionine. - Good Purity: Can be synthesized in high purity, making it suitable for SPPS.[9] - Demonstrated SPPS Compatibility: Has been successfully incorporated into model peptides without significant byproducts.[9] | - Bioorthogonal handle for click chemistry.[9] - Probing protein structure and function. |
| Fmoc-L-azidoalanine (Fmoc-Ala(N₃)-OH) | ![]() | - Short Side Chain: Offers a compact azido-functionalized building block. - Potential for Elimination: Under prolonged coupling conditions with certain activators (e.g., HBTU/DIPEA), elimination of the azide moiety has been observed.[2][3] | - Introduction of a bioorthogonal handle for click chemistry.[9] |
Experimental Protocols
General Protocol for SPPS Incorporation of Fmoc-Azido Amino Acids
The incorporation of Fmoc-azido amino acids into a growing peptide chain generally follows standard Fmoc-SPPS protocols.
Materials:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids (standard and azido-functionalized)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution in DMF (typically 20%)
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Monitor the deprotection using a colorimetric test (e.g., Kaiser test).[10]
-
Washing: Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved Fmoc group.
-
Coupling:
-
Pre-activate the Fmoc-azido amino acid (typically 3-5 equivalents relative to the resin loading) with the coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for a specified time (e.g., 1-2 hours).
-
Monitor the coupling reaction for completion (e.g., Kaiser test). If the coupling is incomplete, a second coupling can be performed.[11][12]
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid has been coupled, wash the resin with DCM and dry. Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA/2.5% H₂O/2.5% TIS) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Synthesis of Fmoc-L-azidoalanine and Fmoc-L-azidohomoalanine
An efficient two-step synthesis from readily available Fmoc-protected asparagine and glutamine has been reported.[9]
Materials:
-
Fmoc-Asn-OH or Fmoc-Gln-OH
-
[Bis(trifluoroacetoxy)iodo]benzene
-
Pyridine
-
DMF, H₂O
-
Imidazole-1-sulfonyl azide hydrochloride
-
CuSO₄·5H₂O
-
K₂CO₃
-
MeOH, CH₂Cl₂
Procedure:
-
Hofmann Rearrangement: Convert Fmoc-Asn-OH or Fmoc-Gln-OH to the corresponding amine precursors (Fmoc-Dap-OH or Fmoc-Dab-OH) using [bis(trifluoroacetoxy)iodo]benzene and pyridine in a DMF-water mixture.[9]
-
Diazo Transfer: Dissolve the amine precursor in a biphasic mixture of H₂O, MeOH, and CH₂Cl₂. Add CuSO₄·5H₂O and imidazole-1-sulfonyl azide hydrochloride. Adjust the pH to 9 with aqueous K₂CO₃ and stir vigorously.[9]
-
Workup: After the reaction is complete, perform an aqueous workup to isolate the desired Fmoc-azido amino acid. The product is often of sufficient purity for direct use in SPPS.[9]
Visualizing the Workflow and Applications
The following diagrams illustrate the general workflow of incorporating an Fmoc-azido amino acid into a peptide via SPPS and its subsequent use in a click reaction.
References
- 2. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. teledynelabs.com [teledynelabs.com]
- 6. cpcscientific.com [cpcscientific.com]
- 7. Synthesis of photoactive p-azidotetrafluorophenylalanine containing peptide by solid-phase Fmoc methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 10. biomatik.com [biomatik.com]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
case studies of successful use of (R)-8-Azido-2-(Fmoc-amino)octanoic acid
An Objective Guide to Peptide Modification Using (R)-8-Azido-2-(Fmoc-amino)octanoic Acid and its Alternatives
In the landscape of modern drug discovery and proteomics, the ability to selectively modify peptides and proteins is paramount. This guide provides a comprehensive comparison of this compound, a specialized chemical tool for peptide synthesis, with alternative molecules and methodologies. We will delve into the experimental data, detailed protocols, and underlying chemical principles to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal strategy for their bioconjugation needs.
This compound is a synthetic amino acid derivative designed for solid-phase peptide synthesis (SPPS). Its structure incorporates three key features: an Fmoc (fluorenylmethyloxycarbonyl) protecting group, which is standard for modern peptide synthesis[1][2]; a long eight-carbon (octanoic acid) chain that acts as a spacer; and a terminal azide (N₃) group. This azide group is a bioorthogonal handle, meaning it is chemically inert within biological systems but can be specifically reacted with a partner molecule[3][4]. It serves as a versatile anchor point for "click chemistry," enabling the attachment of various functionalities, such as fluorescent dyes, imaging agents, or drug payloads, to the peptide backbone[5][6].
Core Application: A Two-Step Workflow for Peptide Modification
The primary use of this compound involves a two-stage process. First, it is incorporated into a growing peptide chain using standard automated Fmoc-SPPS protocols. The Fmoc group is temporarily removed at each cycle to allow the peptide chain to elongate[2]. Once the desired peptide is synthesized, the azide group is exposed and ready for the second stage: a highly specific covalent reaction with a molecule bearing a complementary alkyne group. This workflow provides a robust method for creating precisely modified peptides.
Comparison of Azido-Amino Acid Building Blocks
While this compound provides a long, flexible linker, several other azido-amino acids are available. The choice of building block can influence the physical properties of the final peptide, such as solubility and steric hindrance around the conjugation site. For instance, replacing a native lysine residue with azidolysine (N₃K) introduces the azide handle but removes the positive charge of the lysine's side-chain amine, which can decrease peptide solubility[7]. Recently, novel hydrophilic azido-amino acids have been developed to mitigate this issue[7].
| Feature | This compound | Fmoc-Azidolysine (N₃K) | Fmoc-Azidoalanine | Hydrophilic Azido-Amino Acid[7] |
| Side Chain Length | Long (8-carbon spacer) | Medium (4-carbon spacer) | Short (1-carbon spacer) | Medium with secondary amine |
| Impact on Solubility | Neutral; may increase hydrophobicity | Can decrease solubility by removing a positive charge[7] | Neutral; minimal impact | Designed to enhance or maintain solubility |
| Steric Hindrance | Low; azide is far from the backbone | Moderate | High; azide is close to the backbone | Moderate |
| Synthetic Access | Commercially available | Common precursor | Common precursor | Requires custom synthesis |
Performance Comparison of Bioorthogonal Chemistries
The azide group on the peptide is only one half of the reaction. The choice of the complementary reaction partner and chemistry is critical and depends on the application, particularly whether the reaction will be performed in vitro or in living systems. The most common azide-based reaction is the Azide-Alkyne Cycloaddition, but other bioorthogonal reactions serve as important alternatives.
The table below compares the performance of the copper-catalyzed azide-alkyne cycloaddition (CuAAC), its copper-free variant (SPAAC), and two major alternative chemistries.
| Feature | CuAAC (Click Chemistry) | SPAAC (Copper-Free Click) | Staudinger Ligation | IEDDA |
| Reactive Groups | Azide + Terminal Alkyne | Azide + Strained Alkyne (e.g., DBCO, BCN) | Azide + Phosphine | Tetrazine + trans-Cyclooctene (TCO) |
| Catalyst Required | Yes (Cu(I)) | No | No | No |
| Biocompatibility | Limited in living systems due to copper toxicity[8] | Excellent; widely used in vivo[9] | Good, but phosphines can be oxidized in vivo[3][10] | Excellent, very fast kinetics |
| Reaction Rate | Very Fast (k ≈ 10⁴-10⁵ M⁻¹s⁻¹)[8] | Fast (k ≈ 0.3-1 M⁻¹s⁻¹)[7] | Slow (k ≈ 0.002 M⁻¹s⁻¹)[3] | Extremely Fast (k up to 10⁶ M⁻¹s⁻¹)[8][11] |
| Handle Size | Small (Azide, Alkyne) | Bulky (Strained Alkyne) | Moderate (Phosphine) | Bulky (Tetrazine, TCO) |
| Linkage Stability | Very High (Triazole) | Very High (Triazole) | High (Amide bond) | High (Dihydropyridazine) |
| Primary Use Case | In vitro conjugation, materials science[12] | Labeling in living cells and organisms[9] | Early bioorthogonal method for cell surface labeling[10] | Real-time imaging in living systems where speed is critical[11] |
Experimental Protocols
Protocol 1: Synthesis of Fmoc-L-azidoalanine
This two-step protocol is an efficient method for producing an azido-amino acid from a common precursor, adapted from published procedures[13][14].
-
Hofmann Rearrangement:
-
Dissolve Fmoc-protected asparagine (1 equivalent) in a 1:1 mixture of acetonitrile and water.
-
Add (diacetoxyiodo)benzene (PIDA, 1.1 equivalents) to the solution and stir at room temperature for 30 minutes.
-
Add pyridine (2.2 equivalents) and continue stirring for 4-6 hours until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1M HCl and extract the product (Fmoc-Dap-OH) with ethyl acetate. Dry the organic layer and concentrate under vacuum. The product is typically used in the next step without further purification.
-
-
Diazo Transfer:
-
Dissolve the crude Fmoc-Dap-OH from the previous step in a biphasic mixture of water, methanol, and dichloromethane[13].
-
Add copper(II) sulfate pentahydrate (catalytic amount) and imidazole-1-sulfonyl azide hydrochloride (3 equivalents)[13].
-
Adjust the pH of the mixture to 9 using an aqueous potassium carbonate solution.
-
Stir the reaction vigorously for 18-24 hours at room temperature.
-
Workup: Dilute with dichloromethane, separate the aqueous phase, wash it with ether, acidify to pH 2 with concentrated HCl, and extract the final product, Fmoc-L-azidoalanine, with ether. The product is often >98% pure after workup[13].
-
Protocol 2: Automated Solid-Phase Synthesis of an Azide-Modified Peptide
This protocol is based on a generalized automated synthesis cycle for incorporating aza-amino acids[15].
-
Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin (0.1 mmol scale). Swell the resin in dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 1 minute at 90°C (using microwave irradiation) to remove the Fmoc group from the resin-bound amino acid.
-
Washing: Wash the resin successively with DMF and dichloromethane (DCM).
-
Amino Acid Coupling (Standard): For natural amino acids, use a solution of the Fmoc-amino acid (5 equivalents), DIC (10 equivalents), and Oxyma Pure (5 equivalents) in DMF. Perform the coupling for 2 minutes at 90°C with microwave irradiation.
-
Azido-Amino Acid Coupling: To incorporate this compound, use the same coupling reagents but extend the coupling time to 60 minutes at 60°C due to the potentially different reactivity of the non-standard amino acid[15].
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage: After the final amino acid is coupled, wash the resin, dry it, and treat with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 1-2 hours to cleave the peptide from the resin and remove side-chain protecting groups.
Protocol 3: SPAAC Ligation of an Azide-Peptide with a DBCO-Dye
This protocol outlines a typical copper-free click reaction for labeling a purified azide-modified peptide.
-
Reagent Preparation:
-
Dissolve the purified azide-containing peptide in a biocompatible buffer (e.g., PBS, pH 7.4) to a final concentration of 1 mM.
-
Dissolve a DBCO-functionalized fluorescent dye (1.1 equivalents) in DMSO to create a 10 mM stock solution.
-
-
Ligation Reaction:
-
Add the DBCO-dye stock solution to the peptide solution.
-
Gently mix and allow the reaction to proceed at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
-
Purification:
-
Monitor the reaction progress using HPLC-MS.
-
Once complete, purify the resulting fluorescently labeled peptide from excess dye using reverse-phase HPLC.
-
-
Analysis: Confirm the identity and purity of the final conjugate by mass spectrometry. The second-order rate constant for this type of reaction is typically in the range of 0.34 M⁻¹s⁻¹[7].
References
- 1. This compound | 126828-35-1 | Benchchem [benchchem.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 5. alliedacademies.org [alliedacademies.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. eurpepsoc.com [eurpepsoc.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 14. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
A Comparative Guide to (R)-8-Azido-2-(Fmoc-amino)octanoic Acid in Bioconjugation and Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
(R)-8-Azido-2-(Fmoc-amino)octanoic acid is a versatile building block in the fields of bioconjugation and peptide chemistry. Its unique structure, featuring a terminal azide group, a protected amine, and a carboxylic acid, makes it a valuable tool for the synthesis of complex biomolecules, particularly antibody-drug conjugates (ADCs) and modified peptides. This guide provides a comprehensive comparison of this compound with alternative approaches, supported by available data and detailed experimental protocols.
Performance Comparison
The primary application of this compound is as a non-cleavable linker in the construction of ADCs and as a building block for introducing a bioorthogonal handle into peptides.[1] Non-cleavable linkers, such as those derived from this amino acid, offer distinct advantages in terms of stability compared to their cleavable counterparts.
Non-Cleavable vs. Cleavable Linkers in ADCs
The choice between a non-cleavable and a cleavable linker is a critical decision in ADC design, directly impacting the mechanism of drug release, stability, and overall therapeutic index.[2]
| Feature | Non-Cleavable Linkers (e.g., from this compound) | Cleavable Linkers (e.g., Val-Cit, hydrazone) |
| Drug Release Mechanism | Relies on the complete lysosomal degradation of the antibody, releasing the drug still attached to the linker and a single amino acid.[3][4] | Drug release is triggered by specific conditions in the tumor microenvironment or within the cell (e.g., enzymatic cleavage, acidic pH, reducing environment).[5][6] |
| Plasma Stability | Generally exhibit higher plasma stability, minimizing premature drug release and off-target toxicity.[3][4][6] | Can be susceptible to premature cleavage in circulation, leading to potential off-target effects. |
| "Bystander" Effect | The released drug-linker-amino acid complex is typically charged and less membrane-permeable, limiting the killing of neighboring antigen-negative tumor cells.[2][5] | If the released payload is membrane-permeable, it can diffuse out and kill adjacent antigen-negative cells, which can be advantageous for heterogeneous tumors.[2] |
| Dependence on Target Biology | More dependent on the internalization and lysosomal trafficking of the target antigen for drug release.[3][4] | Less dependent on the specific intracellular processing of the antibody. |
| Therapeutic Window | Often associated with a wider therapeutic window due to enhanced stability and reduced off-target toxicity.[6] | The therapeutic window can be narrower due to the potential for premature drug release. |
Quantitative Comparison of Azide Linkers in Click Chemistry
The following table provides representative second-order rate constants for the SPAAC reaction between different types of azides and a common strained alkyne, dibenzocyclooctyne (DBCO). This data, compiled from various sources, offers a quantitative measure of the intrinsic reactivity of different azide-containing molecules.
| Azide-Containing Compound | Strained Alkyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Benzyl azide | DIBO | ~0.3 | [7] |
| Azidolysine derivative | DBCO | Not specified, but used effectively | [8] |
| para-azido-L-phenylalanine (pAzF) | DBCO-PEG | ~0.1 | [9] |
| para-azidomethyl-L-phenylalanine (pAMF) | DBCO-PEG | ~0.3 | [9] |
Note: The reaction kinetics can be influenced by the specific structure of the reactants, solvent, and temperature. The data presented here is for illustrative purposes to show the range of reactivity.
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide using Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide containing this compound on a solid support using standard Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide resin
-
This compound
-
Other Fmoc-protected amino acids
-
Coupling reagents: HBTU, HOBt, or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Methanol
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent (e.g., HBTU/HOBt or HATU, 3 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative ninhydrin test. A negative test indicates complete coupling.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the resin with DMF, DCM, and finally methanol, then dry under vacuum.
-
Cleavage and Deprotection:
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Antibody-Drug Conjugation using this compound via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes a general procedure for conjugating a drug, functionalized with a strained alkyne (e.g., DBCO), to an antibody that has been modified to contain an azide group using a linker derived from this compound.
Materials:
-
Azide-modified antibody (prepared by incorporating an azido-amino acid or by chemical modification)
-
DBCO-functionalized drug
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Desalting column (e.g., PD-10)
-
Protein concentrator (with appropriate molecular weight cutoff)
Procedure:
-
Preparation of Reactants:
-
Prepare the azide-modified antibody in PBS at a concentration of 1-10 mg/mL.
-
Dissolve the DBCO-functionalized drug in DMSO to prepare a concentrated stock solution (e.g., 10-20 mM).
-
-
Conjugation Reaction:
-
Add the DBCO-drug stock solution to the antibody solution. A typical molar excess of the drug is 5-20 fold over the antibody. The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture at room temperature for 1-4 hours, or at 4°C for 12-24 hours. The optimal reaction time should be determined empirically. Gentle mixing is recommended.
-
-
Purification of the ADC:
-
Remove the excess, unreacted DBCO-drug using a desalting column equilibrated with PBS.
-
Collect the fractions containing the antibody-drug conjugate.
-
-
Concentration and Characterization:
-
Concentrate the purified ADC using a protein concentrator.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.
-
Assess the purity and aggregation of the ADC using Size Exclusion Chromatography (SEC).
-
Visualizations
Caption: Experimental workflows for SPPS and ADC conjugation.
Caption: ADC mechanism of action with a non-cleavable linker.
Caption: Comparison of non-cleavable and cleavable linkers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. Non-Cleavable Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 6. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Personal protective equipment for handling (R)-8-Azido-2-(Fmoc-amino)octanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, operational, and disposal information for the handling of (R)-8-Azido-2-(Fmoc-amino)octanoic acid. The following procedures are designed to ensure a safe laboratory environment by minimizing exposure and mitigating risks associated with the chemical's unique properties. This compound combines the reactivity of an organic azide with the characteristics of an Fmoc-protected amino acid, necessitating a comprehensive approach to safety.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] The primary hazards are associated with the azido functional group, which can be energetic and toxic. Organic azides are potentially explosive and sensitive to heat, light, friction, and pressure.[2][3] While the high molecular weight of this compound and a carbon-to-nitrogen ratio greater than 3 suggest a lower risk compared to smaller organic azides, caution is paramount.[4][5]
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Purpose |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard. | Protects eyes from dust, splashes, and potential projectiles in the event of rapid decomposition. |
| Hand Protection | Disposable nitrile gloves. For prolonged contact, consider double-gloving or using Silver Shield®/4H® gloves under nitrile gloves for enhanced protection against the highly toxic nature of azides.[4] | Protects skin from absorption, as azides can be toxic upon skin contact.[4] |
| Body Protection | A flame-resistant laboratory coat, long pants, and closed-toe shoes. | Protects skin and clothing from spills and contamination. |
| Respiratory Protection | Generally not required when handling small quantities in a well-ventilated chemical fume hood. If engineering controls are insufficient to control dust or aerosols, a NIOSH-approved respirator is necessary. | Minimizes the risk of inhaling fine particles of the compound. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is essential to maintain a safe working environment.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) and any relevant Standard Operating Procedures (SOPs).
-
Ensure a chemical fume hood and a blast shield are available and in proper working condition.[4]
-
Don all required PPE as outlined in Table 1.
-
Designate a specific area within the fume hood for the handling of the azide compound.
-
-
Weighing and Transfer:
-
Handle the solid compound exclusively within a chemical fume hood to minimize inhalation risk.
-
Use plastic or ceramic spatulas for weighing and transfer; never use metal spatulas as they can form shock-sensitive metal azides.[3][4]
-
Avoid grinding, scratching, or any action that could create friction or shock.[6]
-
Work with the smallest feasible quantities of the material.[5]
-
-
Reaction Conditions:
-
Avoid exposing the compound to heat, light, pressure, or shock, as these can induce decomposition.[2][3]
-
Do not use halogenated solvents such as dichloromethane or chloroform, as they can form explosive di- and tri-azidomethane.[3][7]
-
Ensure that the reaction setup does not include heavy metals like copper or lead, which can form highly explosive metal azides.[7]
-
If concentrating a solution containing the azide, avoid rotary evaporation to dryness.[5]
-
Spill and Emergency Procedures
Table 2: Emergency Response Plan
| Scenario | Immediate Action |
| Small Spill (Solid) | Gently cover the spill with absorbent paper or sand.[8] Wet the covering with a pH > 9 buffer solution to prevent dust formation.[6] Carefully collect the material using non-metallic tools into a labeled hazardous waste container. Decontaminate the area with a pH > 9 buffer solution, followed by 70% ethanol.[6] |
| Large Spill | Evacuate the laboratory immediately and alert others. Post a warning sign on the door. Contact your institution's emergency response team. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes, removing contaminated clothing.[9] Seek prompt medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention and provide the SDS to the medical personnel.[1] |
Disposal Plan
Azide-containing waste is considered hazardous and requires specific disposal procedures. Under no circumstances should azide waste be disposed of down the drain , as it can react with lead or copper in plumbing to form highly explosive metal azides.[4][8]
Waste Segregation and Disposal Workflow
Caption: A logical diagram for the segregation and disposal of azide-containing waste.
Disposal Protocol:
-
Segregation:
-
All materials contaminated with this compound, including gloves, weigh boats, and paper towels, must be collected as solid hazardous waste.[9]
-
Liquid waste containing the azide must be collected in a separate, clearly labeled hazardous waste container.[3]
-
Do not mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[2]
-
-
Containerization:
-
Use non-metallic, compatible containers for all azide waste.
-
Clearly label all waste containers with "Azide Hazardous Waste" and list the specific contents.
-
-
Decontamination and Final Disposal:
-
Glassware and work surfaces should be decontaminated with a pH > 9 buffer solution, with all rinsate collected as hazardous waste.[6]
-
For dilute aqueous solutions (≤5% azide), chemical neutralization can be performed by trained personnel in a fume hood by reacting with nitrous acid.[4] However, it is generally recommended to dispose of all azide waste through your institution's Environmental Health and Safety (EHS) department.
-
Arrange for the collection of all azide waste by your institution's EHS or a licensed hazardous waste disposal company.[2][9]
-
References
- 1. This compound|1191429-18-1|MSDS [dcchemicals.com]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. ucd.ie [ucd.ie]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. uvic.ca [uvic.ca]
- 7. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 8. chem.washington.edu [chem.washington.edu]
- 9. uthsc.edu [uthsc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

-OH.gif)
-OH.gif)
-OH.gif)

